N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Description
Properties
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319491-68-4 | |
| Record name | N-Desalkyludenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYLUDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the management of erectile dysfunction.[1] Like other drugs in its class, its therapeutic efficacy is rooted in the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] Upon oral administration, Udenafil is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[3] Among these, N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also known as N-desalkyludenafil or DA-8164, has been identified as the major active metabolite.[3] This guide provides a detailed technical examination of the mechanism of action of this principal metabolite, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5
The primary pharmacological action of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is the competitive and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme in the corpus cavernosum of the penis responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil leads to an accumulation of cGMP, thereby augmenting the physiological process of penile erection.[2]
The Nitric Oxide/cGMP Signaling Pathway
Penile erection is a hemodynamic event initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum. NO subsequently activates soluble guanylate cyclase (sGC) in the smooth muscle cells.[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
Elevated intracellular levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum. This relaxation allows for a significant increase in blood flow into the sinusoidal spaces, leading to penile tumescence and erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[2] N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil exerts its effect by intervening at this crucial step.
Figure 1: The NO/cGMP signaling pathway and the inhibitory action of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil on PDE5.
Quantitative Analysis of In Vitro Potency
The inhibitory potency of a compound against its target enzyme is a critical parameter in its pharmacological characterization. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has been reported to have approximately half the in vitro potency for PDE5 inhibition as its parent compound, Udenafil.[3] The IC50 of Udenafil for PDE5 has been determined to be 8.25 nM.[5]
| Compound | Target | IC50 (nM) |
| Udenafil | PDE5 | 8.25[5] |
| N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil | PDE5 | ~16.5 (estimated) |
Table 1: In Vitro Potency of Udenafil and its Active Metabolite against PDE5.
Note: The IC50 value for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is an estimation based on the reported relative potency to Udenafil.
Experimental Methodologies for Determining PDE5 Inhibition
The in vitro potency of PDE5 inhibitors is determined through various enzymatic assays. A common and robust method is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization Assay
The FP-based assay for PDE5 inhibition relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP tracer, the resulting fluorescently labeled 5'-GMP can be captured by a specific binding agent. This larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization. In the presence of a PDE5 inhibitor, the hydrolysis of the tracer is reduced, resulting in a lower fluorescence polarization signal.
Step-by-Step Protocol for In Vitro PDE5 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the test compound to obtain a range of concentrations for IC50 determination.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE5 enzyme in the reaction buffer to the desired working concentration.
-
Dilute a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the reaction buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or control (vehicle) to the wells of a low-volume, black 384-well microplate.
-
Add the diluted PDE5 enzyme solution to all wells, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted fluorescent cGMP substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a binding agent for the reaction product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:
-
FP_sample is the fluorescence polarization of the test well.
-
FP_min is the fluorescence polarization of the "no enzyme" control.
-
FP_max is the fluorescence polarization of the "vehicle" control (100% enzyme activity).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: A typical experimental workflow for determining in vitro PDE5 inhibition using a fluorescence polarization assay.
Conclusion
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, the primary active metabolite of Udenafil, functions as a competitive and selective inhibitor of phosphodiesterase type 5. Its mechanism of action is centered on the potentiation of the NO/cGMP signaling pathway through the prevention of cGMP degradation. This leads to enhanced smooth muscle relaxation and increased blood flow in the corpus cavernosum, which are the physiological underpinnings of a penile erection. While possessing approximately half the in vitro potency of its parent compound, its significant presence in circulation following Udenafil administration suggests a meaningful contribution to the overall therapeutic effect. A comprehensive understanding of its pharmacological profile, including a detailed selectivity assessment against other PDE isozymes, is crucial for a complete appreciation of its role in the clinical efficacy and safety of Udenafil.
References
-
Paick, J., Kim, S. W., Park, J. K., Kim, J. J., Park, K., Lee, S. W., & Kim, S. C. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 473–483. [Link]
-
Kim, B. H., Kim, M. S., Kim, B. K., & Kim, J. R. (2012). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Therapeutic Advances in Urology, 4(4), 173–183. [Link]
-
Salem, E. A., & Kendirci, M. (2006). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Current Opinion in Investigational Drugs, 7(7), 661–669. [Link]
-
Kim, Y. C., Shim, H. J., Lee, J. H., Kim, D. S., Kwon, J. W., Kim, W. B., Lee, I., & Lee, M. G. (2005). Pharmacokinetic changes of DA-8159, a new erectogenic, and one of its metabolites, DA-8164 after intravenous and oral administration of DA-8159 to spontaneously hypertensive rats and DOCA-salt-induced hypertensive rats. Biopharmaceutics & Drug Disposition, 26(7), 309–320. [Link]
-
Shim, H. J., Kim, Y. C., Lee, J. H., Park, K. J., Kwon, J. W., Kim, W. B., & Lee, M. G. (2005). Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans. Biopharmaceutics & Drug Disposition, 26(4), 161–166. [Link]
-
Choi, K. J., Choi, J. M., Yoo, M., Lee, H. S., & Kim, W. B. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(3), 337–344. [Link]
-
Giembycz, M. A. (1995). Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle. The International Journal of Biochemistry & Cell Biology, 27(1), 29–37. [Link]
-
Ahmad, M., & Thompson, C. I. (1994). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells. Biochemical Pharmacology, 48(4), 827–835. [Link]
-
Kouvelas, D., Gougousis, S., & Papazisis, G. (2019). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 176(18), 3464–3475. [Link]
-
ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values of cyclic nucleotides and inhibitors for PDE11A4 a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate. [Link]
-
Gatti-McArthur, S., Depoortère, R., & Newman-Tancredi, A. (2021). Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist. European Journal of Pharmacology, 890, 173635. [Link]
-
Kim, J. H., & Park, S. H. (2019). The first-generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue. Andrology, 7(5), 561–569. [Link]
-
Dhaliwal, A., & Gupta, M. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Gong, B., Ma, M., & Xie, W. (2017). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management, 42(8), 515–519. [Link]
-
Wang, H., & Robinson, S. W. (2010). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Current Medicinal Chemistry, 17(23), 2469–2483. [Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
-
Lee, M. G. (2005). Species Differences in the Formation of DA-8164 after Intravenous and/or Oral Administration of DA-8159, a New. Biopharmaceutics & Drug Disposition, 26(4), 161-166. [Link]
Sources
- 1. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Contributor: A Technical Guide to the Biological Activity of N-desalkyludenafil as a PDE5 Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical exploration of N-desalkyludenafil, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, udenafil. As a senior application scientist, the following content moves beyond a simple recitation of facts to provide a foundational understanding of N-desalkyludenafil's biological activity, the rationale behind its assessment, and its significance in the broader context of PDE5 inhibition.
Introduction: The Significance of a Metabolite
In the realm of pharmacology, the journey of a drug within the body is as critical as its initial interaction with its target. Udenafil, a potent and selective PDE5 inhibitor, undergoes significant metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[1][2] This biotransformation yields several metabolites, with N-desalkyludenafil (also known as DA-8164) being the most prominent and pharmacologically active.[1][3] Understanding the biological activity of N-desalkyludenafil is not merely an academic exercise; it is crucial for a comprehensive appreciation of udenafil's overall clinical profile, including its duration of action and potential for drug-drug interactions. This guide will dissect the PDE5 inhibitory activity of N-desalkyludenafil, providing the technical insights necessary for its rigorous scientific evaluation.
The cGMP Signaling Pathway: The Arena of PDE5 Inhibition
At the heart of N-desalkyludenafil's activity lies the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of smooth muscle relaxation and vasodilation.[4][5] In tissues such as the corpus cavernosum, nitric oxide (NO) released from nerve endings and endothelial cells stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[6][7] cGMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[8]
The action of cGMP is terminated by the hydrolytic activity of phosphodiesterases (PDEs).[9] PDE5, the target of N-desalkyludenafil, is a cGMP-specific PDE.[10] By inhibiting PDE5, N-desalkyludenafil prevents the degradation of cGMP, thereby potentiating the NO/cGMP signaling cascade and enhancing smooth muscle relaxation.[11]
Quantifying Biological Activity: Potency and Selectivity
A thorough understanding of a PDE5 inhibitor's biological activity hinges on two key parameters: potency (the concentration required to produce a 50% inhibition of the enzyme, or IC50) and selectivity (the inhibitor's affinity for PDE5 versus other PDE isoforms). Non-selective inhibition of other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11 may be associated with myalgia.[5]
The following table summarizes the in vitro inhibitory activity of N-desalkyludenafil against various PDE isoforms.
| PDE Isoform | N-desalkyludenafil IC50 (nM) | Udenafil IC50 (nM) | Sildenafil IC50 (nM) |
| PDE1 | 870 | ~1262 (calculated from selectivity ratio)[12] | ~220 (calculated from selectivity ratio)[12] |
| PDE2 | 101,000 | >100,000[12] | >100,000[12] |
| PDE3 | 52,000 | >100,000[12] | >100,000[12] |
| PDE5 | 5.84 - 8.25 | 8.25[12][13] | 8.50[12][13] |
| PDE6 | 53.3 | ~118 (calculated from selectivity ratio)[12] | ~63 (calculated from selectivity ratio)[12] |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data indicates that N-desalkyludenafil is a potent PDE5 inhibitor, with a potency comparable to that of udenafil and sildenafil.[12][13] It also demonstrates a degree of selectivity for PDE5 over other isoforms, which is a critical aspect of its pharmacological profile.
Experimental Protocols for Assessing Biological Activity
To ensure the scientific rigor of any investigation into N-desalkyludenafil's activity, standardized and validated experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the inhibitory effect of N-desalkyludenafil on purified PDE5 enzyme activity. The fluorescence polarization (FP) based assay is a robust, high-throughput method that relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[4][14]
Causality Behind Experimental Choices:
-
Fluorescence Polarization: This technique is chosen for its homogeneous format (no wash steps), which simplifies automation and reduces variability.[15][16] The principle is that a small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes cGMP, the resulting 5'-GMP binds to a larger binding agent, slowing its rotation and increasing the polarization of the emitted light. An inhibitor of PDE5 will prevent this change.
-
Recombinant Human PDE5A1: Using a purified, recombinant enzyme ensures that the measured activity is specific to the target and not confounded by other enzymes present in a more complex biological sample.
-
FAM-labeled cGMP: Fluorescein (FAM) is a commonly used fluorophore with well-characterized excitation and emission spectra, making it suitable for standard laboratory microplate readers.
-
Competitive Inhibition: By titrating the concentration of N-desalkyludenafil, a dose-response curve can be generated to determine the IC50 value, a key measure of its inhibitory potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-desalkyludenafil in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of recombinant human PDE5A1 enzyme in assay buffer.
-
Prepare a working solution of FAM-labeled cGMP substrate in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted N-desalkyludenafil solutions to the designated wells of a black microplate. Include wells for a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (vehicle/DMSO only, representing 100% enzyme activity).
-
Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.[4] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[4]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (e.g., excitation at ~485 nm and emission at ~530 nm).[4]
-
Calculate the percentage of PDE5 inhibition for each concentration of N-desalkyludenafil.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based cGMP Assay
This assay provides a more physiologically relevant assessment of N-desalkyludenafil's activity by measuring its ability to increase cGMP levels in intact cells.
Causality Behind Experimental Choices:
-
Cell-Based Format: This approach assesses the compound's activity in a cellular context, taking into account factors like cell permeability and potential off-target effects within the cell.
-
HEK293 Cells Transfected with PDE5: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth and ease of transfection. Overexpressing PDE5 in these cells ensures a strong and specific signal.
-
NO Donor (e.g., Sodium Nitroprusside - SNP): An NO donor is used to stimulate sGC and induce cGMP production, providing a substrate for PDE5 and a baseline against which the inhibitor's effect can be measured.[17]
-
cGMP Detection Kit (e.g., HTRF or ELISA): Commercially available kits provide a sensitive and quantitative method for measuring intracellular cGMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a preferred method for high-throughput screening due to its robustness and low background.[17]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human PDE5A1 in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
On the day of the assay, replace the culture medium with serum-free medium.
-
Prepare serial dilutions of N-desalkyludenafil in serum-free medium and add them to the cells. Include appropriate vehicle controls.
-
Pre-incubate the cells with the compound for a defined period (e.g., 30 minutes) to allow for cell penetration.
-
Stimulate cGMP production by adding a submaximal concentration of an NO donor (e.g., SNP) to the wells.
-
Incubate for a further 30 minutes at 37°C.[17]
-
-
Cell Lysis and cGMP Detection:
-
Lyse the cells according to the protocol of the chosen cGMP detection kit.
-
Measure the intracellular cGMP concentration using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in cGMP levels in the presence of N-desalkyludenafil compared to the vehicle control.
-
Plot the cGMP levels against the logarithm of the N-desalkyludenafil concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion: N-desalkyludenafil in the Context of Udenafil's Pharmacology
The data and methodologies presented in this guide underscore the significant contribution of N-desalkyludenafil to the overall pharmacological effect of its parent drug, udenafil. Its potent and selective PDE5 inhibitory activity, comparable to that of udenafil itself, suggests that it plays a crucial role in the sustained clinical efficacy of udenafil. For researchers and drug development professionals, a thorough characterization of N-desalkyludenafil's biological activity is indispensable for a complete understanding of udenafil's pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed herein provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data that is essential for advancing our knowledge of PDE5 inhibitors and their therapeutic applications.
References
- Bischoff, E. (2004). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 16(S1), S11-S15.
- Cho, Y.S., & Paick, J.S. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Urology, 6(4), 139-149.
- Doh, H., Shin, C. Y., Son, M., Ko, J. H., Yoo, M., Kim, S. H., & Kim, W. B. (2002). Mechanism of erectogenic effect of the selective phosphodiesterase type 5 inhibitor, DA-8159. Archives of Pharmacal Research, 25(6), 873–878.
- Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological Reviews, 91(2), 651–690.
- Kim, B. H., Lim, H. S., Chung, J. Y., Kim, J. R., Lim, K. S., Shin, S. G., & Yu, K. S. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 865–871.
- Kim, Y. C., Kim, K. H., & Lee, S. W. (2015). Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Clinical Therapeutics, 37(3), 633-641.
- Lincoln, T. M., Dey, N., & Sellak, H. (2001). Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 91(3), 1421-1430.
- Lue, T. F. (2000). Erectile dysfunction. The New England Journal of Medicine, 342(24), 1802-1813.
- Paick, J. S., Kim, S. W., Yang, D. Y., Kim, J. J., Lee, S. W., Ahn, T. Y., ... & Kim, J. J. (2008). The efficacy and safety of udenafil, a new selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction. The Journal of Sexual Medicine, 5(4), 930-938.
- Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography–Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007.
- Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernández, A., Moncada, I., & Allona, A. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 14(3), 169-176.
- Shin, J. Y., Kim, Y. C., & Lee, S. W. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.
- Wallis, R. M., Corbin, J. D., Francis, S. H., & Ellis, P. (1999). Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro. The American Journal of Cardiology, 83(5), 3C-12C.
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1 from Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell. | Semantic Scholar [semanticscholar.org]
- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 8. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Udenafil active metabolite DA-8164.
An In-Depth Technical Guide to the Pharmacological Profile of DA-8164, the Active Metabolite of Udenafil
Authored by: A Senior Application Scientist
Abstract
Udenafil (DA-8159) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Following oral administration, Udenafil undergoes significant metabolism to form its major active metabolite, DA-8164. This metabolite is not merely an inactive byproduct but a pharmacologically active entity that substantially contributes to the overall therapeutic efficacy and duration of action of the parent drug. This technical guide provides a comprehensive analysis of the pharmacological profile of DA-8164, synthesizing data from in-vitro, in-vivo, and pharmacokinetic studies. We will explore its mechanism of action, potency, selectivity, and pharmacokinetic properties, offering field-proven insights into the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical active metabolite.
Introduction: The Clinical Context of Udenafil and its Metabolism
Udenafil was developed to offer a flexible treatment option for erectile dysfunction, characterized by a relatively rapid onset and a prolonged duration of action.[1] Its molecular structure is similar to sildenafil, and it exhibits a comparable isoenzyme selectivity profile.[2] A key aspect of its clinical pharmacology is its conversion to the active metabolite DA-8164. The formation of this metabolite is a critical factor in Udenafil's pharmacokinetic and pharmacodynamic profile. Understanding the distinct properties of DA-8164 is essential for a complete appreciation of Udenafil's clinical performance and for the development of future PDE5 inhibitors.
Metabolic Activation: The Genesis of DA-8164
The biotransformation of Udenafil to DA-8164 is a pivotal step in its mechanism of action. This conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.
-
Primary Metabolic Pathway: In humans, the formation of DA-8164 from Udenafil is predominantly catalyzed by the CYP3A4 isozyme.[1][3] This is a common metabolic pathway for many drugs and is a key consideration in assessing potential drug-drug interactions.
-
Species-Specific Metabolism: It is crucial to note the significant species differences in Udenafil metabolism, a common challenge in preclinical-to-clinical translation. While CYP3A4 is the major enzyme in human liver microsomes, in-vitro studies using rat liver microsomes indicate that CYP1A1 and 2C12 are primarily responsible for the formation of DA-8164.[4][5] This difference underscores why human-specific metabolic studies are indispensable in drug development.
Mechanism of Action: PDE5 Inhibition and the cGMP Pathway
DA-8164 shares the same fundamental mechanism of action as its parent compound, Udenafil, which is the selective inhibition of phosphodiesterase type 5 (PDE5).
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[6]
-
During sexual stimulation, NO is released from nerve endings and endothelial cells.
-
NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP.
-
Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.
-
The enzyme PDE5 specifically hydrolyzes and inactivates cGMP, terminating the erection.[6]
DA-8164 competitively inhibits PDE5, preventing the breakdown of cGMP.[7] This action amplifies the natural erectile signaling pathway, resulting in sustained smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[8]
Caption: Experimental workflow for an in-vitro PDE5 inhibition assay.
In-Vivo Pharmacology and Efficacy
Preclinical in-vivo studies are essential to confirm that in-vitro activity translates into a physiological effect. [9][10]Studies in animal models have demonstrated the erectogenic effects of Udenafil, which are attributable to the combined action of the parent drug and DA-8164. [4] The long half-life of DA-8164 contributes significantly to the sustained duration of Udenafil's erectogenic effect, providing a wider window of therapeutic opportunity compared to inhibitors with shorter-acting metabolites.
Pharmacokinetic Profile of DA-8164
The pharmacokinetics of DA-8164 are integral to the overall clinical profile of Udenafil. Following a single oral dose of Udenafil, both the parent drug and the metabolite can be detected in plasma. [11]
| Parameter | Udenafil | DA-8164 (Metabolite) | Clinical Implication |
|---|---|---|---|
| Tₘₐₓ (h) | 0.8–1.3 [1][12] | ~2.0–3.5 [3] | Udenafil provides a rapid onset, while the slightly delayed peak of DA-8164 contributes to the sustained effect. |
| t₁/₂ (h) | 9.9–12.1 [1] | ~11-13 [2] | The long half-life of DA-8164 is a key contributor to the prolonged duration of action of Udenafil. |
| Cₘₐₓ (ng/mL) | Dose-dependent | Lower than Udenafil | The combined plasma concentrations of both active moieties drive the overall efficacy. |
| AUC (ng·h/mL) | Dose-dependent | Substantial | Significant systemic exposure to the active metabolite confirms its contribution to the overall effect. |
| Elimination | Primarily non-renal | Primarily non-renal [1]| Low urinary excretion suggests that dose adjustments in patients with renal impairment may not be necessary. |
Data compiled from multiple studies in healthy male volunteers.[1][3][11][12][13]
A study investigating the co-administration of Udenafil and Dapoxetine noted that the Tₘₐₓ of both Udenafil and DA-8164 was slightly prolonged, indicating a potential interaction affecting the rate of absorption. [3]
Conclusion: The Integral Role of an Active Metabolite
DA-8164 is not a minor metabolic byproduct but a cornerstone of Udenafil's pharmacological identity. Its profile as a potent and selective PDE5 inhibitor, combined with its distinct pharmacokinetic properties, defines the clinical characteristics of the parent drug.
-
Contribution to Efficacy: DA-8164 possesses approximately half the in-vitro potency of Udenafil but circulates at significant concentrations, making a substantial contribution to the overall PDE5 inhibition and erectogenic effect. [3]* Defining the Duration of Action: The long elimination half-life of DA-8164 is a primary determinant of Udenafil's extended duration of action, offering patients greater flexibility. [1][2]* Favorable Safety Profile: The high selectivity of both Udenafil and DA-8164 for the PDE5 isozyme underpins the drug's good safety and tolerability, with side effects being mild, transient, and typical of the PDE5 inhibitor class. [1][8] In summary, the pharmacological profile of DA-8164 is intrinsically linked to the therapeutic success of Udenafil. A comprehensive understanding of this active metabolite is critical for clinicians prescribing the medication and for scientists engaged in the ongoing development of novel therapies for erectile dysfunction.
References
-
ResearchGate. Pharmacokinetic parameters of udenafil and DA-8164 (udenafil metabolite). Available from: [Link].
-
Paick, J. S., Kim, S. W., & Park, N. C. (2008). Udenafil for the treatment of erectile dysfunction. Expert Opinion on Investigational Drugs, 17(10), 1553-1561. Available from: [Link].
-
Choi, H. Y., Kim, Y. H., Kim, M. J., Lee, S. H., & Lee, S. H. (2015). Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Drug Design, Development and Therapy, 9, 1235–1241. Available from: [Link].
-
Shim, H. J., Kim, Y. C., Lee, J. H., Park, K. J., Kwon, J. W., Kim, W. B., & Lee, M. G. (2005). Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans. Biopharmaceutics & Drug Disposition, 26(4), 161-166. Available from: [Link].
-
Lee, J. I., Kim, Y. G., Kim, C., Gu, N., & Chang, K. Y. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939-946. Available from: [Link].
-
Chung, J. Y., Kim, T. E., Kim, B. H., Kang, H. K., Lee, C. H., & Oh, M. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 66(2), 249-254. Available from: [Link].
-
Shim, H. J., Kim, Y. C., Lee, J. H., Park, K. J., Kwon, J. W., Kim, W. B., & Lee, M. G. (2005). Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans. PubMed. Available from: [Link].
-
Kim, Y. C., Shim, H. J., Lee, J. H., Kim, D. S., Kwon, J. W., Kim, W. B., Lee, I., & Lee, M. G. (2005). Pharmacokinetic Changes of DA-8159, a New Erectogenic, and One of Its Metabolites, DA-8164 After Intravenous and Oral Administration of DA-8159 to Spontaneously Hypertensive Rats and DOCA-salt-induced Hypertensive Rats. PubMed. Available from: [Link].
-
Kim, B. H., Yi, S., Kim, J. R., & Lim, K. S. (2010). Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 70(4), 540-544. Available from: [Link].
-
Taylor & Francis. Udenafil – Knowledge and References. Available from: [Link].
-
Giembycz, M. A. (1995). Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle. International Journal of Biochemistry & Cell Biology, 27(1), 29-37. Available from: [Link].
-
Lee, J., Park, J., Kim, H., Kim, J., Lee, K., & Kim, J. (2024). Discovery of a Phosphodiesterase 7A Inhibitor of High Isozyme Selectivity Exhibiting In Vivo Anti-Osteoporotic Effects. Journal of Medicinal Chemistry. Available from: [Link].
-
Patsnap Synapse. What is the mechanism of Udenafil? (2024). Available from: [Link].
-
Schudt, C., Winder, S., Müller, B., & Beume, R. (1995). Identification of PDE isozymes in human pulmonary artery and effect of selective PDE inhibitors. American Journal of Physiology-Lung Cellular and Molecular Physiology, 269(5), L611-L620. Available from: [Link].
-
Gatti-McArthur, S., Depoortère, R., Cosi, C., et al. (2021). Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist. European Journal of Pharmacology, 890, 173635. Available from: [Link].
-
Dave, K. R., Saul, I., Prado, R., Busto, R., & Sick, T. J. (2007). Broad spectrum neuroprotection profile of phosphodiesterase inhibitors as related to modulation of cell-cycle elements and caspase-3 activation. Neuroscience Letters, 418(2), 161-165. Available from: [Link].
-
Ruiz-García, E., Bermejo, M., & Merino-Sanjuán, M. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. Pharmaceutics, 14(1), 178. Available from: [Link].
-
Shen, Y., Liu, Y., & Zhang, J. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1010892. Available from: [Link].
-
Al-Massri, K. F., Ahmed, N., Al-Afifi, A. M., et al. (2024). Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer. Marine Drugs, 22(7), 328. Available from: [Link].
-
Li, W., Chen, L., Chen, Z., et al. (2021). Vitamin D suppressed gastric cancer cell growth through downregulating CD44 expression in vitro and in vivo. Nutrition, 91-92, 111413. Available from: [Link].
-
Supuran, C. T., & Casini, A. (2006). Phosphodiesterase 5 inhibitors--drug design and differentiation based on selectivity, pharmacokinetic and efficacy profiles. Current Pharmaceutical Design, 12(27), 3505-3515. Available from: [Link].
-
Rosen, R. C. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. The American Journal of Cardiology, 92(9), 9M-15M. Available from: [Link].
-
Chappie, T. A., Helal, C. J., & Hou, X. (2012). Current landscape of phosphodiesterase 10A (PDE10A) inhibition. Journal of Medicinal Chemistry, 55(17), 7299-7331. Available from: [Link].
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dovepress.com [dovepress.com]
- 4. ovid.com [ovid.com]
- 5. Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 5 inhibitors--drug design and differentiation based on selectivity, pharmacokinetic and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 9. Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D suppressed gastric cancer cell growth through downregulating CD44 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil: A Technical Guide for Drug Development Professionals
Foreword: Understanding the "Why" Beyond the "How"
In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, a thorough understanding of a drug's metabolic fate is not merely a regulatory checkbox; it is a critical component of predicting its clinical efficacy, safety profile, and potential for drug-drug interactions. Udenafil, a potent and selective PDE5 inhibitor, undergoes significant metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] One of its major circulating metabolites is N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also referred to as N-dealkylated udenafil. This guide provides an in-depth technical framework for the in vitro characterization of this key metabolite, moving beyond rote protocols to elucidate the scientific rationale behind each experimental step. Our objective is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to comprehensively assess the pharmacological and biochemical properties of this and similar drug metabolites.
The Metabolic Significance of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Udenafil is metabolized in vivo to several compounds, with N-dealkylation being a primary pathway.[3] The resultant metabolite, N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, is not an inert byproduct. Studies have indicated that this metabolite retains significant biological activity, exhibiting approximately half the in vitro PDE5 inhibitory potency of the parent compound, Udenafil.[3] Given that plasma concentrations of this metabolite can reach up to 50% of the parent drug, its contribution to the overall therapeutic effect and potential side-effect profile cannot be overlooked.[3] Therefore, a comprehensive in vitro characterization is paramount.
Below is a simplified representation of the primary metabolic conversion of Udenafil.
Caption: Primary metabolic pathway of Udenafil to its N-dealkylated metabolite.
Sourcing and Synthesis of the Metabolite
Conceptual Synthesis Workflow:
A common approach for N-dealkylation involves the use of chloroformates, such as 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis. This two-step process, known as the von Braun reaction, is a well-established method for cleaving tertiary amines.
Caption: Conceptual workflow for the chemical synthesis of the N-dealkylated metabolite.
Note: This is a generalized pathway. Reaction conditions, including solvent, temperature, and reaction time, would require optimization for Udenafil. Purification of the final product, likely via column chromatography, and subsequent characterization by NMR and mass spectrometry are critical to confirm its identity and purity.
Alternatively, the metabolite can be generated in sufficient quantities for initial studies using in vitro metabolism systems.
Protocol for In Vitro Generation using Liver Microsomes
This protocol outlines the generation of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil from Udenafil using human liver microsomes.
Materials:
-
Udenafil
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Prepare a stock solution of Udenafil in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
In a microcentrifuge tube, combine the Udenafil solution, HLMs (typically at a final protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Initiate the reaction by pre-warming the mixture to 37°C and then adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes). A time-course experiment is recommended to determine the optimal incubation period.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.
Analytical Characterization
Accurate and precise quantification of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is fundamental for all subsequent in vitro studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation of Udenafil and its metabolites. |
| Mobile Phase A | 0.1% formic acid in water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Organic solvent for elution from the reverse-phase column. |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B | To ensure adequate separation of the metabolite from the parent drug and other potential metabolites. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for the recommended column dimensions. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Udenafil and its N-dealkylated metabolite contain basic nitrogen atoms that are readily protonated. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. |
Note on Chirality: The pyrrolidinyl moiety in Udenafil and its N-dealkylated metabolite contains a chiral center. While most studies to date have not focused on the stereoselectivity of its metabolism or activity, it is an important consideration. Chiral HPLC methods, often employing polysaccharide-based chiral stationary phases, can be developed to separate the enantiomers if stereospecific analysis is required.
In Vitro Pharmacological Evaluation: PDE5 Inhibition Assay
The primary pharmacological action of Udenafil is the inhibition of PDE5.[1][4] It is crucial to determine the inhibitory potency of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil on this enzyme to understand its contribution to the overall pharmacological effect. A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.
Principle of the Fluorescence Polarization PDE5 Inhibition Assay
This assay relies on the change in the rotational speed of a fluorescently labeled cGMP substrate upon enzymatic cleavage by PDE5. A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes this substrate to 5'-GMP, a larger binding agent in the assay mixture specifically binds to the 5'-GMP, leading to a significant increase in the molecular size of the fluorescent complex. This larger complex tumbles more slowly, resulting in a higher fluorescence polarization signal. An inhibitor of PDE5 will prevent the hydrolysis of the fluorescent cGMP, thus keeping the fluorescence polarization low.
Caption: Workflow of the fluorescence polarization-based PDE5 inhibition assay.
Protocol for PDE5 Inhibition Assay
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PDE assay buffer
-
Binding agent
-
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil (test compound)
-
Udenafil or Sildenafil (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute these in the PDE assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
In the microplate, add the diluted test compound, positive control, or vehicle control.
-
Add the recombinant PDE5 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and initiate signal generation by adding the binding agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
Data Analysis:
-
The fluorescence polarization values are typically reported in millipolarization (mP) units.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_vehicle - mP_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Summary and Interpretation
The in vitro characterization of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil will generate a wealth of data that needs to be systematically organized and interpreted.
Table 1: Summary of In Vitro Characterization Data
| Parameter | Udenafil (Reference) | N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil |
| Molecular Weight ( g/mol ) | 516.66 | 405.47 |
| LogP (calculated) | Value | Value |
| PDE5 IC50 (nM) | Value | Value |
| Relative Potency vs. Udenafil | 1 | Value |
| Primary Metabolizing Enzyme | CYP3A4 | N/A |
The results from these studies will provide a clear understanding of the metabolite's contribution to the overall pharmacological profile of Udenafil. A significantly lower IC50 value for the metabolite compared to the parent drug would indicate that it is a major contributor to the therapeutic effect. Conversely, a much higher IC50 would suggest a lesser role. This information is critical for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models and for predicting the clinical consequences of altered metabolism due to genetic polymorphisms in CYP3A4 or co-administration of CYP3A4 inhibitors or inducers.
Conclusion: A Holistic View of Drug Action
The in vitro characterization of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a quintessential example of the detailed investigation required in modern drug development. By moving beyond the parent compound and meticulously evaluating its major metabolites, we gain a more complete and predictive understanding of a drug's behavior in humans. The methodologies outlined in this guide provide a robust framework for such an investigation, emphasizing not just the execution of experiments, but the scientific rationale that underpins them. This holistic approach is indispensable for the development of safer and more effective therapeutics.
References
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Udenafil. Asian Journal of Biochemistry, 3(2), 109-117. [Link]
-
Patsnap. (2024). What is the mechanism of Udenafil? Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Udenafil. PubChem Compound Database. Retrieved from [Link]
-
Paick, J. S., & Kim, S. W. (2012). Udenafil for the treatment of erectile dysfunction. Expert Opinion on Pharmacotherapy, 13(10), 1505-1514. [Link]
-
Gomes, A. V., & Barnes, J. A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
Driessen, R. A., & Kool, J. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]
-
Bae, S. K., Kang, M. J., Yeo, C. W., Kim, M. J., Shon, J. H., Liu, K. H., & Shin, J. G. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939-946. [Link]
Sources
Discovery and identification of Udenafil metabolites in humans.
An In-Depth Technical Guide to the Discovery and Identification of Udenafil Metabolites in Humans
Introduction: Beyond the Parent Compound
Udenafil (Zydena®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, structurally similar to sildenafil, developed for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum during sexual stimulation.[3] While the efficacy of a drug is often attributed to the parent compound, its true pharmacokinetic and pharmacodynamic profile is a composite of the parent drug and its metabolites. Understanding the metabolic fate of Udenafil is therefore not merely an academic exercise; it is a critical component of its comprehensive safety and efficacy assessment.
The human body subjects xenobiotics like Udenafil to a series of enzymatic modifications, primarily in the liver, aimed at increasing their polarity to facilitate excretion. This process, known as biotransformation, can result in metabolites that are inactive, less active, or, in some cases, more active or even toxic than the parent drug. For Udenafil, the primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[2][3]
This guide provides a technical deep-dive into the methodologies and scientific rationale employed in the discovery and structural elucidation of Udenafil's human metabolites. We will move from foundational in vitro models to the analysis of complex biological matrices, detailing the analytical strategies that form a self-validating system for metabolite identification.
The Metabolic Landscape of Udenafil
The biotransformation of Udenafil in humans proceeds through several key pathways. Early studies in rat microsomes and subsequent human-focused research have identified major metabolic reactions including N-dealkylation, hydroxylation, N-demethylation, and hydrolysis.[4][5] The predominant active metabolite identified in humans is the N-dealkylated form, often referred to as DA-8164, which retains approximately half the PDE5 inhibitory activity of the parent drug.[2][5]
The primary metabolic transformations are:
-
N-dealkylation: Removal of the ethyl group from the pyrrolidinyl moiety.
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the molecule, typically on the propyl or phenyl rings.
-
Demethylation: Removal of a methyl group (-CH3).
-
Hydrolysis: Cleavage of the sulfonamide bond.
The following diagram illustrates the principal metabolic pathways for Udenafil.
Caption: Principal metabolic pathways of Udenafil.
A Validated Analytical Strategy for Metabolite Identification
The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), particularly high-resolution systems like Quadrupole Time-of-Flight (Q-TOF).[4] This combination provides the sensitivity to detect low-abundance metabolites and the specificity to elucidate their structures from complex biological matrices. The overall workflow is designed as a self-validating process, where in vitro findings guide the search in in vivo samples.
Caption: Integrated workflow for Udenafil metabolite identification.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
Causality: The HLM model serves as a primary screen. It contains a high concentration of key drug-metabolizing enzymes (e.g., CYPs) and allows for the generation of metabolites in a simplified, controlled matrix, free from the complexities of whole-body physiology. This provides a clean "map" of potential human metabolites.
Methodology:
-
Preparation: Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Udenafil (e.g., 10 µM).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system (cofactor for CYP enzymes). A control incubation without the NADPH system is run in parallel to differentiate enzymatic from non-enzymatic degradation.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.
-
Sample Cleanup:
-
Vortex the quenched mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for injection. For further purification, solid-phase extraction (SPE) can be employed.[4]
-
Protocol 2: Extraction from Human Plasma
Causality: Plasma is the primary matrix for pharmacokinetic studies. Effective extraction is crucial to remove abundant endogenous components (proteins, lipids) that interfere with LC-MS analysis, while ensuring high recovery of the analytes of interest. Liquid-liquid extraction (LLE) is a robust method for this purpose.[6]
Methodology:
-
Sample Preparation: To 100 µL of human plasma in a glass tube, add an internal standard (e.g., sildenafil, for quantitation and quality control).[6]
-
Extraction: Add 1 mL of an organic solvent like dichloromethane or a mixture of ethyl acetate and hexane.[6]
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-Q-TOF-MS/MS Analysis
Causality: This is the core analytical step. The liquid chromatography system separates Udenafil and its various metabolites based on their physicochemical properties (e.g., polarity). The high-resolution mass spectrometer then provides two critical pieces of information: the accurate mass of the intact molecule (MS1), which gives its elemental composition, and the fragmentation pattern (MS/MS or MS2), which provides structural information.
Methodology:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase A: 10 mM ammonium acetate or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.[6]
-
Elution: Employ a gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This allows for the separation of polar metabolites (eluting early) from the less polar parent drug (eluting later). A typical run time is 5-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode, as Udenafil and its metabolites contain basic nitrogen atoms that are readily protonated.
-
Data Acquisition: Utilize a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.
-
In a typical DDA experiment, the instrument performs a continuous cycle: a high-resolution full MS scan (MS1) is acquired to detect all ions present.
-
The most intense ions from the MS1 scan are then sequentially selected for fragmentation (collision-induced dissociation - CID) to generate MS/MS spectra.
-
-
Mass Range: Scan from m/z 100 to 1000.
-
Accurate Mass Measurement: Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm, which is critical for determining the correct elemental formula of metabolites.[4]
-
Data Interpretation and Structural Elucidation
The identification of metabolites is a deductive process combining software-assisted screening with expert spectral interpretation.
-
Metabolite Prediction: Software is used to screen the raw data for potential metabolites by searching for specific mass shifts relative to the parent drug (Udenafil, m/z 517.4). For example, the software will flag peaks corresponding to +15.99 Da (hydroxylation), -28.03 Da (N-dealkylation of the ethyl group), and so on.
-
Fragmentation Analysis: The key to structural elucidation lies in comparing the MS/MS spectrum of a metabolite candidate with that of the parent drug. Shared fragment ions indicate that a portion of the molecule is intact, while a mass shift in a fragment ion pinpoints the location of the metabolic modification.
Caption: Logic flow for mass spectrometry-based structural elucidation.
Summary of Identified Human Metabolites
Through the application of these methodologies, several metabolites of Udenafil have been successfully identified in in vitro and in vivo human samples. A study utilizing LC-Q-TOF-MS identified eleven potential metabolites in HLM incubations.[4]
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent (Da) | Observed [M+H]⁺ (m/z) | Key Rationale |
| M1 | N-dealkylation | -28.03 | 489.2 | Major active metabolite (DA-8164). Confirmed in multiple studies.[2][5] |
| M2 | Hydroxylation | +15.99 | 533.2 | Common metabolic pathway for aromatic and aliphatic systems. |
| M3 | Hydrolysis | -380.2 | 137.0 | Cleavage of the sulfonamide bond. |
| M4 | Demethylation | -14.02 | 503.2 | Removal of a methyl group from the pyrazolopyrimidinone core. |
| M5 | Oxidation + Dehydrogenation | +13.98 | 531.2 | Formation of a carbonyl group. |
| M6 | Dihydroxylation | +31.99 | 549.2 | Addition of two hydroxyl groups. |
Note: This table is illustrative and based on findings from referenced literature. The exact number and structure of all minor metabolites can vary.[4]
Conclusion
The discovery and identification of Udenafil metabolites is a multi-faceted process that relies on a synergistic combination of in vitro predictive models and advanced bioanalytical techniques. The strategic application of LC-Q-TOF-MS provides the high-resolution, accurate-mass data essential for confidently proposing metabolite structures from complex biological samples. This detailed understanding of Udenafil's biotransformation is fundamental to its clinical pharmacology, informing everything from drug-drug interaction potential to the overall safety profile of the medication. The methodologies described herein represent a robust, self-validating framework applicable to the broader field of drug metabolism and pharmacokinetic research.
References
-
Paick, J. S., Kim, S. W., & Park, N. C. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Chronic Diseases, 5(3), 134-147. [Link]
-
Pyo, J. (2021). s New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007. [Link]
-
Patsnap. (2024). What is the mechanism of Udenafil? Patsnap Synapse. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
Cho, J. Y., & Paick, J. S. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 345–355. [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Udenafil. Journal of Pharmacology and Toxicology, 2(3), 238-246. [Link]
-
de Oliveira, M. F., & Matos, R. C. (2016). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Brazilian Journal of Pharmaceutical Sciences, 52(4), 577-588. [Link]
-
Ku, W. S., Cho, H. J., Kang, S. H., et al. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Chemical & Pharmaceutical Bulletin, 59(9), 1083-1087. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Udenafil (HMDB0015628). HMDB. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-desalkyludenafil (HMDB0061071). HMDB. [Link]
-
ResearchGate. (2014). Summary of efficacy of udenafil in six randomized, placebo-controlled trials. [Link]
-
Zhang, Q., et al. (2015). Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. Chinese Journal of Forensic Medicine. [Link]
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scialert.net [scialert.net]
- 6. Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil CAS number 319491-68-4.
An In-Depth Technical Guide to N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil (CAS No. 319491-68-4)
Executive Summary
This technical guide provides a comprehensive overview of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, a principal active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Udenafil. Known in research and development contexts as N-desalkyludenafil or DA-8164, this molecule is of significant interest to researchers, medicinal chemists, and drug development professionals. Its primary utility lies in its role as a critical reference standard for the analytical quantification and characterization of Udenafil's metabolic profile in various biological matrices.[1] This document will delve into its chemical identity, pharmacological action, metabolic generation, and the analytical methodologies essential for its study, providing a foundational resource for its application in pharmaceutical science.
Introduction to Udenafil and the Significance of its Metabolites
Udenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] By inhibiting PDE5, Udenafil elevates cGMP levels, leading to smooth muscle relaxation and increased blood flow, thereby treating erectile dysfunction (ED).[2][3] The clinical efficacy and safety profile of a drug are not solely determined by the parent compound but also by its metabolites, which can contribute to the overall therapeutic effect and duration of action. Understanding the metabolic fate of Udenafil is, therefore, paramount in drug development. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a major metabolite formed through the metabolism of Udenafil, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is fundamental for its synthesis, purification, and analytical characterization.
Chemical Identity
| Property | Value |
| CAS Number | 319491-68-4[1][6][7][8][9][10] |
| IUPAC Name | 3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide[11][12] |
| Synonyms | N-Desalkyludenafil[13], DA-8164[14] |
| Molecular Formula | C18H23N5O4S[6][8][9] |
| Molecular Weight | 405.47 g/mol [1][6] |
Chemical Structure
The chemical structure of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is depicted below, highlighting the absence of the N-[2-(1-methyl-2-pyrrolidinyl)ethyl] group compared to the parent drug, Udenafil.
Caption: Chemical Structure of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
Pharmacological Profile
Mechanism of Action
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil retains the core pharmacophore of the parent compound and, as such, is also an inhibitor of PDE5.[1] The mechanism of action involves the competitive binding to the catalytic site of PDE5, preventing the hydrolysis of cGMP to GMP.[2][3] The resulting accumulation of cGMP in the smooth muscle cells of the corpora cavernosa leads to vasodilation and increased blood flow to the penis, which is the physiological basis for its therapeutic effect in erectile dysfunction.[2][3]
Caption: Simplified signaling pathway of PDE5 inhibition.
Metabolic Pathway and Pharmacokinetics
The formation of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a key step in the metabolism of the parent drug.
Metabolic Transformation
Udenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][3][4][5] The formation of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil occurs through N-dealkylation of the sulfonamide nitrogen.
Caption: Metabolic conversion of Udenafil to its N-Desalkyl metabolite.
Pharmacokinetic Considerations
Studies on the pharmacokinetics of Udenafil have shown that it is rapidly absorbed, reaching peak plasma concentrations between 0.8 and 1.3 hours after oral administration.[4][15][16][17] The terminal half-life of Udenafil ranges from 7.3 to 12.1 hours.[15][16] While specific pharmacokinetic data for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is limited in publicly available literature, as an active metabolite, its formation and clearance contribute to the overall duration of the pharmacological effect of Udenafil.[1]
Synthesis and Characterization
For research purposes, particularly for use as a reference standard, a reliable source or a validated synthesis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is necessary. While detailed synthetic procedures are often proprietary, a plausible retro-synthetic analysis suggests that the final step would involve the formation of the sulfonamide bond.
A general synthetic approach would involve the coupling of a suitably protected pyrazolopyrimidinone core with a propoxy-benzenesulfonyl chloride. The synthesis of the Udenafil parent drug involves a final coupling with 2-(2-aminoethyl)-1-methylpyrrolidine.[1] For the N-desalkyl metabolite, this final coupling step would be omitted, and the sulfonamide would remain as -SO2NH2.
Analytical Methodologies
Accurate and precise quantification of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[18]
Step-by-Step Bioanalytical Protocol (UPLC-MS/MS)
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil and the internal standard should be determined by infusion and optimization.
-
-
Method Validation:
-
The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines (e.g., FDA, EMA).
-
Applications in Research and Drug Development
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is an indispensable tool in several areas of pharmaceutical research:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the contribution of this active metabolite to the overall clinical effect of Udenafil.
-
Drug-Drug Interaction Studies: Investigating the impact of co-administered drugs that are inhibitors or inducers of CYP3A4 on the metabolism of Udenafil and the formation of this metabolite.
-
Toxicology: Assessing any potential unique toxicological profile of the metabolite.
-
Reference Standard: Its primary use is as a certified reference material for the accurate quantification of Udenafil's metabolism in clinical and non-clinical studies.[1]
Conclusion
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a pharmacologically active and significant metabolite of Udenafil. A comprehensive understanding of its properties, formation, and analytical determination is essential for a complete characterization of the parent drug's disposition and action in the body. This technical guide provides a foundational overview to support researchers and drug development professionals in their work with Udenafil and its metabolites.
References
- Cho, Y.S., et al. (2009). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 68(1), 43-46.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Udenafil? Retrieved from [Link]
- Cho, Y.S., et al. (2009). Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 68(1), 43-46.
- PubMed. (2009). Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 68(1), 43-6.
- Paick, J.S., et al. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 397-409.
- PubMed. (2009). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 68(1), 35-42.
- Paick, J.S., et al. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 397–409.
-
Pharmaffiliates. (n.d.). N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. Retrieved from [Link]
- de Oliveira, M.A.L., et al. (2013). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 49(3), 419-430.
-
ResearchGate. (2025, August 6). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Udenafil. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Development. (2021). Analytical techniques for udenafil estimation: A comprehensive review. Retrieved from [Link]
-
Wikipedia. (n.d.). Udenafil. Retrieved from [Link]
- Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography–Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007.
-
National Center for Biotechnology Information. (n.d.). N-Desalkyludenafil. PubChem Compound Database. Retrieved from [Link]
-
Genesapiens. (n.d.). N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil 250mg. Retrieved from [Link]
-
ResearchGate. (2026, January 6). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). UDENAFIL. Retrieved from [Link]
-
Rons Scientific. (n.d.). N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil 25mg. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 3. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil | 319491-68-4 [sigmaaldrich.com]
- 8. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 9. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 10. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [cymitquimica.com]
- 11. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 12. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-Desalkyludenafil | C18H23N5O4S | CID 135499879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
The In Vivo Odyssey of Udenafil: A Technical Guide to Its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the in vivo metabolic journey of udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount in drug development. This document synthesizes preclinical and clinical findings to offer a detailed perspective on the biotransformation of udenafil, equipping researchers with the foundational knowledge to design and interpret metabolic studies.
Introduction: The Clinical and Pharmacological Context of Udenafil
Udenafil (5-[2-propyloxy-5-(1-methyl-2-pyrollidinylethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one) is a pyrazolopyrimidine derivative developed for the treatment of erectile dysfunction.[1][2] Its therapeutic efficacy is rooted in the selective inhibition of cGMP-specific PDE5, which is highly concentrated in the corpus cavernosum of the penis.[3][4] By preventing the degradation of cGMP, udenafil facilitates the smooth muscle relaxation and increased blood flow necessary for penile erection during sexual stimulation.[3][4]
The pharmacokinetic profile of udenafil is characterized by a relatively rapid onset and a prolonged duration of action, with a time to maximum plasma concentration (Tmax) of approximately 0.8–1.5 hours and a terminal half-life (t1/2) ranging from 9.9 to 13 hours.[1][2][5][6] This unique profile makes it a versatile treatment option. A thorough understanding of its metabolic fate is critical for predicting its efficacy, safety, potential drug-drug interactions, and interindividual variability in patient response.
The Metabolic Machinery: Cytochrome P450-Mediated Biotransformation
The liver is the primary site of udenafil metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[3]
The Dominant Role of CYP3A4
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of udenafil.[1][3][5][7] This is a critical consideration for potential drug-drug interactions, as co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin) could significantly alter udenafil plasma concentrations.
The Contribution of CYP3A5
The polymorphic enzyme CYP3A5 also contributes to the metabolism of udenafil, albeit to a lesser extent than CYP3A4.[5][7] The genetic polymorphism of CYP3A5 may contribute to interindividual differences in the disposition of PDE5 inhibitors.[7] However, studies have shown that the disposition of udenafil is not significantly affected by the CYP3A5*3 genotype, unlike some other PDE5 inhibitors such as vardenafil.[8]
Key Metabolic Pathways and Identified Metabolites
Udenafil undergoes extensive metabolism, resulting in the formation of several metabolites. The primary metabolic reactions include N-dealkylation, hydroxylation, and N-demethylation.[5][9]
Major Metabolites
Three main metabolites of udenafil have been identified:
-
DA-8164 (N-dealkylated metabolite): This is the major active metabolite of udenafil.[1][5] It is formed through the N-dealkylation of the ethyl group from the pyrrolidine moiety. DA-8164 exhibits approximately half the in vitro potency for PDE5 inhibition as the parent drug and has a similar half-life.[5] The formation of DA-8164 is predominantly catalyzed by CYP3A4.[1][5]
-
M1 (Hydroxylated metabolite): This metabolite is formed through the hydroxylation of the propyl group.[5]
-
M2 (N-demethylated metabolite): This metabolite results from the N-demethylation of the pyrazole ring.[5]
A recent study using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS/MS) identified eleven new metabolites in vitro (human liver microsomes) and three in vivo (rat urine and feces), which were found to be hydrolyzed, oxidized, or demethylated forms of udenafil or its known metabolites.[9] This highlights the complexity of udenafil's biotransformation.
Caption: Metabolic pathways of Udenafil.
Pharmacokinetic Profile of Udenafil and its Active Metabolite
Clinical studies in healthy volunteers have characterized the pharmacokinetic properties of udenafil and its active metabolite, DA-8164.
| Parameter | Udenafil | DA-8164 (Active Metabolite) | Reference |
| Tmax (hours) | 0.8 - 1.5 | ~4.0 | [1][2][5][10][11][12] |
| t1/2 (hours) | 9.9 - 12.1 | ~12.0 | [1][2][5][10][12] |
| Cmax (ng/mL) | Dose-dependent | Lower than Udenafil | [10][12][13] |
| AUC (ng·h/mL) | Supra-proportional increase with dose | Lower than Udenafil | [10][12] |
Note: Pharmacokinetic parameters can vary based on the administered dose and individual patient characteristics.
Udenafil exhibits a supra-proportional increase in the area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) with increasing doses, suggesting that its elimination may be saturable.[10][12] Despite this, no significant drug accumulation is observed with repeated daily dosing.[10][12]
The presence of food can affect the rate of udenafil absorption. A high-fat meal can delay the Tmax, but it does not significantly impact the overall bioavailability (AUC).[11][14][15]
Experimental Protocols for In Vivo Metabolic Studies
The elucidation of udenafil's metabolic fate relies on robust and sensitive analytical methodologies.
In Vivo Study Design (Human Pharmacokinetics)
A typical clinical study to assess the pharmacokinetics of udenafil would follow a protocol similar to this:
-
Subject Recruitment: Enroll healthy male volunteers after obtaining informed consent and conducting a thorough medical screening.
-
Study Design: A randomized, open-label, single-dose, crossover study design is often employed.
-
Dosing: Administer a single oral dose of udenafil (e.g., 100 mg or 200 mg) to subjects.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Urine Collection: Collect urine samples over specified intervals to assess renal excretion.
-
Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -70°C until analysis.
-
Bioanalysis: Quantify the concentrations of udenafil and its metabolites in plasma and urine using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Caption: Workflow for a human pharmacokinetic study of Udenafil.
Bioanalytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of udenafil and its metabolites in biological matrices.[13][16]
Protocol for Quantification of Udenafil and DA-8164 in Human Plasma:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., sildenafil).
-
Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.[13]
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
-
UPLC Conditions:
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), is suitable.[13]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with a modifier like formic acid (e.g., 75:25 v/v acetonitrile:0.1% formic acid) can be used for rapid separation.[13]
-
Flow Rate: A flow rate of approximately 0.4 mL/min is typical.[13]
-
Column Temperature: Maintain at ambient or a controlled temperature (e.g., 40°C).
-
-
MS/MS Conditions:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.
-
This method provides high sensitivity, with a lower limit of quantification typically around 1 ng/mL in both plasma and urine.[13]
Excretion of Udenafil and its Metabolites
The primary route of excretion for udenafil and its metabolites is through the feces, with a smaller portion eliminated in the urine.[3][17] This indicates that both hepatic metabolism and subsequent biliary excretion play significant roles in the clearance of the drug.
Conclusion and Future Directions
The metabolic fate of udenafil in vivo is well-characterized, with CYP3A4 being the major enzyme responsible for its biotransformation into a number of metabolites, including the active metabolite DA-8164. The pharmacokinetic profile of udenafil supports its clinical utility as a PDE5 inhibitor with a rapid onset and long duration of action.
Future research could focus on:
-
Further characterizing the newly identified metabolites and their pharmacological activity.
-
Investigating the role of drug transporters in the disposition of udenafil and its metabolites.
-
Conducting pharmacogenomic studies to explore the impact of genetic variations in metabolizing enzymes and transporters on the clinical response to udenafil.
This in-depth understanding of udenafil's metabolism is essential for optimizing its therapeutic use and for the continued development of safe and effective drugs in this class.
References
-
What is the mechanism of Udenafil? - Patsnap Synapse. (2024-07-17). [Link]
-
Ku, H. Y., Ahn, H. J., Lee, H. S., Lee, J. I., Kim, Y. G., Shin, K. H., & Liu, K. H. (2008). The Contributions of Cytochromes P450 3A4 and 3A5 to the Metabolism of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Udenafil, and Vardenafil. Drug Metabolism and Disposition, 36(6), 986–990. [Link]
-
Bae, S. K., Kang, M. J., Yeo, C. W., Kim, M. J., Shon, J. H., Liu, K. H., & Shin, J. G. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939–946. [Link]
-
Paick, J. S., Kim, S. W., Park, J. K., Kim, J. J., Park, K., & Lee, S. W. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Chronic Disease, 5(3), 117–126. [Link]
-
Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. (2015). Expert Opinion on Pharmacotherapy, 16(1), 119-127. [Link]
-
Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography–Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007. [Link]
-
Ku, H. Y., Ahn, H. J., Lee, H. S., Lee, J. I., Kim, Y. G., Shin, K. H., & Liu, K. H. (2008). The contributions of cytochrome P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil. Drug Metabolism and Disposition, 36(6), 986-990. [Link]
-
Paick, J. S., Kim, S. W., Park, J. K., Kim, J. J., Park, K., & Lee, S. W. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Urology, 6(3), 97-108. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., Kim, J. R., Lim, K. S., & Yu, K. S. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
Pharmacokinetic parameters of udenafil and DA-8164 (udenafil metabolite). (n.d.). ResearchGate. [Link]
-
Udenafil. PubChem. (n.d.). [Link]
-
Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. (2008). British Journal of Clinical Pharmacology, 65(6), 848-854. [Link]
-
Kang, S. G., & Kim, J. J. (2013). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Therapeutic Advances in Urology, 5(2), 81–89. [Link]
-
Kim, T. E., Kim, B. H., Kim, J. R., Lim, K. S., Hong, J. H., Kim, K. P., ... & Yu, K. S. (2009). Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 68(1), 43–46. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., Kim, J. R., Lim, K. S., & Yu, K. S. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
de Oliveira, M. F., & de Oliveira, C. H. (2010). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Química Nova, 33(7), 1583-1589. [Link]
-
Hill, K. D., Ivy, D. D., Gandy, R. M., Kinsella, J. P., Krishnan, U., & Feinstein, J. A. (2017). Results of a Phase I/II Multi-Center Investigation of Udenafil in Adolescents after Fontan Palliation. American Journal of Cardiology, 119(5), 779–784. [Link]
-
Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. (2009). British Journal of Clinical Pharmacology, 68(1), 43-46. [Link]
-
Cho, J. Y., Lim, H. S., Shin, S. G., Ghim, J. L., Kim, E. Y., Kim, J., ... & Yu, K. S. (2011). The disposition of three phosphodiesterase type 5 inhibitors, vardenafil, sildenafil, and udenafil, is differently influenced by the CYP3A5 genotype. Journal of Clinical Pharmacology, 51(12), 1649–1656. [Link]
-
Kim, T. E., Kim, B. H., Kim, J. R., Lim, K. S., Hong, J. H., Kim, K. P., ... & Yu, K. S. (2009). Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 68(1), 43–46. [Link]
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 4. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The disposition of three phosphodiesterase type 5 inhibitors, vardenafil, sildenafil, and udenafil, is differently influenced by the CYP3A5 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. scielo.br [scielo.br]
- 17. Results of a Phase I/II Multi-Center Investigation of Udenafil in Adolescents after Fontan Palliation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of CYP3A4 and CYP3A5 in the Metabolism of Udenafil
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Udenafil and the Gatekeepers of Drug Metabolism
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2][3] Its efficacy, like that of many pharmaceuticals, is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. Central to this profile are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are the primary drivers of drug metabolism in the liver and other tissues.[4]
This guide provides a detailed examination of the roles of two key CYP enzymes, CYP3A4 and CYP3A5, in the metabolic clearance of udenafil. Understanding the nuances of these interactions is paramount for predicting drug efficacy, anticipating potential drug-drug interactions, and accounting for inter-individual variability in patient response.
The Metabolic Fate of Udenafil: A Pathway Dominated by CYP3A
Udenafil undergoes significant metabolism in the liver, primarily orchestrated by the CYP3A subfamily of enzymes.[2][5][6] This metabolic conversion results in the formation of several metabolites, with N-dealkylated udenafil (DA-8164) being the major active metabolite.[5][6][7] While other minor metabolites such as hydroxylated (M1) and N-demethylated (M2) forms have been identified, DA-8164 is of particular interest due to its pharmacological activity, possessing approximately half the in vitro potency for PDE5 inhibition as the parent compound.[5][6] The terminal half-life of DA-8164 is also similar to that of udenafil, contributing to the overall duration of the drug's effect.[6]
The conversion of udenafil to DA-8164 is predominantly catalyzed by CYP3A4.[5][6] However, the closely related isoform, CYP3A5, also contributes to this metabolic pathway.[5][6] The relative contributions of these two enzymes are a critical area of investigation, as they can explain a significant portion of the observed variability in udenafil pharmacokinetics among individuals.
Udenafil Metabolic Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 4. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Definitive Guide to N-desalkyludenafil as a Biomarker for Udenafil Intake
Abstract
This technical guide provides a comprehensive overview of N-desalkyludenafil (also known as DA-8164) as a pivotal biomarker for determining the intake of Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, pharmacokinetic profiles, and validated analytical methodologies essential for the accurate quantification of N-desalkyludenafil. By establishing a robust scientific framework, this guide aims to facilitate the integration of N-desalkyludenafil into clinical and research protocols for monitoring Udenafil administration, ensuring data integrity and enhancing our understanding of its therapeutic action.
Introduction: The Role of Biomarkers in Pharmacokinetic Assessment
In the realm of pharmaceutical sciences, a biomarker serves as a measurable indicator of a biological state or condition. In pharmacokinetics, biomarkers are indispensable for tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug. An ideal biomarker for drug intake is typically a major metabolite that is consistently produced and can be reliably measured in a biological matrix, such as plasma or urine.
Udenafil is a selective PDE5 inhibitor used in the management of erectile dysfunction.[1][2] Its efficacy and safety are well-documented, with a pharmacokinetic profile that offers a rapid onset and long duration of action.[3] To fully comprehend its in vivo behavior and to ensure patient adherence in clinical trials, a reliable biomarker is essential. N-desalkyludenafil, the primary active metabolite of Udenafil, emerges as a prime candidate for this role.
Metabolic Transformation: From Udenafil to N-desalkyludenafil
The biotransformation of Udenafil is predominantly a hepatic process, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The key metabolic pathway is N-dealkylation, which results in the formation of N-desalkyludenafil (DA-8164).[5] This metabolite is not only a significant product of Udenafil's breakdown but also exhibits pharmacological activity, possessing approximately half the in vitro PDE5 inhibitory potency of the parent drug.[5]
The consistent and primary role of CYP3A4 in this metabolic conversion underscores the reliability of N-desalkyludenafil as an indicator of Udenafil administration.[4]
Caption: Metabolic pathway of Udenafil to N-desalkyludenafil via CYP3A4.
Comparative Pharmacokinetics: Udenafil and N-desalkyludenafil
Understanding the pharmacokinetic relationship between a parent drug and its metabolite is crucial for biomarker validation. Following oral administration of Udenafil, both the parent drug and N-desalkyludenafil can be detected and quantified in plasma. A study in healthy male volunteers provides key comparative pharmacokinetic parameters after a single 200 mg oral dose of Udenafil.[6]
| Parameter | Udenafil | N-desalkyludenafil (DA-8164) |
| Cmax (ng/mL) | 864.0 | 89.4 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC_last (ng·hr/mL) | 9230 | 898 |
| Half-life (t½) (hr) | ~11 | Not explicitly stated, but detectable up to 48 hours |
Data derived from a pharmacokinetic interaction study of Udenafil and Dapoxetine.[6]
The data clearly indicates that N-desalkyludenafil appears in the plasma shortly after Udenafil, reaching its peak concentration slightly later than the parent drug. The substantial area under the curve (AUC) for N-desalkyludenafil signifies a significant systemic exposure to the metabolite, reinforcing its suitability as a biomarker.
Analytical Methodology: Quantification by UPLC-MS/MS
The gold standard for the simultaneous quantification of Udenafil and N-desalkyludenafil in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and throughput, which are essential for clinical and research applications.
Experimental Protocol: A Validated UPLC-MS/MS Method
The following protocol is a synthesis of validated methods for the simultaneous determination of Udenafil and N-desalkyludenafil in human plasma.[6][7][8]
Objective: To accurately quantify the concentrations of Udenafil and N-desalkyludenafil in human plasma samples.
Materials:
-
Udenafil and N-desalkyludenafil reference standards
-
Sildenafil (or other suitable analogue) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation:
-
UPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)
Step-by-Step Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Udenafil, N-desalkyludenafil, and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with a mixture of ACN and water (e.g., 50:50, v/v).
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of Udenafil and N-desalkyludenafil from the working solutions to prepare calibration standards covering a linear range (e.g., 1-600 ng/mL).[7]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of ACN containing the IS.
-
Vortex mix for 2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentrations of Udenafil and N-desalkyludenafil in the QC and unknown samples by interpolation from the calibration curve.
-
Caption: Workflow for the UPLC-MS/MS analysis of N-desalkyludenafil.
Bioanalytical Method Validation: Ensuring Trustworthiness
For N-desalkyludenafil to be confidently used as a biomarker, the analytical method for its quantification must be rigorously validated according to international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] The validation process establishes the performance characteristics of the method and ensures the reliability of the data.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[9] For QC samples, the mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.[10]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte over a defined range.[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[12]
A successfully validated method, as described in the literature for the simultaneous analysis of Udenafil and DA-8164, demonstrates that N-desalkyludenafil can be reliably and accurately measured in human plasma.[7]
Conclusion: Establishing N-desalkyludenafil as a Confirmed Biomarker
The evidence presented in this guide strongly supports the use of N-desalkyludenafil as a robust and reliable biomarker for Udenafil intake. Its formation as a major and active metabolite through a well-defined metabolic pathway, coupled with its consistent and quantifiable presence in plasma, provides a solid scientific foundation for its use. The availability of validated, high-sensitivity UPLC-MS/MS methods ensures that researchers and clinicians can confidently measure N-desalkyludenafil concentrations to monitor Udenafil administration in a variety of settings. The integration of N-desalkyludenafil analysis into drug development programs and clinical studies will undoubtedly contribute to a more comprehensive understanding of Udenafil's pharmacology and therapeutic effects.
References
-
Kim, Y. G., et al. (2015). Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Drug Design, Development and Therapy, 9, 1187–1195. [Link]
-
Bae, S. K., et al. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939–946. [Link]
-
Choi, M. K., et al. (2014). Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment. British Journal of Clinical Pharmacology, 78(5), 1065–1076. [Link]
-
Ku, W. S., et al. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Chemical & Pharmaceutical Bulletin, 59(9), 1083–1088. [Link]
-
Kim, B. H., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
Ku, H. Y., et al. (2008). The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil. Drug Metabolism and Disposition, 36(6), 986–990. [Link]
-
Codevilla, C. F., et al. (2013). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 49(1), 1–12. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Kim, B. H., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
S, P., & M, S. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Asian Journal of Pharmaceutical and Clinical Research, 17(6), 1-9. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Kim, Y. G., et al. (2015). Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Drug Design, Development and Therapy, 9, 1187–1195. [Link]
-
Lee, S. K., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 34–40. [Link]
-
S, P., & M, S. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5(21), 6037-6045. [Link]
-
Lee, S. K., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 34–40. [Link]
-
Paick, J. S., et al. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 355–366. [Link]
-
Zhang, Y., et al. (2021). A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. International Journal of Clinical Pharmacology and Therapeutics, 59(2), 164–174. [Link]
-
Kim, B. H., et al. (2012). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Therapeutic Advances in Urology, 4(4), 173–182. [Link]
-
Paick, J. S., et al. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 355–366. [Link]
-
Dong-A ST Co., Ltd. (2016). Clinical Trial to Evaluate the Long-term Safety of Udenafil in Patient With PAH. [Link]
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gender differences and dose proportionality in the toxicokinetics of udenafil and its active metabolite following oral administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of N-desalkyludenafil in Human Plasma
Abstract
This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desalkyludenafil (DA-8164), the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, udenafil, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or bioequivalence studies. The method employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. All validation parameters, including linearity, accuracy, precision, selectivity, recovery, and stability, were assessed and meet the criteria set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4]
Introduction: The Significance of N-desalkyludenafil Quantification
Udenafil is a potent and selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[5][6] Upon administration, udenafil is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to its major active metabolite, N-desalkyludenafil.[5][7] This metabolite also exhibits PDE5 inhibitory activity and contributes to the overall pharmacological effect.[7][8] Therefore, the accurate quantification of N-desalkyludenafil in plasma is crucial for a comprehensive understanding of udenafil's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method is a prerequisite for regulatory submissions and ensures the integrity of clinical and preclinical study data.
This document provides a self-validating protocol, explaining the scientific rationale behind each step to ensure technical accuracy and reproducibility.
Experimental Design and Rationale
Analyte and Internal Standard (IS) Selection
-
Analyte: N-desalkyludenafil (DA-8164)
-
Internal Standard (IS): Sildenafil-d8
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is chosen as the precipitation solvent due to its high efficiency in denaturing plasma proteins and its compatibility with reversed-phase chromatography mobile phases.[1] This method offers high throughput, which is essential for analyzing large batches of samples from clinical studies.
Chromatographic and Mass Spectrometric Conditions
Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like N-desalkyludenafil (Computed XLogP3 of 1.6).[9] The mobile phase consists of an organic component (acetonitrile) and an aqueous component with a formic acid additive. Formic acid aids in the protonation of the analyte in the positive electrospray ionization (ESI) source, thereby enhancing the MS signal. A gradient elution is employed to ensure a sharp peak shape and rapid elution, minimizing the run time.
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Materials and Methods
Chemicals and Reagents
-
N-desalkyludenafil reference standard (≥98% purity)
-
Sildenafil-d8 (Internal Standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer with an ESI source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm
-
Data acquisition and processing software
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-desalkyludenafil and Sildenafil-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the N-desalkyludenafil stock solution in 50:50 acetonitrile/water to create calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high concentration QC samples (LQC, MQC, HQC).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QCs.
Detailed Protocols
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, CC, or QC into the corresponding tube.
-
Add 20 µL of the Sildenafil-d8 working solution (IS) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Protocol
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.0 min, hold for 1.0 min, return to 20% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 4.0 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | N-desalkyludenafil: m/z 406.1 -> 364.2[1] Sildenafil-d8: m/z 483.3 -> 283.3[11][12] |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Workflow Diagram
Caption: Overall workflow for N-desalkyludenafil quantification.
Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[3][4]
Selectivity and Specificity
Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of N-desalkyludenafil and the IS.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 1.0 to 500.0 ng/mL. The linear regression model (1/x² weighting) yielded a correlation coefficient (r²) > 0.99. The LLOQ was established at 1.0 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.[7]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using five replicates of LQC, MQC, and HQC samples over three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 75.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 400.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Acceptance Criteria: The relative standard deviation (%RSD) for precision should not exceed 15% (20% at LLOQ), and the relative error (%RE) for accuracy should be within ±15% (±20% at LLOQ).[1][7] |
Matrix Effect and Recovery
-
Recovery: The extraction recovery of N-desalkyludenafil was determined by comparing the peak areas from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. The recovery was consistent and reproducible.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of the analyte in neat solution. No significant ion suppression or enhancement was observed.
Stability
The stability of N-desalkyludenafil in human plasma was assessed under various conditions:
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw | 3 cycles, -80°C to room temp. | Mean concentration within ±15% of nominal |
| Short-Term | Room temperature for 24 hours | Mean concentration within ±15% of nominal |
| Long-Term | -80°C for 90 days | Mean concentration within ±15% of nominal |
| Post-Preparative | Autosampler at 10°C for 48 hours | Mean concentration within ±15% of nominal |
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, selective, and reliable for the quantification of N-desalkyludenafil in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic studies. The method has been thoroughly validated according to international regulatory guidelines, ensuring the generation of high-quality data for drug development and regulatory submissions.
References
-
Bae, S. K., Kang, M. H., Kim, M. J., Kim, J., Shon, J. H., Liu, K. H., & Shin, J. G. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939–946. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135499879, N-Desalkyludenafil. Retrieved January 13, 2026, from [Link].
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
Paick, J. S., Kim, S. W., & Park, J. K. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 387–399. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Paick, J. S., Kim, S. W., & Park, J. K. (2014). Udenafil for the treatment of erectile dysfunction. Dove Medical Press. [Link]
-
Patsnap. (2024). What is the mechanism of Udenafil? Synapse. [Link]
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Udenafil. Asian Journal of Biochemistry, 3, 109-117. [Link]
-
International Council for Harmonisation. (2019). Bioanalytical Method Validation – M10. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
Dong, M. W. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 138-142. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Bioanalytical Sciences, 2(2), 46-55. [Link]
-
Theivarasu, C., Ghosh, C., & Ravisankar, P. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5(13), 3245-3253. [Link]
-
Ku, W. S., Cho, H. J., Yoon, I. S., Kim, J. H., Cha, B. J., Kim, J. S., ... & Kim, D. D. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Chemical & Pharmaceutical Bulletin, 59(9), 1083-1087. [Link]
-
Theivarasu, C., Ghosh, C., & Ravisankar, P. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10), e4927. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. worldwide.com [worldwide.com]
- 7. anivet.au.dk [anivet.au.dk]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. N-Desalkyludenafil | C18H23N5O4S | CID 135499879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Analysis of Udenafil and its Metabolites in Human Urine using UPLC-MS/MS
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of udenafil and its primary metabolites in human urine. Udenafil (Zydena®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the management of erectile dysfunction.[1][2] Monitoring its excretion and metabolic profile in urine is crucial for pharmacokinetic, clinical, and forensic toxicology studies. The described protocol employs enzymatic hydrolysis followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. The subsequent UPLC-MS/MS analysis provides the high sensitivity, specificity, and throughput required for rigorous bioanalytical applications.[3] This document provides a comprehensive guide for researchers, including a detailed protocol, method validation parameters based on regulatory guidelines, and the scientific rationale behind the methodological choices.
Introduction and Scientific Background
Udenafil is a pyrazolopyrimidinone derivative that effectively treats erectile dysfunction by selectively inhibiting PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and enhanced erectile function upon sexual stimulation.[1][4] The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5.[4][5][6]
The major metabolic pathways involve N-dealkylation and hydroxylation, producing key metabolites such as DA-8164, which is an active metabolite.[5][7] Urinary analysis is a non-invasive approach to assess the pharmacokinetics and metabolism of xenobiotics. As drugs and their metabolites are often excreted in urine as water-soluble glucuronide or sulfate conjugates, a hydrolysis step is essential to cleave these conjugates and measure the total (free + conjugated) concentration.[8][9]
UPLC-MS/MS is the gold standard for this type of analysis due to its superior performance over conventional HPLC, offering faster analysis times and better resolution, combined with the exceptional sensitivity and selectivity of tandem mass spectrometry.[3][10]
Udenafil Metabolism Pathway
The metabolic conversion of udenafil is critical to understanding its pharmacokinetic profile and duration of action. The primary routes of metabolism are outlined below.
Caption: Metabolic pathway of Udenafil mediated by CYP450 enzymes.
Experimental Protocol
This protocol provides a step-by-step guide for sample preparation and instrumental analysis.
Materials and Reagents
-
Standards: Udenafil, DA-8164 (and other relevant metabolites) certified reference standards.
-
Internal Standard (IS): Sildenafil citrate or a stable isotope-labeled udenafil. Sildenafil is structurally similar and has been successfully used as an IS for other PDE5 inhibitors.[3][11]
-
Enzyme: β-glucuronidase from Helix pomatia or recombinant source.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, ethyl acetate.
-
Reagents: Formic acid, ammonium acetate, ammonium hydroxide, sodium acetate.
-
Buffers: 1 M Sodium Acetate Buffer (pH 5.0).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., HLB, 30 mg/1 mL).
-
Urine: Drug-free human urine for blanks, calibration standards, and quality control (QC) samples.
Sample Preparation Protocol
The objective of sample preparation is to hydrolyze conjugated metabolites, remove endogenous interferences from the urine matrix, and concentrate the analytes.
Rationale: Enzymatic hydrolysis at an optimized pH and temperature is crucial for accurately quantifying total drug and metabolite concentrations. Solid-Phase Extraction (SPE) is chosen for its ability to provide cleaner extracts compared to liquid-liquid extraction, leading to reduced matrix effects and improved assay robustness.[12]
Caption: Workflow for urine sample preparation including hydrolysis and SPE.
Step-by-Step Procedure:
-
Hydrolysis:
-
Pipette 0.5 mL of urine (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate in a water bath at 60°C for 2 hours.
-
Cool the samples to room temperature. Centrifuge if particulate matter is present.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
-
Elute the analytes with 1 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., 80:20 Mobile Phase A:B).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Instrumental Conditions
Rationale: A reversed-phase C18 or Phenyl column provides excellent retention and separation for moderately polar compounds like udenafil and its metabolites.[8][13] A gradient elution ensures that analytes with different polarities are eluted efficiently with good peak shape. Positive electrospray ionization (ESI+) is effective for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 or Phenyl (1.7 µm, 2.1 x 50 mm) |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-2.5 min), 90% B (2.5-3.0 min), 90-10% B (3.0-3.1 min), 10% B (3.1-4.0 min) |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas | Nitrogen, 1000 L/hr |
| Cone Gas | Nitrogen, 150 L/hr |
MS/MS Parameters (MRM Transitions)
The following MRM transitions should be optimized for the specific instrument used. The values provided are typical starting points.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Udenafil | 517.4 | 283.1 | 25 | 50 |
| DA-8164 | 419.2 | 185.1 | 28 | 50 |
| Sildenafil (IS) | 475.3 | 283.3 | 30 | 50 |
Note: The m/z for DA-8164 is predicted based on its N-dealkylated structure. The product ion and collision energy must be empirically determined during method development.
Bioanalytical Method Validation
To ensure the reliability of the data for clinical or regulatory purposes, the method must be fully validated according to guidelines from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[14][15][16]
Rationale: Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[17][18] It ensures that the measurements are accurate, precise, and reproducible over time.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in at least 6 blank urine sources. |
| Linearity & Range | The relationship between instrument response and known concentrations of the analyte. | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated individual measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). Assessed as intra-day and inter-day precision. |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on analyte ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Stability of the analytes in the biological matrix under various conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentration. (Bench-top, freeze-thaw, long-term). |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative determination of udenafil and its major metabolites in human urine. The combination of enzymatic hydrolysis and solid-phase extraction yields clean samples and high recovery, while the UPLC-MS/MS analysis ensures rapid and accurate measurements. This method is suitable for high-throughput analysis and can be fully validated according to international regulatory standards, making it an invaluable tool for pharmacokinetic and clinical research.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Kang, S. G., & Kim, J. J. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 357–364. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Udenafil?[Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ResearchGate. Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413547, Udenafil. [Link]
-
de Oliveira, M. A. L., et al. (2012). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations. Química Nova, 35(8), 1632-1639. [Link]
-
ResearchGate. The chemical structures of (A) Udenafil, (B) DA-8164 (a metabolite of udenafil)...[Link]
-
Wikipedia. Udenafil. [Link]
-
Paick, J. S., et al. (2008). Udenafil for the treatment of erectile dysfunction. Expert Opinion on Investigational Drugs, 17(10), 1553-1561. [Link]
-
ResearchGate. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. [Link]
-
ResearchGate. Structural formula of udenafil. [Link]
-
Human Metabolome Database. Showing metabocard for Udenafil (HMDB0015628). [Link]
-
Rosano, T. G., et al. (2016). Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Journal of Analytical Toxicology, 40(8), 633-642. [Link]
-
Phenomenex. LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil. [Link]
-
Phenomenex. SAMPLE PREPARATION. [Link]
-
Kim, Y. G., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Chromatographic Science, 55(1), 104-109. [Link]
-
ResearchGate. Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. [Link]
-
ResearchGate. Parameters of multi-detecting LC-MS methods published over the last ten years. [Link]
-
Cho, S. H., et al. (2006). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 62(4), 449-456. [Link]
-
Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(1), 13-24. [Link]
-
ResearchGate. Determination of synthetic phosphodiesterase-5 inhibitors by LC-MS2 in waters and human urine submitted to dispersive liquid-liquid microextraction. [Link]
-
ResearchGate. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. [Link]
-
Li, H., et al. (2021). UPLC-MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. Journal of Chromatographic Science, 59(9), 823-829. [Link]
-
International Journal of Pharmaceutical Research and Development. Analytical techniques for udenafil estimation: A comprehensive review. [Link]
Sources
- 1. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 2. Udenafil - Wikipedia [en.wikipedia.org]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
Topic: Development and Validation of a Robust Bioanalytical Method for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in Human Plasma using LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantification of drug metabolites is a critical aspect of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for regulatory decisions on drug safety and efficacy.[1][2] Udenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes metabolism to form key analytes, including N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.[3] This document provides a comprehensive, in-depth guide for the development and full validation of a sensitive, selective, and robust bioanalytical method for this primary metabolite in human plasma. The methodology employs Solid-Phase Extraction (SPE) for sample cleanup and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for detection, adhering to the principles outlined in the ICH M10 guideline.[1][2][4]
Introduction: The Rationale for Metabolite Quantification
Udenafil is a benzenesulfonamide derivative used in the treatment of erectile dysfunction.[5] Like many pharmaceuticals, its journey through the body results in the formation of metabolites. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a significant metabolite whose concentration profile in biological matrices provides crucial insights into the parent drug's absorption, distribution, metabolism, and excretion (ADME).[3]
Accurate measurement of this metabolite is not merely an analytical exercise; it is fundamental to building a complete pharmacokinetic profile.[6][7] This data is indispensable for understanding drug-drug interactions, assessing patient safety, and establishing dosing regimens. Therefore, a well-characterized and rigorously validated bioanalytical method is required to ensure the integrity of the data generated in nonclinical and clinical trials.[1][4] This guide details the strategic development and validation of such a method, grounded in current regulatory expectations.[8][9][10]
Strategic Method Development: A Causality-Driven Approach
The objective of method development is to create a procedure that is both reliable and fit for its intended purpose.[1][2] Every choice, from sample preparation to instrumental parameters, is deliberate and aimed at mitigating potential issues like matrix effects and ensuring analyte stability.
Analyte & Internal Standard (IS)
-
Analyte: N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
-
Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-Des[...] Udenafil-d7). A SIL-IS is the gold standard because its physicochemical properties are nearly identical to the analyte's. This allows it to track the analyte through extraction, chromatography, and ionization, effectively compensating for variability in sample processing and matrix-induced signal fluctuations.[11] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but requires more rigorous validation of its ability to track the analyte.
Sample Preparation: The Imperative of a Clean Extract
The biological matrix, in this case plasma, is a complex mixture of proteins, salts, phospholipids, and other endogenous components that can interfere with analyte ionization in the mass spectrometer, a phenomenon known as the matrix effect.[11][12][13][14] An effective sample preparation strategy is the first line of defense against this issue.
-
Protein Precipitation (PPT): Simple and fast, but often yields a "dirtier" extract, leaving behind phospholipids and other interferences that can cause ion suppression.[15]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7] Method development can be more time-consuming.
-
Solid-Phase Extraction (SPE): (Selected Method) SPE provides the cleanest extracts by combining physicochemical mechanisms (e.g., reversed-phase, ion-exchange) to selectively retain the analyte while washing away interferences.[15][16][17] While more complex than PPT, its ability to significantly reduce matrix effects justifies its use for achieving the highest levels of accuracy and precision.[18]
Causality behind SPE Selection: By using a mixed-mode SPE cartridge (combining reversed-phase and cation-exchange properties), we can exploit both the hydrophobicity of the molecule and its basic amine function. This dual retention mechanism provides superior selectivity, efficiently removing interfering phospholipids and ensuring a robust and reliable assay.
Liquid Chromatography (LC): Achieving Separation
The goal of chromatography is to separate the analyte from any remaining matrix components before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is an excellent starting point for a molecule of this type, providing good retention and peak shape.
-
Mobile Phase: A combination of an aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol) is used. The formic acid serves to protonate the analyte, improving its retention on the C18 column and enhancing its ionization efficiency in the MS source.
-
Elution: A gradient elution (where the percentage of organic phase is increased over time) is superior to an isocratic method for bioanalysis.[7] It effectively elutes early-eluting polar interferences to waste before ramping up the organic content to elute the analyte of interest, providing a final, powerful cleanup step.
Tandem Mass Spectrometry (MS/MS): Ensuring Selectivity & Sensitivity
MS/MS detection in Multiple Reaction Monitoring (MRM) mode is the key to the method's high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen, as the molecule contains basic nitrogen atoms that are readily protonated to form positive ions.
-
MRM Optimization: The instrument is tuned by infusing a pure solution of the analyte.
-
Q1 Scan: The first quadrupole (Q1) identifies the mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion).
-
Product Ion Scan: The precursor ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) scans to identify the most stable and abundant fragment ions (product ions).
-
MRM Transition: The specific precursor → product ion transition is selected for quantification. This transition is unique to the analyte, meaning the instrument will only detect molecules that have the correct parent mass and fragment in the specific, predetermined way, virtually eliminating background noise. The same process is repeated for the IS.
-
Experimental Protocols
These protocols provide a step-by-step framework. All procedures should be performed by trained personnel in a laboratory setting.
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of N-Des[...] Udenafil and its SIL-IS reference standards into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., Methanol) to a final concentration of 1 mg/mL. Store at -20°C or below.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using 50:50 Methanol:Water to create a series of working solutions for spiking Calibration Standards (CS) and Quality Control (QC) samples. QC stock solutions should be prepared from a separate weighing of the reference standard.[1]
-
Calibration Standards (CS): Spike blank, pooled human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of 8-10 non-zero concentration levels. A typical range might be 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Independently spike blank human plasma with the QC working solutions to prepare QCs at four levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (~3x LLOQ)
-
MQC: Medium Quality Control (mid-range of the curve)
-
HQC: High Quality Control (~80% of the Upper Limit of Quantification - ULOQ)
-
Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: Allow frozen plasma samples (CS, QC, and unknown study samples) to thaw completely at room temperature. Vortex briefly. Pipette 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 25 µL of the IS working solution (at a concentration that provides a robust MS signal) to all wells except for the double-blank (matrix blank with no analyte or IS).
-
Acidification: Add 100 µL of 4% phosphoric acid in water to each well. Mix thoroughly. This step ensures the analyte is charged for retention on the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Place a mixed-mode SPE plate on a vacuum manifold. Condition the wells sequentially with 500 µL of Methanol followed by 500 µL of Water.
-
Sample Loading: Load the pre-treated samples from step 3 onto the SPE plate. Apply a gentle vacuum to draw the samples through the sorbent bed.
-
Wash Steps:
-
Wash 1: Add 500 µL of 0.1% Formic Acid in Water to remove polar interferences.
-
Wash 2: Add 500 µL of Methanol to remove less polar, non-basic interferences.
-
-
Elution: Place a clean collection plate inside the manifold. Elute the analyte and IS by adding 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Seal the plate for analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | High-pressure system for sharp peaks and fast analysis times. |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Industry-standard column for robust reversed-phase separation. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing column overload. |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | Rapid gradient to separate analyte from matrix components and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | ESI Positive | Suited for the analyte's chemical structure. |
| MRM Transitions | Analyte: [M+H]+ → Product IonIS: [M+H]+ → Product Ion | To be determined empirically during tuning. |
| Source Temp. | 500°C | Optimizes solvent desolvation. |
| Capillary Voltage | 3.0 kV | Optimizes ion formation. |
Method Validation: A Self-Validating System
Full method validation demonstrates that the analytical method is suitable for its intended purpose.[1][2][19] The experiments are designed to test the method's performance under various conditions, ensuring the data is reliable. The following protocol is based on the ICH M10 guideline.[1][4]
Selectivity and Specificity
-
Purpose: To ensure the method can differentiate and quantify the analyte without interference from endogenous matrix components.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources (individual donors).
-
Analyze an LLOQ sample for each of the six sources.
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
-
Calibration Curve and Sensitivity
-
Purpose: To demonstrate the relationship between instrument response and analyte concentration over the intended range. The lowest point on this curve defines the method's sensitivity (LLOQ).
-
Protocol: Analyze at least three separate calibration curves prepared on different days.
-
Acceptance Criteria:
-
Range: A minimum of 6 non-zero points are required.
-
Model: A linear regression with 1/x or 1/x² weighting is typically used.
-
Correlation Coefficient (r²): Should be ≥ 0.99.
-
Accuracy: Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for the LLOQ). At least 75% of the standards must meet this criterion.
-
Accuracy and Precision
-
Purpose: To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least six replicates. This is done within a single day (intra-day) and across at least three separate days (inter-day).
-
Acceptance Criteria Table:
| Run Type | Parameter | Acceptance Limit (LQC, MQC, HQC) | Acceptance Limit (LLOQ) |
| Intra-day (1 run) | Accuracy (%Bias) | Within ±15% | Within ±20% |
| Precision (%CV) | ≤ 15% | ≤ 20% | |
| Inter-day (≥3 runs) | Accuracy (%Bias) | Within ±15% | Within ±20% |
| Precision (%CV) | ≤ 15% | ≤ 20% |
Matrix Effect
-
Purpose: To quantitatively assess the degree of ion suppression or enhancement caused by co-eluting matrix components.[11][12][13]
-
Protocol:
-
Prepare two sets of samples at LQC and HQC levels.
-
Set A: Analyte and IS spiked into the mobile phase (neat solution).
-
Set B: Blank plasma from six sources is extracted, and the analyte and IS are spiked into the final reconstituted extract.
-
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of plasma should be ≤ 15%.
Recovery
-
Purpose: To determine the efficiency of the extraction process.
-
Protocol:
-
Prepare three sets of samples at LQC, MQC, and HQC levels.
-
Set B (from Matrix Effect): Post-extraction spike. Represents 100% recovery.
-
Set C: Pre-extraction spike. Analyte is spiked into plasma before the SPE process.
-
Recovery (%) is calculated as: Recovery = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100
-
-
Acceptance Criteria: While no specific value is mandated, recovery should be consistent, precise, and reproducible across the concentration range.
Stability
-
Purpose: To ensure the analyte concentration does not change during sample collection, handling, storage, and analysis.[20][21][22] Degradation can lead to underestimation of the true concentration.[23]
-
Protocol: Analyze LQC and HQC samples (n=3) after exposing them to various conditions and compare the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration at each level must be within ±15% of the nominal concentration.
-
Stability Experiments Table:
| Stability Test | Storage Condition | Purpose |
| Bench-Top | Room temperature for an expected duration (e.g., 4-24 hours). | Simulates time samples spend thawed on the lab bench. |
| Freeze-Thaw | Three cycles of freezing (-20°C or -80°C) and thawing. | Simulates retrieving and re-freezing samples. |
| Long-Term | Stored at a fixed temperature (-20°C or -80°C) for a duration longer than the expected study sample storage time. | Ensures sample integrity over the course of a clinical trial. |
| Post-Processed | Stored in the autosampler for the expected duration of an analytical run. | Ensures analyte stability in the final reconstituted extract. |
Visualizations and Workflows
Overall Bioanalytical Workflow
Caption: Step-by-step diagram of the Solid-Phase Extraction procedure.
Method Validation Logic Flow
Caption: Logical sequence of experiments for full bioanalytical method validation.
Conclusion
This application note has detailed a comprehensive strategy for the development and validation of a bioanalytical method for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in human plasma. By employing a systematic, causality-driven approach to method development and adhering to the rigorous validation framework of the ICH M10 guideline, a robust, reliable, and defensible method can be established. This ensures the generation of high-quality data to support pharmacokinetic assessments and ultimately contributes to the safe and effective development of new pharmaceutical products.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Anapharm. Considerations to properly assess drug stability within biological samples. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Al-Badr, A. A., & Al-Arifi, M. N. (2024). Analytical techniques for udenafil estimation: A comprehensive review. International Journal of Pharmaceutical Research and Development. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Rao, K. S., et al. (2011). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
Suneetha, A., & Rao, D. R. (2012). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS. ResearchGate. [Link]
-
Khubchandani, D. H., et al. (2014). Development and Validation of Dissolution Method for Udenafil Tabletse. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Villanueva, J., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Institutes of Health (NIH). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Paick, J. S., et al. (2007). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. National Institutes of Health (NIH). [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Breda, M., et al. (2018). Development and validation of a bioanalytical method for quantification of LNA-i-miR-221, a 13-mer oligonucleotide, in rat plasma using LC-MS/MS. PubMed. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Medepalli, D. R., et al. (2024). bio-analytical method development and validation of finasteride, tadalafil, and its application to pharmacokinetic studies in rat plasma by using lc-ms/ms. ResearchGate. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Journal of Pharmaceutical Research International. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. [Link]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]
-
Woolf, E., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]
-
Future Science. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
Li, W., & Tse, F. L. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Wang, S., & Cyronak, M. (2010). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Surendra, V., et al. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST). [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. eijppr.com [eijppr.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. biotage.com [biotage.com]
- 19. Development and validation of a bioanalytical method for quantification of LNA-i-miR-221, a 13-mer oligonucleotide, in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 21. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Application Note: Synthesis and Purification of N-desalkyludenafil Reference Standard
Abstract
This application note provides a comprehensive guide for the synthesis and purification of N-desalkyludenafil, a primary metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, udenafil. The availability of a highly purified and well-characterized N-desalkyludenafil reference standard is crucial for a variety of applications in drug development, including metabolic studies, pharmacokinetic analysis, and as a quantitative standard in bioanalytical assays.[1][2] This document outlines a robust synthetic strategy, a detailed multi-step purification protocol, and the analytical methods required to confirm the identity and purity of the final reference material, ensuring its suitability for regulatory submissions and quality control purposes. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, adhering to the principles of Good Manufacturing Practice (GMP) where applicable.[3][4][5]
Introduction: The Role of Metabolite Reference Standards
Udenafil is a potent and selective inhibitor of PDE5, widely used in the treatment of erectile dysfunction.[6][7][8] Like most pharmaceuticals, udenafil undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4. One of the major metabolites formed is N-desalkyludenafil, where the N-(2-(1-methyl-2-pyrrolidinyl)ethyl) group on the benzenesulfonamide moiety is cleaved.[9]
The synthesis of authentic reference standards for drug metabolites is a critical activity in pharmaceutical development.[1][10] These standards are indispensable for:
-
Positive Identification: Confirming the structure of metabolites observed in in vitro and in vivo studies.[11]
-
Quantitative Bioanalysis: Serving as a calibrator in analytical methods (e.g., LC-MS/MS) to determine the concentration of the metabolite in biological matrices.
-
Pharmacokinetic (PK) and Toxicological Assessment: Enabling the evaluation of the metabolite's contribution to the overall pharmacological and toxicological profile of the parent drug.[10]
Regulatory agencies such as the FDA and EMA require that sponsors thoroughly characterize drug metabolites.[12][13] Therefore, a reliable and well-documented process for the synthesis and purification of metabolite reference standards is essential.[7][14] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to produce N-desalkyludenafil of high purity.
Synthetic Strategy and Protocol
A direct N-dealkylation of udenafil presents significant challenges in terms of selectivity and yield. Therefore, a convergent synthetic approach is proposed, building the N-desalkyludenafil molecule from key intermediates. This strategy offers better control over the introduction of functional groups and simplifies purification. The overall synthetic pathway involves the construction of the pyrazolopyrimidinone core, followed by its coupling with a suitably functionalized benzenesulfonyl chloride, and subsequent amination.
A key precursor in this synthesis is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a known intermediate in the synthesis of sildenafil, a structurally related PDE5 inhibitor.[2][15][16]
Diagram of the Synthetic Pathway
Caption: Proposed synthetic route for N-desalkyludenafil.
Experimental Protocol: Synthesis
Step 2.1: Synthesis of 5-(2-Propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This step involves the cyclization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-propoxybenzoyl chloride. The reaction forms the core pyrazolopyrimidinone structure.[3][4]
-
To a stirred solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., pyridine or toluene) under an inert atmosphere (N₂), add 2-propoxybenzoyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2.2: Synthesis of 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This step introduces the reactive chlorosulfonyl group onto the phenyl ring. This reaction is analogous to a key step in the synthesis of sildenafil.[17][18]
-
To chlorosulfonic acid (5-10 eq) cooled to 0 °C in an ice bath, add the crude 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
The wet cake can be used directly in the next step or dried under vacuum.
Step 2.3: Synthesis of N-desalkyludenafil
The final step is the conversion of the sulfonyl chloride to the primary sulfonamide.
-
Suspend the crude 5-(5-chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the suspension to 0-5 °C and bubble ammonia gas through the mixture or add aqueous ammonia (25-30%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue, and collect the precipitated crude N-desalkyludenafil by filtration.
-
Wash the solid with water and dry under vacuum.
Purification Protocol
The purity of a reference standard is of paramount importance.[19] A multi-step purification process is employed to remove unreacted starting materials, reagents, and side products. The primary methods for purifying small molecule active pharmaceutical ingredients (APIs) are crystallization and chromatography.[20][21][22][23]
Diagram of the Purification Workflow
Caption: Multi-step purification workflow for N-desalkyludenafil.
Experimental Protocol: Purification
Step 3.1: Flash Chromatography
Flash chromatography is an effective technique for the initial purification of the crude product to remove significant impurities.[24]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol. The optimal gradient should be determined by analytical TLC.
-
Procedure: a. Dissolve the crude N-desalkyludenafil in a minimal amount of dichloromethane. b. Adsorb the sample onto a small amount of silica gel and dry it. c. Load the dried sample onto the top of the pre-packed silica gel column. d. Elute the column with the chosen mobile phase gradient. e. Collect fractions and analyze by TLC or HPLC. f. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Step 3.2: Recrystallization
Recrystallization is a powerful technique for achieving high purity by removing closely related impurities. The choice of solvent is critical.
-
Solvent Screening: Screen various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to identify a system where N-desalkyludenafil has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Procedure: a. Dissolve the material from the chromatography step in a minimal amount of the chosen hot solvent. b. If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the purified crystals under vacuum at a temperature that does not cause degradation.
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)
For achieving the highest possible purity (>99.8%), a final polishing step using preparative reversed-phase HPLC may be necessary.
-
Column: A suitable C18 preparative column.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Procedure: a. Dissolve the recrystallized product in the mobile phase. b. Inject the solution onto the preparative HPLC system. c. Collect the peak corresponding to N-desalkyludenafil. d. Lyophilize or evaporate the solvent from the collected fraction to obtain the final product.
Characterization and Purity Assessment
The final product must be rigorously characterized to confirm its identity and to accurately determine its purity. This is a requirement for any material intended for use as a reference standard.[12] A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Parameter Measured | Expected Result for N-desalkyludenafil |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration | A spectrum consistent with the structure of N-desalkyludenafil, showing the correct number of protons and splitting patterns for the aromatic, propyl, methyl, and propoxy groups, and the sulfonamide protons. |
| ¹³C NMR | Carbon chemical shifts | A spectrum showing the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | A high-resolution mass spectrum showing the accurate mass of the molecular ion [M+H]⁺ consistent with the molecular formula C₁₈H₂₃N₅O₄S. The fragmentation pattern should also be consistent with the structure. |
| Infrared (IR) Spectroscopy | Functional group vibrations | Absorption bands corresponding to N-H (sulfonamide and pyrimidinone), C=O, S=O, and C-O bonds. |
| Purity by HPLC-UV | Area percent of the main peak | ≥ 99.5% purity. The method should be validated for linearity, accuracy, and precision. |
| Residual Solvents (GC-HS) | Amount of residual solvents from synthesis and purification | Within the limits specified by ICH Q3C guidelines. |
| Water Content (Karl Fischer) | Percentage of water | A precise value to allow for correction when preparing standard solutions by weight. |
Conclusion
This application note provides a detailed and scientifically grounded methodology for the synthesis and purification of the N-desalkyludenafil reference standard. By following a convergent synthetic strategy and a multi-step purification protocol, a highly pure and well-characterized material can be obtained. The rigorous analytical characterization ensures the identity, purity, and suitability of the reference standard for its intended use in pharmaceutical research and development, contributing to the overall quality and reliability of bioanalytical data. Adherence to these protocols will facilitate the generation of a reference standard that meets the stringent requirements of the pharmaceutical industry and regulatory authorities.[3][15][16]
References
- Advanced Techniques and Methods. (n.d.). Active Pharmaceutical Ingredient Purification.
- U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
- ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- Zamann Pharma Support GmbH. (n.d.). API Purification.
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
- Slideshare. (n.d.). ICH Q7 GMP for API.
- Pharmuni. (n.d.). ICH Q7 GMP for APIs.
- DuPont. (n.d.). Purification of Small Molecule Drugs.
-
MDPI. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Retrieved from [Link]
- NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- Google Patents. (n.d.). Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
- Hanbon. (n.d.). Small Molecule Purification.
-
LookChem. (n.d.). 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (139756-22-2) 's Synthetic route. Retrieved from [Link]
- NIH. (n.d.). Udenafil for the treatment of erectile dysfunction.
- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
- Scribd. (n.d.). Regulatory Guide On Reference Standard.
- MedchemExpress.com. (n.d.). Drug Metabolite Standards.
- Patsnap Synapse. (2024). What is the mechanism of Udenafil?.
- GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?.
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
-
ResearchGate. (2014). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
- Acanthus Research. (n.d.). Drug Metabolites Reference Standards Archives.
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- NIH. (n.d.). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics.
- BIA. (n.d.). Crystallisation in pharmaceutical processes.
- YouTube. (2023). Metabolite ID/Characterization Studies FAQ.
- MedchemExpress.com. (n.d.). N-Desalkyludenafil.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- Vaisala. (n.d.). Pharmaceutical crystallization.
- PubChem. (n.d.). N-Desalkyludenafil.
- NIH. (n.d.). Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery.
- NIH. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
- NIH. (n.d.). Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls.
- NIH. (n.d.). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. mdpi.com [mdpi.com]
- 17. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 18. mdpi.com [mdpi.com]
- 19. Sci-Hub. Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives / Journal für Praktische Chemie, 1989 [sci-hub.box]
- 20. How to synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS 139756-22-2 by 5-(2-ETHOXYPHENYL)-1-METHYL-3-N-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]-7-PYRIMIDINONE [lookchem.com]
- 21. prepchem.com [prepchem.com]
- 22. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]
- 23. 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Protocol for the Solid-Phase Extraction of Udenafil and its Metabolites from Biological Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and two detailed protocols for the solid-phase extraction (SPE) of Udenafil and its primary metabolites from complex biological matrices such as plasma and urine. Udenafil (Zydena®), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is prescribed for the treatment of erectile dysfunction.[1][2] Accurate quantification of the parent drug and its metabolites, particularly the active metabolite DA-8164, is critical for pharmacokinetic, bioequivalence, and toxicological studies.[3][4][5] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific analytical challenges. We present two robust protocols: a universal method using a polymeric reversed-phase sorbent and a highly selective method employing a mixed-mode cation exchange sorbent, designed to yield cleaner extracts for sensitive downstream analysis by techniques such as LC-MS/MS.
Introduction: The Rationale for Advanced Sample Preparation
The analysis of pharmaceutical compounds in biological fluids is complicated by the presence of endogenous interferences like proteins, salts, and lipids.[6][7] These matrix components can interfere with analysis, cause ion suppression in mass spectrometry, and ultimately compromise data quality.[8] While traditional liquid-liquid extraction (LLE) has been used, it is often labor-intensive and requires large volumes of organic solvents.[3][9][10]
Solid-phase extraction (SPE) offers a superior alternative, providing more effective and selective sample cleanup, leading to higher analyte recovery, reduced matrix effects, and improved analytical sensitivity.[7][8][11][12] This guide focuses on SPE methodologies specifically tailored to the physicochemical properties of Udenafil.
Udenafil: Physicochemical Profile Udenafil is a benzenesulfonamide derivative metabolized primarily by the hepatic enzyme cytochrome P450 3A4 (CYP3A4).[1][2][13] Its structure contains both hydrophobic regions and a basic nitrogen atom within the pyrrolidine ring, making it amenable to both reversed-phase and ion-exchange retention mechanisms. Understanding these properties is the key to designing a selective and efficient extraction protocol.
Choosing the Right SPE Strategy: Causality Behind Sorbent Selection
The success of any SPE method hinges on the selection of a sorbent that maximizes analyte retention while minimizing the co-extraction of matrix interferences. Two primary strategies are presented here.
Strategy 1: Polymeric Reversed-Phase (RP) Extraction
This approach leverages hydrophobic interactions between the non-polar regions of the Udenafil molecule and the SPE sorbent.[14] Modern polymeric sorbents, such as hydrophilic-lipophilic balanced (HLB) materials, are highly effective.[11][15] Their water-wettable nature prevents the sorbent bed from drying out, ensuring robust and reproducible performance even if the cartridge runs dry during the procedure.[11][16] This makes them ideal for general-purpose screening and high-throughput applications.
Strategy 2: Mixed-Mode Cation Exchange (MCX) Extraction
This is a more powerful and selective technique that exploits both the hydrophobic character and the basic nature of Udenafil.[17][18][19] A mixed-mode sorbent combines reversed-phase properties (e.g., C8) with strong cation exchange (SCX) functionalities.[17][20] The protocol involves adjusting the sample pH to ensure the basic nitrogen on Udenafil is protonated (positively charged). This allows the analyte to bind strongly to the negatively charged SCX sorbent. This dual retention mechanism permits the use of aggressive wash steps to remove neutral and acidic interferences, resulting in exceptionally clean extracts.[8][17]
Experimental Protocols
The following protocols are designed for a standard 1 mL biological sample volume. Adjustments may be necessary based on analyte concentration and the specific SPE cartridge format (e.g., bed mass).
Sample Pre-Treatment (Critical First Step)
Proper pre-treatment is essential to ensure compatibility with the SPE sorbent and to improve recovery.
-
For Plasma/Serum: To disrupt protein binding and reduce viscosity, perform one of the following:
-
Protein Precipitation: Add 2 mL of acetonitrile to 1 mL of plasma. Vortex thoroughly and centrifuge at high speed (>10,000 g) for 10 minutes. Dilute the resulting supernatant with 4 mL of 2% phosphoric acid in water.
-
Acidification/Dilution: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid in water. Vortex to mix. This is a simpler approach suitable for polymeric sorbents.[16]
-
-
For Urine:
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 20 µL of β-glucuronidase enzyme and an appropriate buffer to maintain a pH of ~4-5.[21] Incubate at 60-65°C for 1-2 hours.[12]
-
Dilution & pH Adjustment: Following hydrolysis (if performed), dilute the urine sample 1:1 with 50 mM ammonium acetate buffer (pH 6.0).[17] Centrifuge to remove particulates.
-
Protocol 1: Polymeric Reversed-Phase SPE (HLB-Type Sorbent)
This protocol is robust and broadly applicable, prioritizing high recovery for a wide range of analytes.
Workflow Visualization
Caption: Workflow for Polymeric Reversed-Phase SPE.
Step-by-Step Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge to solvate the polymeric sorbent.
-
Equilibrate: Pass 1 mL of purified water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This step removes highly polar, water-soluble interferences without prematurely eluting the analytes.[16]
-
Elute: Elute the Udenafil and its metabolites using 1 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of mobile phase for injection into the analytical system.
Protocol 2: Mixed-Mode Cation Exchange SPE (MCX-Type Sorbent)
This protocol offers superior selectivity for basic compounds like Udenafil, resulting in a cleaner final extract.
Workflow Visualization
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Step-by-Step Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 50 mM ammonium acetate (pH 6.0) through the cartridge. This ensures the cation exchange sites are ready for interaction.[17]
-
Load: Load the pre-treated sample (adjusted to pH ~6) onto the cartridge at a slow flow rate (approx. 1 mL/min). At this pH, Udenafil is positively charged and will retain via both ion exchange and reversed-phase mechanisms.
-
Wash 1 (Acidic/Aqueous): Pass 1 mL of 1M acetic acid through the cartridge. This wash removes neutral and weakly-bound acidic interferences while ensuring the basic analyte remains protonated and strongly bound to the SCX sorbent.[17]
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge. This wash removes non-polar interferences that are retained by the reversed-phase mechanism.
-
Elute: Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol. The high organic content disrupts the reversed-phase interaction, while the ammonium hydroxide neutralizes the charge on the Udenafil molecule, releasing it from the cation exchange sorbent.[17]
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Data Summary and Comparison
The choice between protocols depends on the specific requirements of the assay. The following table provides a summary for easy comparison.
| Parameter | Protocol 1: Polymeric Reversed-Phase | Protocol 2: Mixed-Mode Cation Exchange |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic & Cation Exchange |
| Selectivity | Good | Excellent (for basic compounds) |
| Typical Sorbent | Oasis HLB, Bond Elut Plexa | Oasis MCX, DSC-MCAX |
| Sample pH (Load) | Acidic (pH < 4) | Weakly Acidic (pH ~6) |
| Key Wash Step | 5% Methanol in Water | 1. Acetic Acid; 2. Methanol |
| Elution Solvent | Methanol or Acetonitrile | 5% Ammonium Hydroxide in Methanol |
| Best For | General screening, high recovery | Highest extract cleanliness, eliminating interferences |
Conclusion and Best Practices
Both protocols presented provide effective means for extracting Udenafil and its metabolites from biological samples. The polymeric reversed-phase method offers a simple, fast, and robust solution suitable for most applications.[11][15] For assays requiring the highest level of sensitivity and selectivity, the mixed-mode cation exchange protocol is superior, as its multi-step wash sequence provides exceptionally clean extracts, minimizing matrix effects and improving the reliability of downstream analysis.[17][18][20]
For optimal results, always use high-purity solvents and reagents. Method validation, including assessment of recovery, matrix effects, and process efficiency, is a critical step in implementing these protocols in a regulated environment.
References
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters.
- What is the mechanism of Udenafil? (2024, July 17). Patsnap Synapse.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters.
- The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1029-39.
- Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
- Analytical techniques for udenafil estimation: A comprehensive review. (n.d.). International Journal of Pharmaceutical Research and Development.
- Udenafil | C25H36N6O4S. (n.d.). PubChem - NIH.
- A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. (n.d.). SciELO.
- Oasis HLB SPE method development using the 20 bottle approach - Protocol. (2023, December 3). OneLab.
- New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. (2021, September 1). Current Pharmaceutical Analysis, 17(8), 1000-1007.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.).
- Udenafil for the treatment of erectile dysfunction. (2014, May 14). Therapeutics and Clinical Risk Management.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (2014, October 6). Waters.
- Udenafil for the treatment of erectile dysfunction. (n.d.). Therapeutics and Clinical Risk Management.
- Effects of Renal Impairment on the Pharmacokinetics and Safety of Udenafil. (n.d.). PubMed.
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 16). MDPI.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). Journal of the Iranian Chemical Society.
- Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. (n.d.). British Journal of Clinical Pharmacology.
- A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. (n.d.). ResearchGate.
- Simultaneous determination of sildenafil, its N-desmethyl metabolite and other drugs in human urine by gradient RP-HPLC method. (n.d.). ResearchGate.
- SAMPLE PREPARATION. (n.d.).
- Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. (n.d.). ResearchGate.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). Molecules.
- A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. (2010, June 15). Journal of Mass Spectrometry, 45(6), 662-71.
- Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC. (n.d.).
- Evaluation of water-compatible molecularly imprinted polymers as solid-phase extraction sorbents for the selective extraction of sildenafil and its desmethyl metabolite from plasma samples. (2007, June 15). Journal of Chromatography B, 853(1-2), 246-55.
- Udenafil. (n.d.). MedChemExpress.
- Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. (2008, March 3). SciSpace.
- Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
- Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
- Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). Journal of Bioanalysis & Biomedicine.
- Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016, April 6). YouTube.
- Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids. (2001).
Sources
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dovepress.com [dovepress.com]
- 5. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ijisrt.com [ijisrt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. lcms.cz [lcms.cz]
- 12. busca-tox.com [busca-tox.com]
- 13. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. waters.com [waters.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Resolution Mass Spectrometry for Udenafil Metabolite Profiling
Introduction: The Analytical Imperative in Udenafil Development
Udenafil (Zydena®), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a significant therapeutic agent for erectile dysfunction.[1][2][3] Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is governed by its absorption, distribution, metabolism, and excretion (ADME) characteristics. The metabolism of Udenafil, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, results in the formation of several metabolites.[1][2][4] Understanding the metabolic fate of Udenafil is crucial, as metabolites can be pharmacologically active, inactive, or potentially contribute to adverse effects.
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in drug metabolism studies.[5][6] Its ability to provide high-resolution and accurate mass measurements allows for the confident determination of the elemental composition of both the parent drug and its metabolites, facilitating their identification and structural elucidation.[5][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for the detailed metabolite profiling of Udenafil. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into data interpretation, ensuring a robust and scientifically sound approach.
Scientific Foundation: Udenafil Metabolism and HRMS Principles
Udenafil's Metabolic Landscape
Udenafil (chemical formula: C25H36N6O4S; molecular mass: 516.657 g/mol ) undergoes biotransformation in the liver, leading to various modified structures.[1][4][8] The primary metabolic pathways involve N-dealkylation, hydroxylation, and N-demethylation.[1][4][9]
The known major metabolites of Udenafil include:
The ability to separate and identify these metabolites from the parent drug and endogenous matrix components is paramount for a comprehensive pharmacokinetic and safety assessment.
The Power of High-Resolution Mass Spectrometry
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide significant advantages for metabolite identification.[5][6] The high resolving power distinguishes between ions with very similar mass-to-charge ratios (m/z), while high mass accuracy (typically <5 ppm) enables the generation of a shortlist of possible elemental compositions for an unknown metabolite, drastically narrowing down the potential structures.[6][10]
Modern HRMS workflows often employ data-independent acquisition (DIA) or all-ion fragmentation (AIF) techniques, which systematically fragment all ions, providing comprehensive MS/MS data for both predicted and unexpected metabolites.[7][11] This is a significant advantage over traditional methods that rely on pre-selecting precursor ions for fragmentation.
Experimental Design and Protocols
A successful Udenafil metabolite profiling study hinges on a well-designed experimental workflow, from sample preparation to data analysis.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 4. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. scialert.net [scialert.net]
- 10. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Separation of Udenafil and its Stereoisomers
Abstract
This comprehensive guide details robust methodologies for the analytical and semi-preparative chiral separation of Udenafil and its potential stereoisomers. Udenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, possesses a chiral center within its pyrrolidine moiety, necessitating stereoselective analysis to ensure the quality, efficacy, and safety of the active pharmaceutical ingredient (API).[1][2][3] This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases (CSPs). The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is elucidated to provide researchers with a foundational understanding for developing and validating stereoselective methods for Udenafil and related compounds.
Introduction: The Imperative of Chiral Purity for Udenafil
Udenafil, chemically known as 3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-propoxybenzenesulfonamide, is a prominent member of the PDE5 inhibitor class used in the management of erectile dysfunction.[4] Its molecular structure is characterized by three key functional domains: a pyrazolopyrimidine core, a sulfonamide linkage, and a substituted pyrrolidine ring.
The presence of an asymmetric carbon atom in the pyrrolidine ring gives rise to two enantiomers (R- and S-Udenafil). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic, pharmacodynamic, and toxicological profiles.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly advocate for the development of single-enantiomer drugs unless the racemic mixture is justified.[1][2] Therefore, the ability to separate and quantify the individual stereoisomers of Udenafil is critical for drug development, quality control, and ensuring therapeutic consistency.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for enantioselective separations in the pharmaceutical industry.[5][6][7] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent resolving power for a wide array of chiral compounds.[8][9] This guide will focus on the application of these powerful techniques to the chiral separation of Udenafil.
Structural Analysis of Udenafil's Chirality
Udenafil possesses a single chiral center at the C2 position of the 1-methylpyrrolidine ring. This results in the existence of two enantiomers, as depicted below. The differing spatial arrangement of the substituents around this stereocenter is the basis for their differential interaction with a chiral stationary phase, enabling their chromatographic separation.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. fda.gov [fda.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sfera.unife.it [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of N-desalkyludenafil in Preclinical Drug Metabolism Studies
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] As with any xenobiotic, understanding its metabolic fate is a cornerstone of preclinical and clinical development. The process of drug metabolism governs a compound's efficacy, duration of action, and potential for toxicity or drug-drug interactions (DDI). Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough characterization of a drug's metabolic profile, with particular focus on metabolites that are abundant in humans or pharmacologically active.[3][4]
Udenafil is metabolized in the liver to several compounds, with N-desalkyludenafil (also known as DA-8164) being the major and pharmacologically active metabolite.[1][5] Its presence and activity necessitate a comprehensive evaluation to build a complete safety and efficacy profile for Udenafil.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of N-desalkyludenafil as a critical tool in drug metabolism studies. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore the metabolic pathway of Udenafil, the essential role of a metabolite reference standard, and provide detailed, step-by-step protocols for key in vitro assays.
Section 1: Scientific Background - The Metabolism of Udenafil
The biotransformation of Udenafil is primarily a Phase I oxidative reaction mediated by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver.[6][7] Specifically, Udenafil is a substrate for CYP3A4 and, to a lesser extent, the polymorphic CYP3A5 enzyme.[8][9][10] These enzymes catalyze the N-dealkylation of the pyrrolidinylethyl group on the parent Udenafil molecule, yielding N-desalkyludenafil.[8]
This metabolic conversion is significant for two primary reasons:
-
Exposure: Plasma concentrations of N-desalkyludenafil in humans can reach approximately 50% of those observed for the parent drug, Udenafil, making it a major circulating metabolite.[11]
-
Pharmacological Activity: N-desalkyludenafil retains significant pharmacological activity, exhibiting approximately half the in vitro potency for PDE5 inhibition as Udenafil.[1][5]
Given its substantial exposure and retained activity, N-desalkyludenafil is expected to contribute to the overall clinical effect of Udenafil. Therefore, studying it is not merely a regulatory formality but a scientific necessity for understanding the complete pharmacodynamic and pharmacokinetic profile of the drug.
Caption: Metabolic pathway of Udenafil to N-desalkyludenafil.
Comparative Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic data, highlighting the importance of characterizing the metabolite alongside the parent drug.
| Parameter | Udenafil (Parent Drug) | N-desalkyludenafil (Metabolite) | Reference(s) |
| Primary Metabolizing Enzyme | CYP3A4 / CYP3A5 | - | [1][8] |
| PDE5 Inhibitory Potency | High | Approx. 50% of Udenafil | [1] |
| Time to Peak Concentration (Tmax) | 0.8–1.3 hours | Similar to parent | [5][12] |
| Half-life (t1/2) | 9.9–12.1 hours | ~12 hours | [1][5] |
| Relative Plasma Exposure (AUC) | 100% | ~50% of Udenafil | [11] |
Section 2: The Role of Reference Standards in Metabolite Studies
The availability of a pure, synthesized N-desalkyludenafil reference standard is indispensable for definitive drug metabolism studies.[13][14] Its use transitions the research from qualitative observation to quantitative science.
Causality for Use:
-
Unambiguous Identification: In a complex biological matrix, many molecular species can have a mass-to-charge ratio similar to a potential metabolite. A reference standard provides an exact match for retention time and mass fragmentation pattern in liquid chromatography-mass spectrometry (LC-MS), confirming the metabolite's identity without ambiguity.[15]
-
Accurate Quantification: To determine the concentration of N-desalkyludenafil in plasma or from in vitro systems, a standard curve of known concentrations must be generated using the reference standard. This is the foundation of pharmacokinetic analysis.
-
Independent Pharmacological Characterization: The reference standard allows N-desalkyludenafil to be studied as a drug entity in its own right. This is crucial for assessing its potential to cause off-target effects or to inhibit metabolizing enzymes, which could lead to drug-drug interactions.[16]
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for core in vitro studies using N-desalkyludenafil.
Protocol 3.1: In Vitro Metabolic Stability and Metabolite Formation
Objective: To simultaneously determine the metabolic stability of Udenafil and quantify the rate of N-desalkyludenafil formation using human liver microsomes (HLM).
Principle of the Assay: This assay serves as a primary screen to estimate a drug's hepatic clearance.[17] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[7][18] By incubating Udenafil with HLMs and a necessary cofactor (NADPH), we can measure the rate at which Udenafil is consumed and its primary metabolite, N-desalkyludenafil, is produced. This provides the intrinsic clearance (CLint), a key parameter for predicting in vivo behavior.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Udenafil (parent drug)
-
N-desalkyludenafil (metabolite reference standard)[19]
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (e.g., Verapamil) for LC-MS/MS analysis
-
96-well incubation plates and analytical plates
-
Thermomixer or shaking water bath set to 37°C
Step-by-Step Methodology:
-
Prepare Standard Curves: In a clean 96-well plate, prepare serial dilutions of Udenafil and N-desalkyludenafil in buffer to create standard curves for quantification (e.g., 1 nM to 5000 nM).
-
Prepare Incubation Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL is typical).
-
Prepare Udenafil Solution: Prepare a working solution of Udenafil. The final concentration in the incubation should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Pre-incubation: Add the HLM master mix to the wells of the incubation plate. Add the Udenafil working solution to initiate the pre-incubation. Incubate for 5 minutes at 37°C to bring the components to temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a well of a new plate containing 2-3 volumes of ice-cold ACN with the internal standard. The "0" time point is critical and is typically prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal protein.
-
Analysis: Carefully transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to measure the remaining concentration of Udenafil and the formed concentration of N-desalkyludenafil.
Data Analysis:
-
Plot the natural log of the percentage of Udenafil remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein as: (0.693 / t½) / (mg/mL microsomal protein).
-
Plot the concentration of N-desalkyludenafil formed versus time to visualize its rate of appearance.
Protocol 3.2: Cytochrome P450 Inhibition Assay (Fluorogenic)
Objective: To determine the potential of N-desalkyludenafil to inhibit the metabolic activity of CYP3A4.
Principle of the Assay: Since N-desalkyludenafil circulates systemically, it is critical to assess its potential to inhibit the metabolism of other drugs that are CYP3A4 substrates (a DDI).[16][20] This high-throughput assay uses a fluorogenic probe substrate that, when metabolized by CYP3A4, produces a highly fluorescent product. The inhibitory potential of N-desalkyludenafil is measured by its ability to decrease the rate of fluorescence generation. The result is expressed as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for the fluorogenic CYP450 inhibition assay.
Materials:
-
N-desalkyludenafil (test inhibitor)
-
Ketoconazole (known potent CYP3A4 inhibitor, positive control)
-
Recombinant human CYP3A4 enzyme + P450 reductase
-
Fluorogenic CYP3A4 probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System
-
Black, opaque 96- or 384-well plates (for fluorescence)
-
Fluorescence plate reader with temperature control
Step-by-Step Methodology:
-
Prepare Inhibitor Plates: Prepare a serial dilution plate of N-desalkyludenafil (e.g., 8 concentrations from 100 µM down to low nM) in buffer. Also prepare a serial dilution of Ketoconazole as a positive control. Include a vehicle control (e.g., DMSO, ensuring final concentration is <0.5%).
-
Prepare Reaction Mix: Prepare a master mix containing buffer, recombinant CYP3A4, and the BFC probe substrate.
-
Incubation Setup: Dispense the inhibitor dilutions into the black assay plate. Add the CYP3A4/BFC master mix to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to all wells to start the reaction.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal (e.g., Ex: 405 nm, Em: 535 nm for the BFC metabolite) kinetically over 30-60 minutes.
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot.
-
Calculate the percent inhibition for each N-desalkyludenafil concentration using the formula: % Inhibition = 100 * (1 - (Rate_test / Rate_vehicle))
-
Plot the percent inhibition against the logarithm of the N-desalkyludenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Data Interpretation and Troubleshooting
| Assay | Finding | Interpretation | Potential Next Steps |
| Metabolic Stability | High Clearance (t½ < 30 min) | The parent drug is rapidly metabolized. The metabolite (N-desalkyludenafil) is formed quickly and may be a major contributor to pharmacology/toxicology. | Proceed with full pharmacokinetic studies in animals and humans to confirm high clearance. Assess the metabolite's safety profile directly. |
| Low Clearance (t½ > 120 min) | The parent drug is stable and likely cleared by other routes (e.g., renal) or has a long duration of action. Metabolite formation is slow. | Confirm clearance mechanisms. The parent drug will be the main driver of pharmacology. | |
| CYP Inhibition | Potent Inhibition (IC50 < 1 µM) | N-desalkyludenafil has a high potential for causing clinical DDIs with co-administered CYP3A4 substrates. | Further investigation is required, including determining the mechanism of inhibition (e.g., reversible vs. time-dependent) and using modeling to predict clinical DDI risk. |
| Weak Inhibition (IC50 > 10 µM) | The risk of clinical DDIs is low. | This result is favorable and may not require further in vitro follow-up, though it should be monitored in clinical trials. |
Conclusion
N-desalkyludenafil is not merely a byproduct of Udenafil metabolism; it is a pharmacologically active entity with significant systemic exposure. Its thorough investigation is paramount for a complete understanding of Udenafil's clinical profile. The use of a synthesized N-desalkyludenafil reference standard enables precise quantification, definitive stability assessments, and accurate DDI risk profiling. The protocols detailed in this guide provide a robust foundation for generating the high-quality, reproducible data required by both scientific inquiry and regulatory agencies, ultimately contributing to the safe and effective development of new medicines.
References
-
Kang, K. K., et al. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Chronic Disease, 5(3), 131–139.
-
Paick, J. S., et al. (2008). Udenafil for the treatment of erectile dysfunction. Expert Opinion on Investigational Drugs, 17(10), 1583-1591.
-
Sekar, T. V., & Devaraj, S. N. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
-
MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio Science.
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
-
Obach, R. S. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 595, 23-35.
-
MedchemExpress. (n.d.). N-Desalkyludenafil. MedchemExpress.com.
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Udenafil. Asian Journal of Biochemistry, 3, 109-117.
-
MedchemExpress. (n.d.). N-Desalkyludenafil | Udenafil Metabolite. MedchemExpress.com.
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.gov.
-
Ku, H. Y., et al. (2008). The Contributions of Cytochromes P450 3A4 and 3A5 to the Metabolism of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Udenafil, and Vardenafil. Drug Metabolism and Disposition, 36(6), 986-990.
-
Semantic Scholar. (n.d.). The contributions of cytochrome P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil.
-
Patsnap Synapse. (2024). What is the mechanism of Udenafil? Patsnap.com.
-
Regulatory Affairs Professionals Society (RAPS). (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.org.
-
ChemHelpASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federalregister.gov.
-
WuXi AppTec. (2021). Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. WuXiAppTec.com.
-
Benchchem. (n.d.). N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. Benchchem.com.
-
Chen, S., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
-
National Center for Biotechnology Information. (n.d.). Udenafil. PubChem Compound Database.
-
MedchemExpress. (n.d.). N-Desalkyludenafil | Udenafil Metabolite. MedchemExpress.com.
-
Ji, H. Y., et al. (2004). Role of human cytochrome P450 3A4 in the metabolism of DA–8159, a new erectogenic. Xenobiotica, 34(11-12), 1033-1041.
-
Lewis, B. C., et al. (2018). CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. Pharmacogenomics Journal, 18(3), 441-448.
-
Chung, J. Y., et al. (2005). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 59(4), 417-422.
-
ResearchGate. (n.d.). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. ResearchGate.
-
Kim, B. H., & Kim, M. S. (2005). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Current Opinion in Investigational Drugs, 6(11), 1134-1139.
-
National Center for Biotechnology Information. (n.d.). N-Desalkyludenafil. PubChem Compound Database.
-
Baranowska, I., & Wilczek, A. (2009). Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC. Chromatographia, 69(3-4), 261-267.
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.net.
-
Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Charnwooddiscovery.com.
-
Fundación MEDINA. (n.d.). CYP450 Inhibition. Medinaandalucia.es.
-
Gao, Y., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Analytical Methods in Chemistry.
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LNHlifesciences.org.
-
Hughes, T. B., et al. (2020). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 33(10), 2547-2556.
-
ResearchGate. (n.d.). Pharmacokinetic parameters of vardenafil and N-desethyl vardenafil after oral administration of vardenafil. ResearchGate.
-
U.S. Food and Drug Administration. (2020). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. FDA.gov.
-
Oh, M., et al. (2019). Effects of Renal Impairment on the Pharmacokinetics and Safety of Udenafil. The Journal of Clinical Pharmacology, 59(1), 107-115.
-
Patel, B., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.
-
El-Gindy, A., et al. (2021). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 14(1).
-
Munar, M. Y., & Singh, H. (2007). Clinical Pharmacokinetics in Kidney Disease: Application to Rational Design of Dosing Regimens. Clinical Journal of the American Society of Nephrology, 2(6), 1304-1311.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 5. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The contributions of cytochrome P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
Troubleshooting & Optimization
Overcoming matrix effects in the bioanalysis of N-desalkyludenafil.
Welcome to the technical support center for the bioanalysis of N-desalkyludenafil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying N-desalkyludenafil in biological matrices. As the primary active metabolite of udenafil, accurate measurement is critical for pharmacokinetic and toxicokinetic studies.[1][2][3] This document provides in-depth, experience-driven answers to common challenges, with a focus on overcoming the pervasive issue of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for N-desalkyludenafil analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer, caused by co-eluting compounds from the sample matrix.[4][5][6] Biological matrices like plasma, serum, and urine are incredibly complex, containing a high abundance of endogenous components such as phospholipids, salts, and proteins.[7][8]
For N-desalkyludenafil, a pyrimidine derivative, these effects can directly impact the accuracy, precision, and sensitivity of the bioanalytical method.[5][9] Ion suppression, the more common issue, can lead to an underestimation of the analyte's concentration, potentially causing incorrect pharmacokinetic calculations.[6][10] Conversely, ion enhancement can lead to overestimation. Because these effects can vary between different samples and different individuals, they introduce a significant source of variability and error if not properly addressed.[11][12] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure data integrity.[13][14][15]
Q2: According to regulatory guidelines, how should I quantitatively assess the matrix effect for my N-desalkyludenafil assay?
A2: Both the FDA and EMA provide clear guidance on assessing matrix effects.[13][14][15] The goal is to determine if the matrix from different sources affects the analyte's quantification. The standard approach involves calculating the Matrix Factor (MF).
The process requires analyzing three sets of samples:
-
Set A: The analyte spiked in a neat (clean) solution.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: The stable isotope-labeled internal standard (SIL-IS) spiked in a neat solution.
-
Set D: Blank matrix extract spiked with the SIL-IS post-extraction.
The Matrix Factor (MF) is calculated by comparing the peak area of the analyte in the presence of matrix (Set B) to its peak area in a neat solution (Set A).[16]
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
To account for the corrective effect of an internal standard, the IS-Normalized MF is calculated:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
For validation, blank matrix from at least six different sources should be tested.[15] The Coefficient of Variation (CV%) of the IS-Normalized MF across these sources should not exceed 15%.[16] This ensures that while matrix effects may exist, they are consistent across different samples and are effectively corrected by the internal standard.
Q3: What is the best sample preparation strategy to minimize matrix effects for N-desalkyludenafil?
A3: The optimal strategy depends on the required sensitivity and the complexity of the matrix. The goal is to remove interfering substances, particularly phospholipids, which are a major cause of ion suppression.[17]
Here is a comparison of common techniques:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol).[18][19] | Fast, simple, inexpensive, high recovery.[20] | "Dirty" extracts; high risk of matrix effects from phospholipids and other small molecules.[17] | High-throughput screening, early discovery phases where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility and pH.[17] | Cleaner extracts than PPT, removes salts and some polar interferences. | Labor-intensive, requires solvent optimization, can be difficult to automate.[20] | Methods requiring better cleanliness than PPT without the complexity of SPE. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away.[8][17] | Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[21] | More expensive, requires method development (sorbent selection, wash/elution optimization). | Regulated bioanalysis, methods requiring high sensitivity and accuracy. |
For N-desalkyludenafil, which is an active metabolite often present at low concentrations, Solid-Phase Extraction (SPE) is highly recommended for late-stage development and regulated studies.[17][22] A mixed-mode or polymeric reversed-phase sorbent can effectively remove phospholipids and other interferences.[17] For high-throughput applications, PPT followed by phospholipid removal plates can be a good compromise.[19]
Q4: My assay is showing significant ion suppression. What are the immediate troubleshooting steps I should take?
A4: If you've identified significant ion suppression, a systematic approach is needed.
-
Confirm the Source: First, ensure the suppression is from the matrix and not another source. A post-column infusion experiment is the definitive way to identify the retention time windows where suppression occurs.[21][23]
-
Improve Chromatographic Separation: Try to chromatographically separate N-desalkyludenafil from the suppression zone identified in the post-column infusion experiment. Modifying the gradient, changing the mobile phase organic solvent (e.g., methanol vs. acetonitrile), or using a column with a different chemistry (like a biphenyl phase) can alter selectivity and move the analyte away from interferences.[24]
-
Enhance Sample Cleanup: If chromatography changes are insufficient, your sample preparation is not clean enough. If you are using PPT, switch to LLE or, preferably, SPE.[4][9] If already using SPE, re-optimize the wash steps with a stronger organic solvent that doesn't elute your analyte to remove more interferences.
-
Reduce Sample Volume: Diluting the sample with the mobile phase or simply injecting a smaller volume can reduce the absolute amount of matrix components entering the ion source, thereby lessening the effect.[23] This is only feasible if your assay has sufficient sensitivity.[23]
-
Check the Internal Standard: Ensure you are using a stable isotope-labeled (SIL) internal standard for N-desalkyludenafil. A SIL-IS is the best tool to compensate for matrix effects because it co-elutes and experiences the same ionization suppression or enhancement as the analyte, maintaining a stable analyte-to-IS ratio.[23][25]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Inconsistent Peak Area for Internal Standard (IS) | Variable Matrix Effects: Different lots of plasma/serum have varying levels of lipids or endogenous components affecting IS ionization.[26] | 1. Re-evaluate Sample Prep: Your cleanup is insufficient. Move to a more rigorous method (PPT -> LLE -> SPE). Rationale: A cleaner sample provides a more consistent environment for ionization.[9] 2. Check for Exogenous Contamination: Ensure consistent labware (e.g., plastic tubes) and anticoagulants are used, as these can be sources of matrix effects.[12][27] Rationale: Leachables from plastics or different anticoagulants can introduce variability. |
| Poor Reproducibility at LLOQ | Ion Suppression: The analyte signal is being suppressed close to the noise level, leading to high variability.[10] | 1. Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperature. Rationale: Fine-tuning the ion source can sometimes improve ionization efficiency in the presence of matrix.[10] 2. Improve Chromatographic Retention: Ensure the analyte is well-retained and not eluting in the void volume where most phospholipids and salts appear. Rationale: Shifting the analyte away from the "trash peak" is the most effective way to avoid suppression.[5] |
| Assay Fails Accuracy & Precision Runs | Non-Co-eluting IS or Differential Matrix Effects: The chosen internal standard does not adequately track the analyte's behavior in the matrix. | 1. Confirm IS Co-elution: Ensure the SIL-IS and analyte have nearly identical retention times. 2. Use a Stable Isotope-Labeled IS: If using an analogue IS, switch to a SIL-IS (e.g., ¹³C or ¹⁵N labeled N-desalkyludenafil). Rationale: A SIL-IS is chemically and physically identical to the analyte, ensuring it is affected by matrix in the same way, providing the best compensation.[25] |
| Signal Intensity Decreases Over an Analytical Run | Ion Source Contamination: Buildup of non-volatile matrix components on the ion source orifice or capillary. | 1. Implement a Divert Valve: Program the divert valve to send the highly unretained portion of the chromatogram (containing salts and phospholipids) to waste instead of the MS source.[28] Rationale: This prevents the dirtiest part of the sample from contaminating the instrument. 2. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source. |
Visualized Workflows & Protocols
Workflow for Identifying and Mitigating Matrix Effects
This workflow provides a logical progression from initial assessment to final solution.
Caption: A decision-making workflow for the systematic investigation and resolution of matrix effects.
Detailed Experimental Protocols
This protocol details the steps to calculate the IS-normalized matrix factor as required by regulatory agencies.
-
Prepare Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of N-desalkyludenafil in methanol.
-
IS Stock: Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Spiking Solutions: Prepare intermediate spiking solutions for low and high QC concentrations in 50:50 methanol:water.
-
-
Sample Set Preparation:
-
Set A (Neat Solution): In a clean tube, add the analyte spiking solution to a solvent mixture that mimics the final composition of your extracted sample (e.g., 90:10 mobile phase A:B).
-
Set B (Post-Spike Sample): Process blank plasma/serum from 6 different sources using your validated sample preparation method (e.g., SPE). To the final, clean extract, add the analyte spiking solution.
-
Set C (IS in Neat Solution): In a clean tube, add the IS spiking solution to the same solvent mixture as in Set A.
-
Set D (IS in Post-Spike Sample): Use the same extracts from Set B and add the IS spiking solution.
-
-
Analysis:
-
Inject all samples onto the LC-MS/MS system.
-
Record the peak areas for the analyte and the IS in each sample.
-
-
Calculation:
-
For each of the 6 sources, calculate:
-
Mean Peak Area (Analyte in Neat) from Set A replicates.
-
Peak Area (Analyte in Post-Spike) from Set B.
-
Mean Peak Area (IS in Neat) from Set C replicates.
-
Peak Area (IS in Post-Spike) from Set D.
-
-
Calculate Analyte MF = [Peak Area from Set B] / [Mean Peak Area from Set A].
-
Calculate IS MF = [Peak Area from Set D] / [Mean Peak Area from Set C].
-
Calculate IS-Normalized MF = Analyte MF / IS MF.
-
Calculate the mean, standard deviation, and CV% for the IS-Normalized MF across the 6 sources. The CV% should be ≤15%.
-
This protocol provides a general starting point for developing a robust SPE method using a polymeric reversed-phase sorbent.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
Vortex mix the samples.
-
To 100 µL of plasma, add 25 µL of the working IS solution. Vortex.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge/Plate Procedure:
-
Condition: Pass 1 mL of methanol through the sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Load: Load the supernatant from the pre-treatment step onto the cartridge/plate.
-
Wash 1 (Polar Interference Removal): Pass 1 mL of 5% methanol in water to remove salts and highly polar molecules.
-
Wash 2 (Phospholipid Removal): Pass 1 mL of 40% methanol in water. This step is crucial and may need optimization to ensure N-desalkyludenafil is not eluted prematurely.
-
Elute: Elute the analyte and IS with 1 mL of 90:10 acetonitrile:methanol.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Diagram: SPE Workflow
Caption: Step-by-step process for Solid-Phase Extraction (SPE) of N-desalkyludenafil.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . National Institutes of Health (NIH). [Link]
-
Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Matrix-effect-in-bioanalysis-an-overview.pdf . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. [Link]
-
Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study . PubMed. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW . PubMed Central. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications . ResearchGate. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMSbiopharma. [Link]
-
FDA guideline - Bioanalytical Method Validation . PharmaCompass.com. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Pharmaceutical Research & Reports. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . FDA. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis Online. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]
-
Bioanalytical Method Validation . FDA. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . PubMed Central. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis . YouTube. [Link]
-
N-Desalkyludenafil | C18H23N5O4S | CID 135499879 . PubChem - NIH. [Link]
-
The influence of extraction solvent on the recovery of PDE5 inhibitors in real samples . ResearchGate. [Link]
-
Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase . PubMed. [Link]
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna . Phenomenex. [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis . PubMed Central. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics . National Institutes of Health (NIH). [Link]
-
N-desalkyludenafil (CHEBI:168835) . EMBL-EBI. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery . PubMed. [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC–MS/MS method | Request PDF . ResearchGate. [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method . PubMed. [Link]
-
Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness . PubMed Central. [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches . PubMed. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery | Request PDF . ResearchGate. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry . PubMed. [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen . ACTA Pharmaceutica Sciencia. [Link]
-
Solid-Phase Microextraction and Related Techniques in Bioanalysis . MDPI. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence . PubMed Central. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent. [Link]
-
A solid-phase approach towards the synthesis of PDE5 inhibitors . PubMed. [Link]
Sources
- 1. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Desalkyludenafil | C18H23N5O4S | CID 135499879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eijppr.com [eijppr.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. actapharmsci.com [actapharmsci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. longdom.org [longdom.org]
- 26. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-desalkyludenafil in Plasma and Urine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of N-desalkyludenafil in plasma and urine samples. As an active metabolite of Udenafil, ensuring the integrity of N-desalkyludenafil during sample storage and analysis is critical for accurate pharmacokinetic and toxicokinetic assessments. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to conduct robust and reliable experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental workflow. The solutions provided are based on established principles of bioanalysis and are designed to help you identify and resolve common stability-related problems.
Q1: I'm observing a high degree of variability in my N-desalkyludenafil quantification results from plasma samples that were stored at -20°C. What could be the cause?
High variability in analytical results for samples from the same time point or concentration is often a red flag for stability issues. While -20°C is a common storage temperature, several factors could be at play:
-
Freeze-Thaw Cycles: Repeatedly thawing and refreezing samples can lead to the degradation of sensitive compounds. Each cycle can cause changes in pH, concentration of solutes, and damage to the molecular structure. It is crucial to minimize the number of freeze-thaw cycles. Ideally, samples should be aliquoted into single-use vials after collection to avoid the need for repeated thawing of the entire sample.[1][2]
-
Enzymatic Degradation: Plasma contains various enzymes that can remain active even at low temperatures. If not properly handled, these enzymes can metabolize N-desalkyludenafil. To mitigate this, it is best practice to rapidly cool and centrifuge blood samples after collection to separate the plasma, and then immediately freeze the plasma. For particularly sensitive analytes, the use of enzyme inhibitors in the collection tubes may be necessary.
-
Slow Freezing/Thawing: The rate of freezing and thawing can impact metabolite stability. Slow freezing can lead to the formation of large ice crystals that can denature proteins and alter the sample matrix.[3][4] Snap-freezing samples in liquid nitrogen or on dry ice is often preferred. Similarly, rapid and consistent thawing, for example in a room temperature water bath, is recommended over slow thawing on a lab bench.[5]
-
Long-Term Stability: While -20°C is suitable for short to medium-term storage, for long-term storage (months to years), -80°C is the recommended temperature to minimize chemical and enzymatic degradation.[6] The stability of N-desalkyludenafil at -20°C for the duration of your storage should be validated.
Q2: My quality control (QC) samples for N-desalkyludenafil in urine show a consistent decrease in concentration during a batch analysis. What should I investigate?
A consistent downward trend in QC sample concentrations throughout an analytical run often points to instability in the processed samples, for instance, in the autosampler.
-
Autosampler Stability: The conditions within an autosampler (e.g., temperature, light exposure) can lead to degradation over the course of a long analytical run. To assess this, you should perform a processed sample stability experiment.[7] This involves leaving a set of QC samples in the autosampler for a period that mimics the longest anticipated run time and then comparing their concentrations to freshly prepared samples. If instability is detected, you may need to use a cooled autosampler or shorten your analytical run times.
-
pH of the Urine Sample: The pH of urine can vary significantly and can influence the stability of an analyte. If N-desalkyludenafil is susceptible to pH-dependent hydrolysis, variations in the pH of your QC samples and study samples could lead to inconsistent results. It may be necessary to buffer the urine samples upon collection to a consistent pH to ensure stability.
-
Adsorption to Container Surfaces: N-desalkyludenafil, like many organic molecules, can adsorb to the surface of plastic or glass vials, especially at low concentrations. This can lead to an apparent decrease in concentration. Using silanized glass vials or low-adsorption polypropylene tubes can help mitigate this issue. This should be evaluated during method development.
Q3: I suspect my N-desalkyludenafil is degrading, but I'm not seeing any obvious new peaks in my chromatogram. How can I identify potential degradation products?
The absence of new peaks does not necessarily mean degradation is not occurring. Degradation products may be present at low levels, may not be retained on your chromatographic column, or may not ionize under your mass spectrometry conditions.
-
Forced Degradation Studies: To proactively identify potential degradation products, it is essential to perform forced degradation studies.[8][9] This involves subjecting a solution of N-desalkyludenafil to harsh conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. Analysis of these stressed samples using a high-resolution mass spectrometer can help in the identification of the masses of potential degradation products.
-
Broad-Range Chromatographic Methods: Your analytical method may be highly optimized for N-desalkyludenafil and may not be suitable for separating and detecting degradation products with different chemical properties. Using a more generic, broad-gradient reversed-phase UPLC method can help in screening for a wider range of potential degradants.
-
Ionization Polarity Switching: If you are using mass spectrometry for detection, it is advisable to acquire data in both positive and negative ionization modes during forced degradation studies. Some degradation products may ionize more efficiently in the opposite polarity to the parent compound.
Below is a troubleshooting decision tree to guide your investigation into stability issues.
Caption: Troubleshooting decision tree for stability issues.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of N-desalkyludenafil in biological matrices.
Q1: What are the standard stability tests I should perform for N-desalkyludenafil in plasma and urine as part of a bioanalytical method validation?
According to regulatory guidelines from bodies like the FDA, a comprehensive validation of a bioanalytical method should include the following stability assessments:[7][10]
-
Freeze-Thaw Stability: This test evaluates the stability of the analyte after a certain number of freeze-thaw cycles. Typically, QC samples are subjected to three or more freeze-thaw cycles before analysis. The results are compared to control samples that have not undergone freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the time samples might be left on a lab bench during processing.
-
Long-Term Stability: This is crucial for studies where samples will be stored for an extended period. QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) and analyzed at various time points (e.g., 1, 3, 6, 12 months).
-
Stock Solution Stability: The stability of the N-desalkyludenafil stock solution, used to prepare calibration standards and QC samples, should be evaluated at room temperature and under refrigerated conditions.
-
Processed Sample Stability: As mentioned in the troubleshooting section, this test determines the stability of the analyte in the final extracted sample matrix, often under the conditions of the autosampler.
Q2: What are the generally recommended storage conditions for plasma and urine samples containing N-desalkyludenafil?
While specific stability data for N-desalkyludenafil is not widely published, based on best practices for similar small molecule metabolites, the following conditions are recommended:
| Sample Type | Short-Term Storage | Long-Term Storage |
| Plasma | 2-8°C for up to 24 hours | -80°C |
| Urine | 2-8°C for up to 48 hours | -80°C |
Note: These are general recommendations. It is imperative to perform your own validation studies to confirm the stability of N-desalkyludenafil under your specific laboratory conditions.[6]
Q3: What are the likely degradation pathways for N-desalkyludenafil?
Based on its chemical structure, which includes a sulfonamide group, a pyrazolopyrimidinone core, and alkyl chains, N-desalkyludenafil may be susceptible to the following degradation pathways:
-
Hydrolysis: The sulfonamide and amide functionalities within the core structure could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the heterocyclic rings and the tertiary amine could be sites for oxidation, potentially forming N-oxides.
-
Photodegradation: Aromatic systems can be sensitive to light, which could induce degradation. Therefore, it is advisable to protect samples and solutions from direct light exposure.
Q4: How do I design a robust stability study for N-desalkyludenafil?
A robust stability study should be well-planned and cover all potential scenarios from sample collection to analysis.
Here is a general workflow for a stability study:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. japsonline.com [japsonline.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Optimization of chromatographic conditions for separating Udenafil and its metabolites.
Technical Support Center: Udenafil & Metabolite Analysis
Introduction: This guide is designed for researchers, analytical chemists, and drug development professionals actively engaged in the chromatographic separation of Udenafil and its metabolites. Our objective is to provide a practical, in-depth resource that moves beyond mere procedural lists. We will explore the underlying principles of method development, offer robust troubleshooting strategies for common analytical challenges, and answer frequently asked questions. This document is structured to serve as a virtual Senior Application Scientist at your bench, guiding you toward optimal, reproducible results.
Part 1: Foundational Method Development
Before troubleshooting, a robust foundational method is paramount. The separation of Udenafil, a basic compound, from its structurally similar metabolites requires careful control over several chromatographic parameters.
Initial Chromatographic Conditions: A Recommended Starting Point
This table summarizes a validated starting point for developing a separation method, adaptable for both HPLC-UV and LC-MS/MS systems.
| Parameter | HPLC-UV Recommendation | LC-MS/MS Recommendation | Rationale & Expert Insights |
| Column | Reversed-Phase C18 (e.g., Thermo Hypersil BDS, 250 x 4.6 mm, 5 µm)[1][2] | Reversed-Phase C18 (e.g., Acquity UPLC BEH, 50 x 2.1 mm, 1.7 µm)[3] | A C18 column provides the necessary hydrophobicity. For MS, a shorter column with smaller particles (UPLC/UHPLC) offers faster run times and better sensitivity. End-capped columns are crucial to minimize peak tailing from silanol interactions with the basic Udenafil molecule. |
| Mobile Phase A | 20 mM Potassium Phosphate or 0.2% Triethylamine (TEA), pH adjusted to 4.0-4.5 with phosphoric acid[4][5] | 10 mM Ammonium Acetate or 0.1% Formic Acid in Water[6][7] | For UV: Phosphate buffers offer excellent pH control. TEA acts as a silanol-masking agent, significantly improving peak shape for basic analytes[1]. For MS: Volatile buffers like ammonium acetate or formic acid are required as they will not foul the ion source[8]. Formic acid also provides protons for efficient positive-ion electrospray ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol. It is the most commonly cited organic modifier for Udenafil analysis[4][9]. |
| Elution Mode | Isocratic or Gradient | Gradient | An isocratic method like 75:25 ACN:Buffer may suffice for simple mixtures[4]. However, a gradient is recommended to effectively resolve Udenafil from its key metabolites, especially the active metabolite DA-8164, and to elute more retained impurities. |
| Flow Rate | 1.0 mL/min | 0.2 - 0.4 mL/min | Flow rates must be scaled according to the column's internal diameter. 4.6 mm ID columns are suited for ~1.0 mL/min, while 2.1 mm ID columns require lower flow rates[3][4]. |
| Column Temp. | 25-35 °C[10][11] | 25-35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV-DAD at 246 nm or 292 nm[4][5] | ESI+ MS/MS | Udenafil has strong UV absorbance. For MS/MS, monitor transitions like m/z 517 → 283 for Udenafil and m/z 406 → 364 for the active metabolite DA-8164[9]. |
| Internal Standard | Sildenafil or Pregabalin[1][9] | Sildenafil[6][9] | An internal standard is critical for accurate quantification, especially in biological matrices. Sildenafil is structurally similar and an excellent choice. |
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common problems encountered during the analysis of Udenafil.
Q1: Why are my Udenafil peaks showing significant tailing or fronting?
Answer: Peak asymmetry is the most common issue for basic compounds like Udenafil. The cause is almost always undesirable secondary interactions or column overload.
-
Cause 1: Silanol Interactions (Tailing): The primary cause of peak tailing for basic compounds is the interaction between the analyte's amine groups and acidic, un-endcapped silanol groups on the silica stationary phase.
-
Solution A (pH Adjustment): Lowering the mobile phase pH (e.g., to pH 3-4.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.
-
Solution B (Mobile Phase Additives): For UV-based methods, adding a competing base like Triethylamine (TEA) at a low concentration (0.1-0.2%) will competitively bind to the active silanol sites, effectively shielding Udenafil from these interactions[1][4]. For MS-based methods, use formic or acetic acid.
-
Solution C (Column Choice): Ensure you are using a high-quality, end-capped C18 column or a column specifically designed for basic compounds.
-
-
Cause 2: Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Dilute your sample in the mobile phase whenever possible to ensure compatibility[12].
-
-
Cause 3: Sample Solvent Mismatch (Splitting/Tailing): If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% ACN), it can cause localized distortion of the chromatography.
-
Solution: The ideal scenario is to dissolve your sample directly in the initial mobile phase[13]. If this is not possible, use a solvent that is weaker than or equivalent to the mobile phase.
-
Q2: I have poor resolution between Udenafil and its main active metabolite, DA-8164. How can I improve it?
Answer: Udenafil and its N-dealkylated metabolite DA-8164 can be challenging to separate due to their structural similarity[9][14]. Improving resolution requires manipulating the selectivity (α) and efficiency (N) of your system.
-
Step 1: Optimize Mobile Phase Strength: The first step is to adjust the organic-to-aqueous ratio.
-
Action: If using a gradient, decrease the slope of the gradient during the elution window of the two peaks. This gives more time for the separation to occur. If isocratic, decrease the percentage of acetonitrile. This will increase retention time but should also improve resolution.
-
-
Step 2: Adjust Mobile Phase pH: The ionization state of Udenafil and its metabolites can be exploited to alter selectivity.
-
Action: Make small, systematic adjustments to the mobile phase pH (e.g., in 0.2 unit increments) around the initial setpoint of 4.4[4]. A change in pH can subtly alter the hydrophobicity and interaction of each compound with the stationary phase, often pushing the peaks apart.
-
-
Step 3: Evaluate Column Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next variable.
-
Action: Consider a C18 column with a different bonding density or a different stationary phase altogether, such as a Phenyl-Hexyl or Cyano (CN) column. These phases offer different selectivity based on pi-pi and dipole-dipole interactions, which can be highly effective for separating structurally similar aromatic compounds.
-
Troubleshooting Workflow: Improving Resolution
The following diagram illustrates a logical workflow for addressing poor resolution between critical pairs like Udenafil and DA-8164.
Caption: Logical workflow for troubleshooting poor peak resolution.
Q3: My system backpressure is unexpectedly high. What should I do?
Answer: High backpressure is a sign of a blockage in the HPLC flow path. It's critical to identify the location of the blockage systematically to avoid damaging the column.[15]
-
Step 1: Isolate the Column: Disconnect the column from the injector and detector. Turn on the pump at a low flow rate (e.g., 0.1 mL/min). If the pressure remains high, the blockage is in the system (tubing, injector, pump). If the pressure drops to near zero, the blockage is in the column or guard column.
-
Step 2: Address System Blockage: If the system pressure is high without the column, work backward from the detector, disconnecting fittings one by one until the pressure drops, identifying the clogged component.
-
Step 3: Address Column Blockage:
-
Guard Column: If you use a guard column, remove it and re-test. Guard columns are disposable and designed to catch particulates; they are a common source of high pressure.
-
Column Inlet Frit: Particulates from the sample or pump seal wear can clog the inlet frit of the analytical column. Try back-flushing the column (reversing its direction) at a low flow rate with a strong solvent. Important: Only back-flush if the manufacturer's instructions permit it.
-
Column Contamination: If the pressure has built up over time, the column itself may be contaminated. Follow a rigorous column washing procedure, using progressively stronger solvents.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Udenafil I should be looking for?
Answer: Udenafil is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme[14][16]. While several metabolites have been identified, the most significant one from a pharmacokinetic and analytical perspective is:
-
DA-8164 (N-dealkylated udenafil): This is the major active metabolite. Its potency for inhibiting PDE5 is about half that of the parent drug, and it has a similar half-life, making it an important analyte in pharmacokinetic studies[14][17].
-
Other Metabolites: Additional metabolites are formed through processes like hydrolysis, oxidation, and demethylation, but DA-8164 is the primary target for most quantitative bioanalytical methods[18].
Q2: Should I use an HPLC-UV or an LC-MS/MS method?
Answer: The choice depends entirely on your application's requirements for sensitivity and selectivity.
-
HPLC-UV: This is a robust, cost-effective technique suitable for analyzing pharmaceutical formulations (e.g., tablets) or for high-concentration in-vitro experiments[4][19]. Its sensitivity may be insufficient for determining low concentrations in complex biological matrices like plasma or urine[3].
-
LC-MS/MS: This is the gold standard for bioanalysis (pharmacokinetic, metabolism studies)[20]. It offers superior sensitivity (down to ng/mL or pg/mL levels) and unparalleled selectivity, allowing for the confident quantification of Udenafil and its metabolites in complex samples with minimal cleanup[3][9]. The ability to use a stable-isotope-labeled internal standard further enhances its accuracy.
Q3: My retention times are drifting between injections. What is the cause?
Answer: Drifting retention times indicate an unstable chromatographic system. The most common causes are:
-
Inadequate Column Equilibration: This is the most frequent cause, especially when changing mobile phases or after starting a new gradient sequence. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection[12].
-
Mobile Phase Composition Change: The volatile organic component (acetonitrile) can evaporate over time, changing the mobile phase ratio and leading to shorter retention times. Keep mobile phase bottles covered[12]. If preparing buffers, ensure they are fully dissolved and stable.
-
Unstable Column Temperature: Fluctuations in ambient lab temperature can cause retention time shifts. A column oven is highly recommended for stable and reproducible chromatography.
-
Pump Malfunction: Leaks in the pump head or faulty check valves can lead to inconsistent flow rates, which directly impact retention times. Check for salt buildup around pump fittings, a tell-tale sign of a leak[13].
References
-
Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography–Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007. Available at: [Link]
-
Bae, S. K., Kang, M. J., Kim, M. J., Kim, J., Moon, I., & Lee, S. H. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939-946. Available at: [Link]
-
Dayyih, W. A., Zakarya, Z., & Al-Ani, I. (2018). Reversed Phase HPLC for a Validation and Determination of Udenafil (Zydena®) and Dapoxetine (Priligy®). Der Pharma Chemica, 10(9), 126-133. Available at: [Link]
-
Jampala, S., & Kumar, V. (2024). Analytical techniques for udenafil estimation: A comprehensive review. International Journal of Pharmaceutical Research and Development, 6(1), 1-8. Available at: [Link]
-
Kim, H., Park, J., Lee, H., & Lee, H. S. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 66(2), 244-251. Available at: [Link]
-
Ku, Y. S., Lee, H. S., & Lee, H. S. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Archives of Pharmacal Research, 34(3), 441-447. Available at: [Link]
-
Dayyih, W. A., et al. (2018). Reversed Phase HPLC for a Validation and Determination of Udenafil (Zydena®) and Dapoxetine (Priligy®) Simultaneously in Tablet Dosage Form in Jordanian Market. ResearchGate. Available at: [Link]
-
Dayyih, W. A., et al. (2018). Abstract of Reversed Phase HPLC for a Validation and Determination of Udenafil (Zydena®) and Dapoxetine (Priligy®). Scholars Middle East Publishers. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Vardenafil on Newcrom R1 HPLC column. Retrieved from [Link]
-
De Nucci, G., & Mello, F. B. (2013). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Brazilian Journal of Pharmaceutical Sciences, 49(3), 433-449. Available at: [Link]
-
Al-Azzam, K. M., et al. (2023). Determination of Five Phosphodiesterase-5 Inhibitors in Multiple Honey-Based Consumer Products by Chromatographic Technique in Rat Plasma. Molecules, 28(20), 7159. Available at: [Link]
-
Cho, M. C., & Paick, J. S. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 365-373. Available at: [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Udenafil. Trends in Medical Research, 2(2), 85-91. Available at: [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Udenafil? Synapse. Available at: [Link]
-
Gornowicz, A., & Bielicka, A. (2015). Simultaneous determination of sildenafil, its N-desmethyl metabolite and other drugs in human urine by gradient RP-HPLC method. ResearchGate. Available at: [Link]
-
Al-kuraishy, H. M., et al. (2023). Application of HPLC for detection of sildenafil/tadalafil in marketed honey in Oman. Journal of Applied Pharmaceutical Science, 13(2), 297-305. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Shishov, A., et al. (2021). A green liquid phase microextraction using phthalic acid as switchable hydrophilicity solvent for the HPLC determination of sildenafil (Viagra®) in human urine. ResearchGate. Available at: [Link]
-
GenTech Scientific. (2023). TECH TIP: Troubleshooting Your HPLC System. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Patti, G. J. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Visualized Experiments, (64), e4052. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scielo.br [scielo.br]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Vardenafil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. dovepress.com [dovepress.com]
- 15. agilent.com [agilent.com]
- 16. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 17. scialert.net [scialert.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 20. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in the LC-MS/MS analysis of N-desalkyludenafil.
Welcome, researchers, to the dedicated support center for the LC-MS/MS analysis of N-desalkyludenafil. As a Senior Application Scientist, I've designed this guide to address the most critical and often frustrating challenge in bioanalysis: ion suppression. This resource provides in-depth, field-proven insights to help you achieve robust, reliable, and reproducible results in your drug development research.
Understanding Ion Suppression in N-desalkyludenafil Analysis
Ion suppression is a specific type of matrix effect that can significantly compromise the accuracy, precision, and sensitivity of your LC-MS/MS analysis.[1][2] It occurs when co-eluting molecules from the biological matrix interfere with the ionization of your target analyte, N-desalkyludenafil, in the mass spectrometer's ion source.[1][3] This interference reduces the number of analyte ions that reach the detector, leading to a suppressed signal and inaccurate quantification.[2][4]
Q1: What are the primary causes of ion suppression when analyzing N-desalkyludenafil in biological samples like plasma or serum?
A1: The primary culprits behind ion suppression in the bioanalysis of N-desalkyludenafil are endogenous components of the sample matrix that co-elute with the analyte.[5] For plasma and serum samples, the most notorious offenders are phospholipids .[6][7][8] These molecules are highly abundant in biological membranes and have a tendency to be retained on reversed-phase columns, often eluting in the same region as many drug metabolites.[8][9]
Other sources of ion suppression can include:
-
Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ion source, leading to reduced ionization efficiency.[1]
-
Endogenous metabolites: Other small molecules naturally present in the biological sample can also compete for ionization.
-
Formulation agents: In preclinical studies, excipients used in the drug formulation can cause significant ion suppression if not properly managed.[10]
Q2: How can I determine if ion suppression is affecting my N-desalkyludenafil analysis?
A2: A common and effective method to qualitatively assess ion suppression is the post-column infusion experiment . This technique helps to identify regions in your chromatogram where ion suppression is most severe.
Here's a conceptual overview of the process:
-
A solution of N-desalkyludenafil is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.
-
A blank, extracted matrix sample (e.g., plasma without the analyte) is then injected onto the column.
-
As the components of the blank matrix elute from the column, any drop in the constant signal of the infused N-desalkyludenafil indicates a region of ion suppression.
By comparing the retention time of your analyte in a standard injection to the regions of suppression identified in the post-column infusion experiment, you can determine if co-eluting matrix components are impacting your analysis.
Troubleshooting Common Issues
This section provides direct answers to specific problems you might encounter during your experiments.
Problem: My N-desalkyludenafil signal is low and inconsistent, especially at the lower limit of quantification (LLOQ).
Possible Cause: This is a classic symptom of significant ion suppression, likely due to co-eluting phospholipids from your plasma or serum samples.[8][11]
Solutions:
-
Optimize Sample Preparation: Your first and most critical line of defense is a robust sample preparation method designed to remove interfering matrix components.[1][12] While simple protein precipitation (PPT) is fast, it is often insufficient as it does not effectively remove phospholipids.[2][13] Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[1][2]
-
Incorporate Phospholipid Removal (PLR) Plates: For a streamlined workflow that combines the simplicity of PPT with the cleanliness of SPE, consider using specialized phospholipid removal plates.[6][7][13] These plates contain a sorbent that selectively retains phospholipids while allowing your analyte to pass through.
-
Chromatographic Separation: Ensure your LC method provides adequate separation between N-desalkyludenafil and the region of major phospholipid elution.[1][9] Sometimes, a simple adjustment to the gradient profile or a change to a different column chemistry can significantly improve results.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[4][14]
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[1][2]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[15]
-
Utilize a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for N-desalkyludenafil is the gold standard for correcting for variability in ion suppression.[1] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Advanced Mitigation Strategies & Protocols
Comparison of Sample Preparation Techniques
The choice of sample preparation is pivotal in mitigating ion suppression. The following table provides a comparative overview of common techniques for plasma/serum samples.
| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13] | Simple, fast, inexpensive. | Non-selective, significant residual matrix components (phospholipids, salts).[2] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[16][17] | Cleaner extracts than PPT. | Can be labor-intensive, requires solvent optimization, may have emulsion issues.[18] | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[19][20][21] | High selectivity, very clean extracts, can concentrate the sample. | Requires method development, can be more time-consuming and expensive.[8] | Excellent |
| Phospholipid Removal (PLR) | Specialized plates or cartridges that selectively remove phospholipids.[6][7][13] | Simple and fast (similar to PPT), excellent phospholipid removal. | Higher cost per sample than PPT. | Excellent |
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for N-desalkyludenafil
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange polymer-based sorbent is often effective for compounds like N-desalkyludenafil.[19][20]
-
Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Add 1 mL of deionized water.
-
Do not allow the sorbent to dry.
-
-
Loading:
-
Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid in water.
-
Vortex to mix.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution:
-
Elute N-desalkyludenafil with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualizing Workflows and Concepts
Mechanism of Ion Suppression in ESI
Caption: Decision tree for troubleshooting low analyte signal.
Frequently Asked Questions (FAQs)
Q1: What is the difference between absolute and relative matrix effect? A1: The absolute matrix effect compares the response of an analyte in an extracted matrix to the response of the analyte in a neat solution. The relative matrix effect assesses the variability of the matrix effect between different lots or sources of the biological matrix. Both are important considerations during method validation.
Q2: Can I just dilute my sample to reduce ion suppression? A2: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. [22]However, this approach also dilutes your analyte of interest, N-desalkyludenafil. This strategy is only feasible if the original concentration of your analyte is high enough to remain well above the lower limit of quantification after dilution.
Q3: My method uses protein precipitation, but it passed validation. Is it still susceptible to ion suppression? A3: Yes. A method may pass validation under controlled conditions, but underlying ion suppression can still make it less robust. [11]Issues may arise later with real-world samples, which can have greater variability in their matrix composition. The presence of phospholipids, even if not immediately apparent, can lead to a gradual buildup on the column and in the MS source, causing a decline in performance over time. [6][23] Q4: Are there any LC column technologies specifically designed to help with phospholipid co-elution? A4: Yes, some manufacturers offer columns with specific chemistries or designs intended to either provide unique selectivity to separate analytes from phospholipids or to be more robust to their effects. However, the most reliable approach is to remove phospholipids during sample preparation before they are introduced to the LC-MS system. [7][8] Q5: Besides phospholipids, what other matrix components should I be aware of? A5: While phospholipids are the primary concern in plasma/serum, other components like salts, proteins (if precipitation is incomplete), and endogenous metabolites can also contribute to ion suppression. [1]In urine samples, high concentrations of urea and various salts can be problematic. Always consider the specific nature of your biological matrix.
References
- Ion suppression; A critical review on causes, evaluation, prevention and applic
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis, 1(7), 1243-1257.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google AI Search.
- Ion suppression; a critical review on causes, evaluation, prevention and applic
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2024).
- An LC–MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair. (2015).
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.).
- The Impact of Matrix Effects on Mass Spectrometry Results. (n.d.).
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.).
- An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair. (2015).
- N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. (n.d.). Benchchem.
- Troubleshooting Reversed Phase Chrom
- N-Desalkyludenafil | C18H23N5O4S | CID 135499879. (n.d.). PubChem.
- Phospholipid Removal (PLR). (n.d.). Phenomenex.
- Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. (2021). Bentham Science Publishers.
- Erectile Dysfunction Drugs: LC-MS/MS Reveals Adulteration and Counterfeit Compounds. (2014). Thermo Fisher Scientific.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018).
- Ion-Suppression & Phospholipid Contamin
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- LC-MS/MS Software for Screening Unknown Erectile Dysfunction Drugs and Analogues: Artificial Neural Network Classification, Peak-Count Scoring, Simple Similarity Search, and Hybrid Similarity Search Algorithms. (n.d.).
- Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (n.d.).
- N-Desalkyludenafil | Udenafil Metabolite. (n.d.). MedchemExpress.com.
- A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. (n.d.). SciELO.
- Common Failures And Solutions Of Ion Chrom
- N-Desalkyludenafil | Udenafil Metabolite. (n.d.). MedchemExpress.com.
- N-Desalkyludenafil|319491-68-4|COA. (n.d.). DC Chemicals.
- Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. (2011). Chemical & Pharmaceutical Bulletin, 59(9), 1083-1088.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
- IC Troubleshooting. (n.d.). Scribd.
- Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. (n.d.). PubMed.
- Analytical techniques for udenafil estimation: A comprehensive review. (n.d.). International Journal of Pharmaceutical Research and Development.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. (n.d.). PubMed.
- Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in r
- [Determination of Sildenafil and Vardenafil in Human Plasma by High Performance Liquid Chromatography Coupled With Liquid-Liquid-Liquid Microextraction]. (n.d.). PubMed.
- Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis. (n.d.). PubMed.
- Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (n.d.). PMC - NIH.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Identification of Erectile Dysfunction Drugs in Dietary Supplements by Liquid Chromatography Ion Trap Mass Spectrometry. (n.d.). PubMed.
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. (2021). PMC - NIH.
- Udenafil for the treatment of erectile dysfunction. (n.d.). PMC - PubMed Central.
- Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. (n.d.). PubMed.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chromatographytoday.com [chromatographytoday.com]
Addressing analytical variability in the quantification of PDE5 inhibitor metabolites.
Welcome to the dedicated support center for researchers, scientists, and drug development professionals navigating the complexities of quantifying phosphodiesterase type 5 (PDE5) inhibitor metabolites. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to address the analytical variability inherent in these bioanalyses. Our focus is on ensuring the accuracy, precision, and reliability of your data, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
The quantification of drug metabolites is a critical aspect of pharmacokinetic (PK) and toxicokinetic (TK) studies. For PDE5 inhibitors like sildenafil, tadalafil, and vardenafil, understanding the metabolic profile is essential for evaluating efficacy and safety. However, their metabolites often present unique analytical challenges, including structural similarity to the parent drug, lower concentrations, and potential instability in biological matrices. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the bioanalysis of PDE5 inhibitor metabolites.
Q1: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) for metabolite quantification?
A1: A SIL-IS is considered the "gold standard" in quantitative LC-MS/MS. It is structurally identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample extraction, chromatography, and ionization.[1] Consequently, it effectively compensates for variability in sample recovery and, most importantly, matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[1]
Q2: My metabolite of interest is a glucuronide conjugate, and I'm seeing inconsistent results. What are the likely causes?
A2: Glucuronide metabolites, particularly acyl glucuronides, are notoriously unstable. They can be susceptible to hydrolysis, converting back to the parent drug (aglycone) in the biological matrix or during sample processing. This instability is often pH and temperature-dependent. To ensure accurate quantification, it is critical to stabilize samples immediately after collection, often by adjusting the pH and keeping them frozen. Careful optimization of sample handling and storage procedures is paramount.
Q3: What are the primary metabolites of sildenafil, tadalafil, and vardenafil that I should be targeting?
A3: The major pharmacologically active or most abundant metabolites are typically the focus of bioanalytical studies.
-
Sildenafil: The primary active metabolite is N-desmethyl sildenafil .[1][2][3][4]
-
Tadalafil: The major circulating metabolite is methylcatechol glucuronide .[5][6][7][8]
-
Vardenafil: The main active metabolite is N-desethylvardenafil .[9][10]
Q4: I'm observing ion suppression in my assay. How can I identify and mitigate it?
A4: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.
-
Identification: A post-column infusion experiment is a classic method to identify regions of ion suppression in your chromatogram.
-
Mitigation:
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation (PPT) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., biphenyl) to achieve better separation of the analyte from the interfering species.[4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
-
Q5: What are the key validation parameters I need to assess according to ICH M10 guidelines?
A5: The ICH M10 guideline on bioanalytical method validation is the global standard. Key parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Demonstrating the relationship between instrument response and known analyte concentrations.
-
Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on analyte ionization.
-
Stability: Evaluating the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues in the LC-MS/MS analysis of PDE5 inhibitor metabolites.
Guide 1: Issue - Poor or Inconsistent Peak Shape
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | 1. Secondary Interactions: Basic analytes (like PDE5 inhibitors and their metabolites) can interact with residual acidic silanols on the column stationary phase. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Contamination/Void: Buildup of matrix components on the column frit or settling of the stationary phase. | 1. Mobile Phase Modification: Add a small amount of a competing base (e.g., ammonium hydroxide) or use a mobile phase with a slightly higher pH to neutralize the silanols. 2. Reduce Injection Volume/Concentration: Dilute the sample to ensure the amount on-column is within the linear capacity of the column. 3. Column Maintenance: Reverse-flush the column (if recommended by the manufacturer) or replace it with a new one. Use a guard column to protect the analytical column. |
| Peak Fronting | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 2. Column Overload: Can also manifest as fronting in some cases. | 1. Solvent Matching: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. 2. Dilution: As with tailing, reduce the on-column concentration. |
| Split Peaks | 1. Partially Clogged Frit: Debris from the sample or system can partially block the inlet frit of the column. 2. Injector Malfunction: Issues with the injector valve or needle seat can cause improper sample introduction. | 1. Column Flushing/Replacement: Try back-flushing the column. If the problem persists, replace the column. 2. Injector Maintenance: Clean or replace the injector rotor seal and needle seat. |
Guide 2: Issue - Analyte Signal Drift or Inconsistent Internal Standard Response
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Gradual Decrease in Signal (Analyte & IS) | 1. Ion Source Contamination: Gradual buildup of non-volatile matrix components on the ion source optics. 2. Column Degradation: Loss of stationary phase or irreversible binding of matrix components. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). 2. Column Replacement: If performance does not improve after source cleaning, the column may be the culprit. |
| Erratic IS Response | 1. Inconsistent Sample Preparation: Variability in the addition of the IS or in the extraction efficiency. 2. IS Instability: The internal standard itself may be degrading under the analytical conditions. | 1. Review Pipetting Technique & SOPs: Ensure accurate and consistent addition of the IS to all samples, standards, and QCs. 2. Verify IS Stability: Prepare a fresh stock solution of the IS and re-evaluate its stability. |
| Sudden Signal Drop | 1. LC System Leak: A leak in the fluidic path can cause a drop in pressure and inconsistent flow to the MS. 2. MS Detector Issue: A sudden failure in the detector or electronics. | 1. Systematic Leak Check: Inspect all fittings and connections from the solvent reservoirs to the MS source. 2. Run Instrument Diagnostics: Use the manufacturer's software to perform diagnostic checks on the mass spectrometer. |
Guide 3: Issue - Sample Carryover
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Analyte Peak in Blank Injection Following a High-Concentration Sample | 1. Adsorption to Injector Components: The analyte can adsorb to the needle, rotor seal, or sample loop. 2. Column Carryover: Strong retention of the analyte on the analytical or guard column. | 1. Optimize Needle Wash: Use a stronger wash solvent in the autosampler wash routine. A mixture of organic solvent and acid/base can be effective. Increase the wash volume and duration. 2. Modify Gradient: Ensure the mobile phase gradient is strong enough to elute all of the analyte from the column during each run. Incorporate a high-organic wash step at the end of the gradient. |
Part 3: Experimental Protocols & Data
Protocol 1: Sample Preparation - Protein Precipitation (PPT) for Sildenafil and N-desmethyl sildenafil
This protocol is a rapid and simple method suitable for initial screening or when high throughput is required.
Objective: To extract sildenafil and N-desmethyl sildenafil from human plasma.
Materials:
-
Human plasma samples (stored at -80°C)
-
Sildenafil and N-desmethyl sildenafil analytical standards
-
Sildenafil-d8 and N-desmethyl sildenafil-d8 internal standards
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (containing sildenafil-d8 and N-desmethyl sildenafil-d8 in ACN) to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Vardenafil and N-desethylvardenafil
This protocol provides a starting point for the simultaneous quantification of vardenafil and its major metabolite.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
N-desethylvardenafil: m/z 461.2 → 151.2
-
Internal Standard (e.g., Sildenafil): m/z 475.3 → 283.3
-
-
Optimization: Dwell time, collision energy (CE), and declustering potential (DP) should be optimized for the specific instrument used to maximize signal intensity.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for PDE5 inhibitors and their metabolites.
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Sildenafil | Human Plasma | 2.0 - 1000 | 2.0 | < 6.5% | -13.5% to 5.67% | [2] |
| N-desmethyl sildenafil | Human Plasma | 0.8 - 80 | 0.8 | < 6.3% | -3.17% to 14.4% | [3] |
| Vardenafil | Human Plasma | 0.5 - 200 | 0.5 | < 13.6% | > 93.1% | [9] |
| N-desethylvardenafil | Human Plasma | 0.5 - 200 | 0.5 | < 13.6% | > 93.1% | [9] |
| Tadalafil | Human Plasma | 0.5 - 500 | 0.5 | ≤ 3.7% | 97.8% to 104.1% | [6][11] |
Part 4: Visualizations
cGMP Signaling Pathway and PDE5 Inhibition
The diagram below illustrates the mechanism of action of PDE5 inhibitors in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: Mechanism of PDE5 inhibitor action in the cGMP signaling pathway.
General Bioanalytical Workflow
This workflow outlines the key stages from sample collection to final data reporting in a regulated bioanalytical study.
Caption: A typical workflow for bioanalytical sample quantification.
References
-
Ku, H. Y., Shon, J. H., Liu, K. H., Shin, J. G., & Bae, S. K. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. Journal of Chromatography B, 877(1-2), 95-100. [Link]
- Unceta, N., Gómez-Caballero, A., Sánchez, A., Labeaga, L., & Goicolea, M. A. (2011). Validated LC-ESI-MS/MS method for the quantitation of sildenafil, tadalafil, vardenafil and their main active metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1081-1089.
-
Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280-288. [Link]
- Dr.Oracle. (2025, April 16). What are the pharmacokinetics of Tadalafil (Cialis)? Dr.Oracle.
-
Wang, J., Wang, B., Dai, W., Hu, J., & Wang, Y. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10), e4927. [Link]
-
Al-Aani, H., Al-Rekabi, A., & Al-Shdefat, R. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Journal of Analytical Methods in Chemistry, 2021, 5588979. [Link]
- Lake, S. L., Gallicano, K. D., & Hawley, J. M. (2010). Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study.
- Al-Majed, A. A., Al-Zehouri, J., & Ghabrah, T. M. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. SAS Journal of Medicine, 8(2), 123-132.
-
Ramanathan, S., Jemal, M., & Ramakrishna, N. V. S. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 2(7), 895-902. [Link]
-
Li, W., Liu, Y., Zhang, Y., & Xu, Y. (2021). A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. International Journal of Clinical Pharmacology and Therapeutics, 59(2), 164-174. [Link]
- Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC.
-
Bhadoriya, A., Dasandi, B., Parmar, D., Shah, P. A., & Shrivastav, P. S. (2018). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(3), 196-204. [Link]
- Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna.
-
National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem. Retrieved from [Link]
- Gilla, G., Anumula, R. R., & Aleti, R. (2016). MRM chromatograms of (a) blank, (b) sildenafil and N-desmethyl... [Figure].
- Kotha, S. S. K., Doddipalla, R., Gandham, H., Swamy Rumalla, C., Kaliyaperumal, M., & Manchineni, S. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832.
- Testa, B. (2009). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Chemical Biodiversity, 6(11), 1953-1967.
- Roche. (2011). Stability Issues in Bioanalysis: New Case Studies.
- Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280-288.
- Shin, K. H., Kim, S. E., Kim, Y. G., Lee, J. Y., & Lee, S. (2018). Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. Drug Design, Development and Therapy, 12, 335-342.
- He, S. (2023). Not Responding to Cialis? Step-by-Step Troubleshooting Guide.
- Bhadoriya, A., Dasandi, B., Parmar, D., Shah, P. A., & Shrivastav, P. S. (2018). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study [PDF].
- El-Gindy, A., Emara, S., & Hadad, G. M. (2010).
- Voronkov, A. V., Pozdnyakov, D. I., & Miroshnikov, M. V. (2019). Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(8), 073-079.
-
Kim, J., Ji, H. Y., & Lee, H. W. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 34-40. [Link]
- Lewis, R. J., Johnson, R. D., & Blank, C. L. (2005). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens.
- Hypha Discovery. (n.d.).
- Kim, J., Lee, J., & Kim, J. (2013). Simultaneous Determination of Synthetic Phosphodiesterase-5 Inhibitors in Dietary Supplements by Liquid Chromatography-High Resolution/Mass Spectrometry. Food Science and Biotechnology, 22(6), 1633-1639.
- Agilent Technologies. (2014, February 3). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements.
- BenchChem. (n.d.).
- Kweon, D. H., & Kim, Y. H. (2016). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Journal of Analytical Science and Technology, 7(1), 1-7.
- Sahoo, P. K., & Sharma, M. (2007). Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column. Indian Journal of Pharmaceutical Sciences, 69(3), 443.
- American Society of Health-System Pharmacists. (n.d.).
- Kim, J., Ji, H. Y., & Lee, H. W. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar.
- Cazedey, E. C. L., & Salgado, H. R. N. (2019). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules, 24(16), 2884.
- U.S. Food and Drug Administration. (n.d.). CIALIS.
- BenchChem. (n.d.). Comparative Metabolic Stability of Sildenafil and Other PDE5 Inhibitors: A Guideline for Researchers.
- Gilla, G., Anumula, R. R., & Aleti, R. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor.
- Park, J. H., Lee, S., & Lee, J. H. (2012). Determination of the PDE-5 Inhibitors and Their Analogues by GC-MS and TMS Derivatization. Bulletin of the Korean Chemical Society, 33(11), 3751-3756.
- Xia, X., Li, S., & Liu, Y. (2025). Simultaneous determination of four PDE5 inhibitors and metabolites in rat plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 248, 116883.
- Hedén, P. O. (2018). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2552-2565.
- Barone, M., & Viggiano, D. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Frontiers in Pharmacology, 15.
- Lee, J. H., Park, J. H., & Lee, S. (2012). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry.
- Barone, M., & Viggiano, D. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Frontiers in Pharmacology, 15.
- Lee, J. H., Park, J. H., & Lee, S. (2012). Extracted ion chromatograms of PDE-5 inhibitors and their analogs... [Figure].
Sources
- 1. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Selection of an appropriate internal standard for N-desalkyludenafil analysis.
Technical Support Center: Bioanalytical Method Development
Introduction: The Lynchpin of Quantitation
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals engaged in the quantitative bioanalysis of N-desalkyludenafil.
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is not merely a procedural checkbox; it is the lynchpin that ensures the accuracy and precision of your results. The fundamental role of an IS is to mimic the analytical behavior of the analyte, thereby compensating for variability throughout the experimental workflow—from sample extraction to ionization in the mass spectrometer.[1][2] The selection of an appropriate IS is one of the most critical decisions in method development, directly impacting the reliability and validity of the pharmacokinetic and metabolic data you generate.
This guide provides a comprehensive framework for selecting, validating, and troubleshooting the internal standard for N-desalkyludenafil analysis.
Section 1: Foundational Knowledge - Understanding the Analyte and the Goal
Q1: What is N-desalkyludenafil and why is its accurate measurement important?
N-desalkyludenafil (also known as DA-8164) is the major active metabolite of Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[3][4][5][6] Udenafil is metabolized primarily by the cytochrome P450 enzyme CYP3A4 to form N-desalkyludenafil.[3][5] This metabolite retains about half the pharmacological potency of the parent drug, and its plasma concentrations can be significant—approximately 50% of the parent drug levels following oral administration.[5]
Given its pharmacological activity and substantial presence in vivo, the accurate quantification of N-desalkyludenafil is crucial for comprehensive pharmacokinetic (PK) studies, drug-drug interaction assessments, and understanding the overall efficacy and safety profile of Udenafil.
Q2: What are the ideal characteristics of an internal standard for LC-MS/MS analysis?
An ideal internal standard should be the analyte's perfect twin in terms of analytical behavior, differing only in a way that makes it distinguishable by the mass spectrometer (i.e., mass-to-charge ratio, m/z). Key characteristics include:
-
Structural and Physicochemical Similarity: The IS should closely resemble N-desalkyludenafil to ensure similar extraction recovery, chromatographic retention, and ionization response.[1]
-
Co-elution (for SIL IS) or Close Elution (for Analogues): The IS and analyte should experience the same matrix effects. Co-elution is the gold standard, achievable with a stable isotope-labeled IS.[7][8]
-
Mass Spectrometric Distinction: The IS must have a different m/z from the analyte to allow for simultaneous, independent detection without cross-signal interference.[9]
-
Purity and Stability: The IS must be of high purity, free from the analyte itself, and stable throughout the sample preparation, storage, and analysis process.[7]
-
Absence from Matrix: The IS must not be endogenously present in the biological samples being analyzed.[10]
Section 2: The Core Decision - Selecting Your Internal Standard
The choice of an internal standard for N-desalkyludenafil analysis primarily falls into two categories: a Stable Isotope-Labeled (SIL) standard or a structural analogue.
Decision Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
Q3: What is the best choice for an internal standard? Is a Stable Isotope-Labeled (SIL) version available?
The "gold standard" for an internal standard in LC-MS/MS is a stable isotope-labeled version of the analyte (e.g., containing ²H/Deuterium, ¹³C, or ¹⁵N).[1][8] A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction efficiency and matrix-induced ionization suppression or enhancement.
While a commercial SIL standard for N-desalkyludenafil is not as common as for parent drugs, custom synthesis is a viable option. The synthesis of deuterated analogues of similar PDE5 inhibitors, like Sildenafil, is well-documented.[11][12] Furthermore, a deuterated version of the parent drug, Udenafil-d7, is commercially available, indicating the feasibility of labeling this molecular scaffold.[13][14]
Recommendation: If budget and project timelines permit, a custom-synthesized N-desalkyludenafil-d_n_ is the most robust choice.
Q4: A SIL IS is not available or is cost-prohibitive. What are the best structural analogue options?
When a SIL IS is not feasible, a carefully selected structural analogue is an acceptable and widely used alternative.[1] For N-desalkyludenafil, potential candidates include:
-
Sildenafil: Several published methods for the parent drug, Udenafil, successfully use Sildenafil as the internal standard.[15][16][17] Its structure is similar enough to exhibit comparable analytical behavior but different enough to be easily separated chromatographically.
-
Udenafil (Parent Drug): Using the parent drug as the IS for its metabolite is possible. However, one must rigorously verify that Udenafil does not convert to N-desalkyludenafil during sample preparation or in the MS ion source. Its chromatographic behavior will also differ, requiring good separation.
-
Other PDE5 Inhibitors: Vardenafil or Tadalafil could also be considered, but their structural similarity and resulting analytical behavior would need to be thoroughly evaluated.
Recommendation: Sildenafil is the most logical and field-proven starting point for a structural analogue IS based on published literature for the parent compound.
Data Summary: Analyte vs. Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class | Rationale for Use as IS |
| N-desalkyludenafil (Analyte) | C₁₈H₂₃N₅O₄S | 405.47[6][18] | Sulfonamide, Pyrazolopyrimidine | - |
| Udenafil | C₂₅H₃₆N₆O₄S | 516.66[19][20] | Sulfonamide, Pyrazolopyrimidine | Parent drug; high structural similarity. |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | Sulfonamide, Pyrazolopyrimidine | Proven IS for Udenafil; similar class.[15][17] |
Section 3: Experimental Protocol - Validating Your Chosen Internal Standard
This protocol outlines the essential experiments to validate your chosen IS (e.g., Sildenafil) for the quantitative analysis of N-desalkyludenafil.
Objective: To confirm that the internal standard provides reliable correction for experimental variability.
Workflow Diagram: IS Validation
Caption: Experimental workflow for internal standard validation.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare individual stock solutions of N-desalkyludenafil and the chosen IS (e.g., Sildenafil) in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
-
Prepare a working IS solution by diluting the IS stock to the final concentration that will be used for spiking samples (e.g., 100 ng/mL in 50:50 Methanol:Water).
-
-
Purity and Crosstalk Assessment:
-
Inject a high-concentration solution of the IS and monitor the MRM (Multiple Reaction Monitoring) transitions for both the IS and N-desalkyludenafil. The signal in the analyte channel should be negligible (<0.1% of the IS response).
-
Inject a high-concentration solution of N-desalkyludenafil (at the Upper Limit of Quantification, ULOQ) and monitor the MRM transitions for both the analyte and the IS. The signal in the IS channel should be negligible (<5% of the IS response at the Lower Limit of Quantification, LLOQ).
-
-
Chromatographic Development:
-
Develop an LC method (column, mobile phase, gradient) that provides good peak shape for both compounds.
-
Crucially for an analogue IS: Ensure sufficient chromatographic resolution between the N-desalkyludenafil and IS peaks to prevent any potential interference. Baseline resolution is ideal.[7]
-
-
Matrix Effect and Recovery Evaluation:
-
Prepare three sets of samples (n=6 replicates per set) using blank biological matrix (e.g., human plasma):
-
Set A (Neat Solution): Spike the IS and analyte into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike the IS and analyte into the final extract.
-
Set C (Pre-Extraction Spike): Spike the IS and analyte into the blank matrix before the extraction procedure.
-
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. The ME for the analyte and IS should be comparable.
-
Calculate Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100. The RE for the analyte and IS should be similar.
-
Calculate Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100.
-
-
Final Validation with Calibration Curve and QCs:
-
Prepare a full calibration curve and quality control (QC) samples in the biological matrix.
-
Analyze the batches and evaluate the precision (%CV) and accuracy (%Bias) of the results. The IS-normalized response should yield results within accepted regulatory limits (typically ±15% for standards and QCs, ±20% at the LLOQ).
-
Section 4: Troubleshooting Guide & FAQs
Q5: My internal standard response is highly variable across my sample batch. What could be the cause?
Variable IS response is a red flag indicating an issue with the analytical process.[1]
-
Inconsistent Sample Preparation: This is the most common culprit. Ensure precise and consistent pipetting of the sample, IS solution, and extraction solvents. Check for incomplete protein precipitation or phase separation during liquid-liquid extraction.
-
Matrix Effects: Significant sample-to-sample variation in matrix composition can affect IS response. A good IS (especially a SIL IS) should track this variability. If using an analogue, its response to the matrix effect may differ from the analyte's.
-
Instrument Drift: The sensitivity of the mass spectrometer can drift over a long analytical run. This is a primary reason for using an IS, but extreme drift should still be investigated (e.g., cleaning the ion source).
Q6: Can I use Udenafil (the parent drug) as the internal standard?
Yes, but with significant caveats.
-
Pros: It is structurally very similar and likely has comparable extraction and chromatographic properties.
-
Cons:
-
Metabolic Conversion: You must prove that the parent drug is not present at high concentrations in your samples, as it could potentially convert to the metabolite during sample handling or ionization.
-
Different Polarity: As the parent drug, it will likely have a different retention time. You must ensure baseline separation from the N-desalkyludenafil peak.
-
In-Source Fragmentation: There is a risk that the parent drug could fragment in the ion source to produce an ion identical to the metabolite, creating a false positive signal. This must be rigorously tested.
-
Q7: My analogue IS is chromatographically resolved from my analyte. Is this a problem for correcting matrix effects?
While co-elution is the ideal scenario for perfect matrix effect correction, it is not always achievable with an analogue IS. If the peaks are separated by a small retention time window (e.g., < 1 minute), the correction is often sufficient, as the matrix components eluting from the column do not change instantaneously. However, if the peaks are widely separated, they may be subject to different degrees of ion suppression or enhancement, compromising the accuracy of the quantitation. The validation data from the matrix effect experiment (Section 3, Step 4) will be the ultimate determinant of whether the correction is adequate.
Q8: A stable isotope-labeled IS is considered the "gold standard," but are there any potential issues to be aware of?
Yes, even SIL internal standards require careful validation.
-
Isotopic Purity: The SIL standard will inevitably contain a small percentage of the unlabeled analyte.[7] You must verify that this contribution is insignificant, especially at the LLOQ of your assay.
-
Deuterium Exchange: If using a deuterium-labeled standard, ensure the deuterium atoms are on stable positions of the molecule (e.g., on a carbon) and not on heteroatoms (O, N) where they can exchange with hydrogen from the solvent. This can lead to a loss of the mass difference.[8]
-
Chromatographic Shift: In some cases, extensive deuteration can cause a slight shift in retention time, leading to partial separation from the analyte. This is generally minor but should be monitored. Using ¹³C or ¹⁵N labeling avoids this issue.[8]
References
-
Paick, J., Kim, S., Park, M., & Kim, S. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 365–374. [Link]
-
Paick, J., Kim, S., Park, M., & Kim, S. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 365–374. [Link]
-
PubChem. (n.d.). N-Desalkyludenafil. National Center for Biotechnology Information. [Link]
-
de Souza, A. M., & de Oliveira, M. F. (2012). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Química Nova, 35(9), 1836-1842. [Link]
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Udenafil. Asian Journal of Biochemistry, 3, 109-117. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
PubChem. (n.d.). Udenafil. National Center for Biotechnology Information. [Link]
-
Yang, K., Zhao, L., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why?. Journal of mass spectrometry : JMS, 46(11), 1158–1165. [Link]
-
Belekara, A., Sagar, P. V., & Samreen, S. (2024). Analytical techniques for udenafil estimation: A comprehensive review. International Journal of Pharmaceutical Research and Development, 6(2), 108-110. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Dolan, J. W. (2010). When Should an Internal Standard be Used?. LCGC North America, 28(6), 474-480. [Link]
-
KCAS Bioanalytical and Biomarker Services. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Lee, H. S., Park, K., Lee, H. W., Ji, H. Y., Lee, H. S., & Shin, J. G. (2011). The disposition of three phosphodiesterase type 5 inhibitors, vardenafil, sildenafil, and udenafil, is differently influenced by the CYP3A5 genotype. Journal of clinical pharmacology, 51(10), 1405–1412. [Link]
-
Belekara, A., Sagar, P. V., & Samreen, S. (2024). Analytical techniques for udenafil estimation: A comprehensive review. International Journal of Pharmaceutical Research and Development, 6(2), 108-110. [Link]
-
Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007. [Link]
-
Cho, Y. S., Park, K., Lee, H. S., Kim, Y. G., Lee, H. S., & Shin, J. G. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British journal of clinical pharmacology, 65(3), 349–355. [Link]
-
Paick, J. S. (2012). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Expert opinion on pharmacotherapy, 13(12), 1787–1798. [Link]
-
Paick, J. S. (2012). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Expert opinion on pharmacotherapy, 13(12), 1787–1798. [Link]
-
Cho, Y. S., Park, K., Lee, H. S., Kim, Y. G., Lee, H. S., & Shin, J. G. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British journal of clinical pharmacology, 65(3), 349–355. [Link]
-
Cho, Y. S., Park, K., Lee, H. S., Kim, Y. G., Lee, H. S., & Shin, J. G. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British journal of clinical pharmacology, 65(3), 349–355. [Link]
-
Ku, W. S., Cho, H. J., Yoon, I. S., Kim, J. H., Cha, B. J., Kim, J. S., Kim, K. M., Kang, S. K., Chung, S. J., Shim, C. K., & Kim, D. D. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Chemical & pharmaceutical bulletin, 59(9), 1083–1087. [Link]
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). N-desalkyludenafil (CHEBI:168835). [Link]
-
Bolla, R. S., & Viswanath, I. V. (2018). Synthesis of isotope-labeled selective PDE5 inhibitor sildenafil (UK 92480-10). Radiochimica Acta, 106(5), 419-424. [Link]
-
Pharmaffiliates. (n.d.). Udenafil-impurities. [Link]
-
Bolla, R. S., & Viswanath, I. V. (2018). Synthesis of isotope – labeled selective PDE5 inhibitor sildenafil (UK 92480-10). Radiochimica Acta, 106(5), 419-424. [Link]
-
Bolla, R. S., & Viswanath, I. V. (2018). Synthesis of isotope - labeled selective PDE5 inhibitor sildenafil (UK 92480-10). Radiochimica Acta, 106(5), 419-424. [Link]
-
Fernandes, A. M., Le-Saux, C. J., Cal-Pereira, M., Fernández, J. R., & Fernández-Suárez, A. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example. Pharmaceuticals, 15(2), 129. [Link]
-
Singh, M., & Singh, S. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-4. [Link]
-
van de Merbel, N. C. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Bioanalysis, 4(8), 929–940. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. dovepress.com [dovepress.com]
- 4. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Desalkyludenafil | C18H23N5O4S | CID 135499879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Udenafil | PDE | TargetMol [targetmol.com]
Navigating the Analytical Maze: A Technical Support Guide for Udenafil Metabolite Assays
Welcome to the Technical Support Center for Udenafil Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method validation for Udenafil and its metabolites. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your bioanalytical assays effectively.
Introduction to Udenafil and its Bioanalytical Significance
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Its primary active metabolite, DA-8164, also contributes to its pharmacological effect, making the simultaneous quantification of both parent drug and metabolite crucial for comprehensive pharmacokinetic and toxicokinetic studies. The most common analytical platform for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[2]
However, developing and validating a robust LC-MS/MS method for Udenafil and its metabolites in biological matrices like plasma and urine is not without its challenges. This guide will address the most common hurdles you may encounter, from matrix effects to analyte stability, providing you with the knowledge and tools to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address the specific issues you might be facing in your laboratory.
Section 1: Chromatographic Separation and Mass Spectrometric Detection
Question 1: I'm seeing poor peak shape and inconsistent retention times for Udenafil and DA-8164. What could be the cause and how can I fix it?
Answer:
Poor peak shape and retention time variability are common issues in LC-MS/MS analysis and can often be traced back to a few key areas. Let's break down the potential causes and solutions.
Underlying Causes:
-
Mobile Phase pH: The ionization state of Udenafil and its metabolites is pH-dependent. If the mobile phase pH is too close to the pKa of the analytes, you can see peak splitting or broadening.
-
Column Choice and Condition: Not all C18 columns are created equal. The choice of stationary phase and the health of your column are critical. Column degradation can lead to peak tailing and shifting retention times.
-
Inadequate Equilibration: Insufficient column equilibration between injections can lead to inconsistent retention times, especially in gradient elution.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
pH Adjustment: A common mobile phase for Udenafil analysis consists of acetonitrile and water with a formic acid modifier (e.g., 0.1% formic acid).[2] This maintains a low pH, ensuring consistent protonation of the analytes and promoting good peak shape. Experiment with small adjustments to the formic acid concentration to find the optimal pH.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to avoid introducing contaminants that can affect chromatography.
-
-
Column Evaluation:
-
Column Selection: A standard C18 column is often suitable for the separation of Udenafil and its metabolites.[2]
-
Column Wash: If you suspect column contamination, perform a rigorous wash cycle. A typical wash sequence could be:
-
95% Water/5% Acetonitrile (with 0.1% Formic Acid)
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with your initial mobile phase conditions.
-
-
Column Replacement: If peak shape does not improve after washing, the column may be irreversibly damaged and should be replaced.
-
-
Method Parameters:
-
Equilibration Time: Ensure your method includes a sufficient column equilibration step at the end of each run. A good starting point is 5-10 column volumes.
-
Flow Rate: While a faster flow rate can reduce run time, it can also compromise peak shape if it's too high for the column dimensions and particle size. A flow rate of 0.4 mL/min has been successfully used with a 2.1 mm ID column.[2]
-
Question 2: My MS/MS signal for Udenafil or DA-8164 is weak or inconsistent. How can I optimize the mass spectrometer settings?
Answer:
Optimizing MS/MS parameters is crucial for achieving the required sensitivity and reproducibility. Here’s a systematic approach to tuning your instrument for Udenafil and its active metabolite.
Key MS/MS Parameters and Optimization Strategy:
-
Precursor and Product Ions: The first step is to determine the most abundant and stable precursor and product ions for Udenafil and DA-8164. This is typically done by infusing a standard solution of each analyte into the mass spectrometer. For Udenafil, a common transition is m/z 517 -> 283, and for DA-8164, it is m/z 406 -> 364.[2]
-
Collision Energy (CE): This parameter determines the degree of fragmentation. Systematically ramp the collision energy while monitoring the intensity of the desired product ion to find the optimal value that yields the highest signal.
-
Declustering Potential (DP) and Collision Cell Exit Potential (CXP): These voltages help to prevent ion clusters from entering the mass analyzer and guide the product ions out of the collision cell, respectively. Optimize these parameters in a similar manner to the collision energy.
Experimental Workflow for MS/MS Optimization:
Caption: Workflow for MS/MS parameter optimization.
Section 2: Sample Preparation and Matrix Effects
Question 3: I'm experiencing significant ion suppression for my analytes. What are the likely causes and how can I mitigate this matrix effect?
Answer:
Ion suppression is a common challenge in bioanalysis, where co-eluting matrix components interfere with the ionization of the target analytes in the MS source. This can lead to decreased sensitivity and inaccurate quantification.
Understanding the Culprits:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations of salts from the biological matrix or buffers used in sample preparation can also lead to ion suppression.
Troubleshooting and Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS/MS system.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[2] While effective at removing proteins, it may not be sufficient to remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the extraction of Udenafil and DA-8164 while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE. Different sorbents (e.g., C18, mixed-mode cation exchange) can be used to retain the analytes while washing away matrix components. A systematic method development approach for SPE is recommended.
-
-
Chromatographic Separation:
-
Gradient Elution: A well-designed gradient elution can help to separate the analytes from the majority of matrix components.
-
Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the initial part of the run when highly polar, unretained matrix components are eluting.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard is the gold standard for compensating for matrix effects. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate ratio of analyte to internal standard.
-
Structural Analog: If a SIL internal standard is not available, a structural analog that elutes close to the analyte can be used. Sildenafil has been successfully used as an internal standard for Udenafil analysis.[2]
-
Quantitative Assessment of Matrix Effects:
To assess the extent of the matrix effect, you can perform a post-extraction addition experiment as described in the FDA and EMA guidelines.[3][4]
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution) | The CV of the IS-normalized MF should be ≤15% |
Question 4: My extraction recovery for Udenafil and/or DA-8164 is low and inconsistent. How can I improve it?
Answer:
Low and variable extraction recovery can significantly impact the accuracy and precision of your assay. Here’s how to troubleshoot and optimize your extraction procedure.
Factors Affecting Extraction Recovery:
-
Extraction Method: The choice of PPT, LLE, or SPE will have a major impact on recovery.
-
Solvent Selection (for LLE and SPE): The polarity and pH of the extraction and wash solvents are critical.
-
pH of the Sample: The recovery of ionizable compounds like Udenafil can be highly dependent on the pH of the sample during extraction.
Optimization Protocol:
-
Method Comparison: If you are using PPT and experiencing low recovery, consider developing an LLE or SPE method. While more time-consuming, they often provide higher and more consistent recoveries.
-
LLE Optimization:
-
Solvent Screening: Test a range of organic solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methyl tert-butyl ether).
-
pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of Udenafil and DA-8164, making them more soluble in the organic phase. Since Udenafil is a weakly basic compound, adjusting the sample to a basic pH should improve its extraction into an organic solvent.
-
-
SPE Optimization:
-
Sorbent Selection: Choose a sorbent based on the physicochemical properties of Udenafil. A C18 sorbent (for reversed-phase retention) or a mixed-mode cation exchange sorbent (which combines reversed-phase and ion-exchange retention) could be effective.
-
Wash and Elution Solvents: Systematically optimize the composition of the wash and elution solvents. The wash solvent should be strong enough to remove interferences without eluting the analytes. The elution solvent should be strong enough to fully recover the analytes from the sorbent.
-
Workflow for SPE Method Development:
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Impact of sample collection and processing on N-desalkyludenafil stability.
Welcome to the technical support resource for the bioanalysis of N-desalkyludenafil (also known as DA-8164), the active metabolite of udenafil. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to sample collection, processing, and storage to ensure the stability and accurate quantification of N-desalkyludenafil.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of biological samples for N-desalkyludenafil analysis.
Q1: What is the primary challenge when analyzing N-desalkyludenafil in biological samples?
The primary challenge is ensuring the analyte's stability from the moment of collection to the point of analysis. N-desalkyludenafil, like many drug metabolites, can be susceptible to degradation caused by improper handling, storage temperature fluctuations, enzymatic activity in the matrix, and pH changes. Pre-analytical variability is a major source of error in quantitative bioanalysis, making strict adherence to validated protocols essential.
Q2: Which anticoagulant should I use for blood collection?
For LC-MS-based analyses, K2-EDTA or K3-EDTA is the recommended anticoagulant. EDTA chelates calcium ions, effectively halting the coagulation cascade and inhibiting certain enzymatic activities that could degrade the analyte. While heparin is also a common anticoagulant, it can sometimes interfere with mass spectrometry analysis by causing ion suppression or forming adducts. Citrate-based anticoagulants are generally not recommended as they can cause significant matrix effects and sample dilution[1][2].
Q3: How quickly do I need to process the blood sample after collection?
Blood samples should be processed to plasma as soon as possible, ideally within one hour of collection. To minimize metabolic activity and potential degradation, keep the whole blood samples on wet ice or refrigerated (2-8°C) until centrifugation. Prolonged exposure of the analyte to cellular components and enzymes at room temperature can lead to inaccurate quantification[3].
Q4: What are the optimal storage conditions for plasma samples containing N-desalkyludenafil?
For long-term storage (weeks to months), plasma samples should be stored at -70°C or colder (-80°C is standard) . A study on the closely related metabolite N-desmethyl sildenafil demonstrated stability in human plasma for at least 80 days when stored at -30°C, suggesting that ultra-low temperatures provide a robust margin of safety. For short-term storage (e.g., overnight), 2-8°C is acceptable, but freezing is always preferred to ensure stability.
Q5: How many freeze-thaw cycles can my samples withstand?
While direct data for N-desalkyludenafil is not publicly available, validated methods for the analogous metabolite N-desmethyl sildenafil show it is stable for at least three freeze-thaw cycles[2][4][5]. To adhere to best practices, samples should be aliquoted after the initial processing to avoid multiple freeze-thaw cycles of the bulk sample. A sample should ideally not undergo more than three freeze-thaw cycles before analysis.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments, focusing on the causality behind the issue and the corrective actions.
Issue 1: High Variability in QC Samples or Between Replicates
| Potential Cause | Underlying Reason (Causality) | Recommended Solution & Protocol |
| Inconsistent Sample Processing Time | Enzymes present in blood cells (e.g., esterases) remain active after collection and can degrade the analyte if plasma is not separated promptly. This leads to time-dependent degradation and high variability. | Standardize Workflow: Implement a strict SOP where all samples are placed on ice immediately after collection and centrifuged within a fixed timeframe (e.g., 60 minutes). |
| Partial Thawing During Handling | Repeatedly accessing sample boxes from the freezer can cause the tops of samples to thaw slightly and refreeze, effectively adding a "micro" freeze-thaw cycle that can lead to analyte degradation or adsorption to the container wall. | Aliquot Samples: After the first processing, divide samples into smaller, single-use aliquots. This ensures the bulk of the sample remains frozen until it is needed for a specific analysis. |
| Matrix Effects from Anticoagulant | Anticoagulants like heparin or citrate can cause ion suppression or enhancement in the mass spectrometer source, leading to inconsistent signal intensity for the analyte and internal standard[1]. | Use K2- or K3-EDTA: If not already in use, switch to EDTA as the anticoagulant. If you must use other tubes, a thorough matrix effect validation is critical. |
Issue 2: Low Analyte Recovery or Signal Intensity
| Potential Cause | Underlying Reason (Causality) | Recommended Solution & Protocol |
| Bench-Top Instability | N-desalkyludenafil may be unstable when left at room temperature in the plasma matrix for extended periods (e.g., during sample preparation queues). | Perform Bench-Top Stability Test: As part of your validation, test analyte stability in plasma at room temperature for the maximum expected duration of your sample preparation workflow (e.g., 4, 8, 24 hours). If degradation is observed, process samples in smaller batches on wet ice. |
| Improper Sample Extraction pH | The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly dependent on the pH of the sample, which dictates the analyte's charge state and solubility in organic solvents. | Optimize Extraction pH: N-desalkyludenafil contains a sulfonamide group and a pyrazolopyrimidinone core. Adjust the sample pH with a buffer (e.g., ammonium acetate) to neutralize the analyte for optimal partitioning into an organic solvent during LLE or retention on a reversed-phase SPE sorbent. |
| Adsorption to Container Surfaces | Analytes can adsorb to the surfaces of storage vials, especially polypropylene, leading to lower concentrations in the analyzed solution. This is more common with low concentration samples. | Use Low-Binding Tubes/Plates: For storing and processing samples, especially for standards and QCs, use certified low-protein-binding microcentrifuge tubes or 96-well plates. Adding a small percentage of an organic solvent like acetonitrile to the reconstitution solvent can also help prevent adsorption. |
Part 3: Protocols and Methodologies
Protocol 1: Blood Collection and Plasma Processing
This protocol is designed to maximize the stability of N-desalkyludenafil in clinical or preclinical studies.
Step-by-Step Methodology:
-
Collection: Collect whole blood into tubes containing K2-EDTA or K3-EDTA as the anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant with the blood. Do not shake vigorously, as this can cause hemolysis.
-
Temporary Storage: Place the blood tubes in an ice-water bath (2-4°C) immediately. Process within 60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,500-2,000 x g for 10-15 minutes at 4°C. The use of a refrigerated centrifuge is critical to prevent enzymatic degradation.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a pipette, avoiding the buffy coat layer (the thin white layer of leukocytes and platelets) and red blood cells. Hemolysis can release enzymes and interfere with analysis.
-
Aliquoting & Storage: Transfer the plasma into clearly labeled, single-use, low-binding polypropylene cryovials. Immediately store the aliquots upright in a freezer at -70°C or below.
Diagram: Recommended Sample Handling Workflow
The following diagram illustrates the critical path for sample processing to ensure N-desalkyludenafil stability.
Caption: Workflow for optimal N-desalkyludenafil stability.
Part 4: Data Summary & Visualization
Table 1: Stability Data for N-desmethyl Sildenafil (A Structural Analog)
Since specific stability data for N-desalkyludenafil is not widely published, data from its close structural analog, N-desmethyl sildenafil, provides an excellent and authoritative proxy for experimental design. The following table is synthesized from validated bioanalytical methods[2][4][5].
| Stability Test | Condition | Duration | Result (% of Initial Concentration) | Recommendation for N-desalkyludenafil |
| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | 95.0% - 103.0% | Stable. Limit samples to ≤ 3 freeze-thaw cycles. |
| Bench-Top Stability | Room Temperature | Up to 6 hours | > 96% | Stable for typical sample preparation times. Keep samples on ice for longer queues. |
| Short-Term Storage | 2-8°C | 24 hours | > 95% | Stable for overnight storage if freezer is unavailable. |
| Long-Term Storage | -30°C | 80 Days | 95.0% - 103.0% | Stable. Standard practice is to store at -70°C or below for an added margin of safety. |
Diagram: Logic for Troubleshooting Low Analyte Signal
This decision tree helps diagnose the root cause of unexpectedly low analyte signals during analysis.
Caption: Troubleshooting decision tree for low analyte signal.
References
-
Bae, S., Kang, M., et al. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 22(9), 939-46. [Link]
-
Reddy, B. C., & Kumar, P. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 4(6), 1645-1652. [Link]
-
Reddy, B. C., & Kumar, P. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. [Link]
-
Kim, B. H., Lim, H. S., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
Ku, W. S., Cho, H. J., et al. (2011). Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Chemical & Pharmaceutical Bulletin, 59(9), 1102-6. [Link]
-
Untargeted Metabolomics SOP. HSC Cores - BookStack. (n.d.). [Link]
-
Luu, Y., Thigpen, J., & Brown, S. D. (2017). Stability of sildenafil in combination with heparin and dopamine. American Journal of Health-System Pharmacy, 74(1), e64-e71. [Link]
-
Ku, H. Y., Shon, J. H., et al. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. Journal of Chromatography B, 877(1-2), 95-100. [Link]
-
Jansen, R. S., et al. (2015). UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant. RSC Advances, 5(82), 66673-66683. [Link]
-
Delafiori, J., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. [Link]
-
Mohri, M., & Rezapoor, H. (2009). Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: Comparison with serum. Research in Veterinary Science, 86(1), 111-114. [Link]
-
Bararpour, N., et al. (2019). The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. Metabolites, 9(5), 101. [Link]
-
Ghafghazi, S., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. [Link]
Sources
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Selecting and Utilizing Certified Reference Materials for the Analysis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
In the landscape of pharmaceutical analysis, the adage "measure twice, cut once" takes on a profound significance. The accuracy and reliability of our analytical data form the bedrock of drug development, from pharmacokinetic studies to quality control of finished products. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of Udenafil and its metabolites, with a specific focus on N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, a significant metabolite also known as N-desalkyludenafil.[1]
The choice of a reference standard is a critical decision that directly impacts the validity of analytical results. This guide provides an in-depth comparison of available certified reference materials (CRMs) and other reference standards for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, supported by experimental data and detailed analytical protocols.
The Critical Role of Certified Reference Materials in Pharmaceutical Analysis
Before delving into a direct comparison, it is paramount to understand the hierarchy of reference standards and the unique value proposition of a Certified Reference Material (CRM). In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[2] The United States Food and Drug Administration (FDA) mandates that reference standards be of the highest quality and thoroughly characterized to ensure identity, strength, and quality.[2]
A CRM, such as those provided by globally recognized institutions, represents the pinnacle of this hierarchy. These materials are accompanied by a Certificate of Analysis (CoA) that provides certified property values, associated uncertainties, and a statement of metrological traceability.[3] This level of documentation and characterization is what sets a CRM apart from other analytical standards and is indispensable for method validation, calibration, and ensuring the defensibility of your data.
Comparative Analysis of Reference Materials for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
For the specific analysis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, researchers have a few options for reference materials. Here, we compare a Certified Reference Material from a reputable supplier with other commercially available reference standards.
Table 1: Comparison of Reference Materials for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
| Feature | Certified Reference Material (e.g., LGC Standards/TRC) | Alternative Reference Standards (e.g., TLC Pharmaceutical Standards, Pharmaffiliates) |
| Product Designation | N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil | Udenafil Impurity 1, 2, 3, etc. |
| Documentation | Comprehensive Certificate of Analysis (CoA) with certified purity, uncertainty, and traceability.[4][5] | Typically accompanied by a product data sheet with nominal purity values. A full CoA may not be available or as comprehensive.[6][7] |
| Purity Assessment | Quantitatively determined using a mass balance approach or other validated methods. | Often determined by a single method (e.g., HPLC area percent) which may not account for all impurities. |
| Intended Use | Quantitative analysis, method validation, calibration, and system suitability testing. | Primarily for qualitative identification or as a research chemical. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies for use in GMP/GLP environments. | May not meet the full requirements for use in regulated environments without further in-house characterization. |
The primary advantage of selecting a CRM from a vendor like LGC Standards lies in the confidence and traceability it provides. The CoA is a legally defensible document that underpins the accuracy of your analytical measurements. While alternative reference standards from other suppliers are valuable for research and preliminary investigations, they may require significant in-house validation and characterization before they can be used for quantitative applications in a regulated setting.
Experimental Performance of a Certified Reference Material
The true measure of a reference material's utility is its performance in a validated analytical method. While direct comparative studies are scarce, we can infer the expected performance of a CRM by examining the validation data from published analytical methods for Udenafil and its metabolites. The use of a well-characterized CRM is fundamental to achieving the levels of accuracy, precision, and linearity reported in these studies.
Recommended Analytical Technique: LC-MS/MS
For the sensitive and selective quantification of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9] Its high sensitivity allows for the determination of low concentrations of metabolites in complex samples like plasma and urine.
Experimental Protocol: LC-MS/MS Analysis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in Human Plasma
This protocol is a synthesized example based on established methods for the analysis of Udenafil and its metabolites.[8][9]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil CRM in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
-
Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 1.0 - 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil and the internal standard.
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or ICH).
Expected Performance Data
When using a high-purity CRM, the following performance characteristics are typically achievable for a validated LC-MS/MS method:
Table 2: Typical Validation Parameters for LC-MS/MS Analysis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[9] |
| Intra-day and Inter-day Precision (%RSD) | < 15% |
| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
This level of performance is essential for reliable pharmacokinetic and toxicokinetic studies, as well as for the accurate determination of impurity profiles in drug substances and products.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key decision-making and experimental workflows.
Caption: Overview of the LC-MS/MS analytical workflow.
Conclusion and Recommendations
The selection of a reference material for the analysis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a foundational step that dictates the quality and reliability of the resulting data. For quantitative applications, particularly in regulated environments, the use of a Certified Reference Material from a reputable supplier like LGC Standards is strongly recommended. The comprehensive characterization and documentation provided with a CRM ensure metrological traceability and support the validation of robust and defensible analytical methods.
While other reference standards are available and serve a purpose in research and development, they may lack the rigorous certification required for quantitative analysis without extensive in-house qualification. By following a well-validated LC-MS/MS protocol and employing a high-quality CRM, researchers can have a high degree of confidence in their analytical results, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
Pharmaffiliates. (n.d.). Udenafil-impurities. Retrieved from [Link]
- Bae, K. H., Kim, J., Kim, J. H., Park, M. K., Kim, Y. G., & Lee, M. G. (2008). Simultaneous determination of a new phosphodiesterase-5 inhibitor, DA-8159, and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 141–149.
- Liu, Y., Zhang, R., Wu, H., Wang, Y., & Gu, J. (2021). Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. Analytical biochemistry, 631, 114355.
-
Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. noramco.com [noramco.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 5. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Udenafil and N-desalkyludenafil.
An In-Depth Guide to the Cross-Validation of Bioanalytical Methods for Udenafil and its Active Metabolite, N-desalkyludenafil
This guide provides a comprehensive comparison and detailed protocol for the cross-validation of analytical methods for quantifying Udenafil and its primary active metabolite, N-desalkyludenafil (also known as DA-8164). As drug development professionals, ensuring data integrity across different analytical platforms, laboratories, or even significant updates to an existing method is paramount. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and global regulatory standards.
Introduction: The Analytical Imperative for Udenafil
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Its mechanism of action involves inhibiting the degradation of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and vasodilation.[1] Udenafil is metabolized in the body to its active N-desalkyl metabolite, which also contributes to the therapeutic effect. Therefore, pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies require the accurate and simultaneous quantification of both the parent drug and its active metabolite.[2][3]
The reliability of data from these critical studies hinges entirely on the robustness of the bioanalytical methods used. When methods are transferred between laboratories, modified, or when data from different methods must be compared, a rigorous cross-validation process is not just recommended—it is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.[4][5] This guide will compare common analytical approaches and provide a practical framework for executing a scientifically sound cross-validation.
Foundational Principles: Grounding Your Method in Regulatory Science
Before comparing specific techniques, it is crucial to understand the principles of bioanalytical method validation. A method is considered fully validated when its performance characteristics are documented and proven to be suitable for its intended purpose.[6]
Key validation parameters, as defined by the ICH M10 Guideline , include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Accuracy: The closeness of measured values to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The response relationship between the analyte and the analytical instrument.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[2]
-
Stability: The chemical stability of the analyte in the biological matrix under various handling and storage conditions.[6]
Cross-validation serves as a critical bridge, ensuring that data remains consistent and reliable even when the analytical method changes. It is a formal experiment to compare the performance of two distinct analytical procedures.
Below is a decision-making framework for determining the required level of validation.
Sources
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
A Comparative Pharmacokinetic Profile of Udenafil and Its Active Metabolite, DA-8164
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] Following oral administration, udenafil is metabolized to its major active metabolite, DA-8164.[1] The clinical efficacy and duration of action of udenafil are attributed to the combined pharmacological effects of both the parent drug and this active metabolite. A thorough understanding of the comparative pharmacokinetics of udenafil and DA-8164 is therefore critical for researchers, scientists, and drug development professionals in the fields of urology and sexual medicine. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of udenafil and DA-8164, supported by experimental data and methodologies.
Metabolic Pathway: From Udenafil to DA-8164
Udenafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5, through an N-dealkylation reaction to form its active metabolite, DA-8164.[1] This metabolic conversion is a key determinant of the overall pharmacokinetic and pharmacodynamic profile of udenafil.
Caption: Metabolic conversion of Udenafil to its active metabolite DA-8164.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of udenafil and DA-8164 in healthy human subjects, providing a clear comparison of their absorption, distribution, and elimination characteristics.
| Parameter | Udenafil | DA-8164 (as metabolite) | Reference(s) |
| Tmax (h) | 0.8 - 1.5 | 1.5 - 3.5 | [1][2][3] |
| Cmax (ng/mL) | Dose-dependent | Lower than Udenafil | [2] |
| AUC (h·ng/mL) | Dose-dependent | Lower than Udenafil | [2] |
| t1/2 (h) | 7.3 - 12.1 | ~12 | [1][2][3] |
| Plasma Protein Binding (%) | 93.9 | 98.8 | [4] |
| Oral Bioavailability (%) | ~38 (in rats) | Not directly determined in humans | [1] |
| Primary Route of Elimination | Fecal | Fecal (as metabolite) | [1] |
Expert Analysis:
-
Absorption: Udenafil is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) within 0.8 to 1.5 hours.[1][2][3] The formation of its active metabolite, DA-8164, is slightly delayed, with a Tmax ranging from 1.5 to 3.5 hours.[2]
-
Distribution: Both udenafil and DA-8164 are highly bound to plasma proteins, with DA-8164 exhibiting slightly higher binding (98.8%) than the parent compound (93.9%).[4] This extensive protein binding limits the unbound fraction of the drugs available to exert a pharmacological effect. Information on the specific tissue distribution of udenafil and DA-8164 is limited in the currently available literature.
-
Metabolism and Elimination: The half-life (t1/2) of udenafil and DA-8164 are comparable, around 12 hours, contributing to the prolonged duration of action of the drug.[1][2] Both compounds are primarily eliminated through the fecal route.[1]
-
Bioavailability: The absolute oral bioavailability of udenafil has been reported to be approximately 38% in rats.[1] The oral bioavailability of DA-8164, if administered directly, has not been determined in humans. However, studies have shown that after oral administration of udenafil, the systemic exposure (AUC) of DA-8164 is a significant fraction of the parent drug, indicating substantial formation and contribution to the overall therapeutic effect.[5]
Experimental Protocols
In Vivo Pharmacokinetic Study in an Animal Model (Rat)
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profiles of udenafil and DA-8164 in rats.
Caption: Workflow for an in vivo pharmacokinetic study of Udenafil in rats.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: Udenafil is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via oral gavage at a specific dose.
-
Blood Collection: Blood samples are collected from the jugular vein or tail vein at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of udenafil and DA-8164 are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[6]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol describes the determination of the unbound fraction of udenafil and DA-8164 in plasma.
Caption: Workflow for an in vitro plasma protein binding assay using equilibrium dialysis.
Detailed Methodology:
-
Materials: Human plasma, phosphate-buffered saline (PBS), udenafil, DA-8164, and a commercial equilibrium dialysis device.
-
Procedure:
-
A solution of the test compound (udenafil or DA-8164) is spiked into plasma.
-
The plasma sample is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber, separated by a semi-permeable membrane.
-
The unit is incubated at 37°C with shaking until equilibrium is reached.
-
Samples are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentration of the compound in each sample is determined by UPLC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The pharmacokinetic profiles of udenafil and its active metabolite, DA-8164, are intrinsically linked and collectively contribute to the drug's therapeutic effect. Udenafil is characterized by rapid absorption and both compounds exhibit a prolonged half-life, supporting a durable clinical response. Both are extensively bound to plasma proteins. While the oral bioavailability of DA-8164 has not been directly assessed, its significant formation and systemic exposure following udenafil administration underscore its importance to the overall pharmacodynamic profile. The experimental protocols provided herein offer a robust framework for conducting further comparative pharmacokinetic studies, which are essential for optimizing dosing regimens and understanding potential drug-drug interactions.
References
- Paick, J. S., & Kim, S. W. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutic Advances in Urology, 6(3), 99–109.
- Choi, Y. K., et al. (2016). Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment. British Journal of Clinical Pharmacology, 82(4), 1035–1046.
- protocols.io. (2023). In-vitro plasma protein binding.
- ResearchGate. (n.d.). Pharmacokinetic parameters of udenafil and DA-8164 (udenafil metabolite).
- Bae, S. K., et al. (2008). Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.
- Shim, H. J., et al. (2005). Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans. Biopharmaceutics & Drug Disposition, 26(4), 161–166.
- AxisPharm. (n.d.). Plasma Protein Binding Assay.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- Visikol. (2022).
- Kim, B. H., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854.
- Shim, H. J., et al. (2005). Species Differences in the Formation of DA-8164 after Intravenous and/or Oral Administration of DA-8159, a New Erectogenic, to Mice, Rats, Rabbits, Dogs and Humans. Biopharmaceutics & Drug Disposition, 26(4), 161-166.
- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- Guttendorf, R., et al. (2017).
- ClinicalTrials.gov. (n.d.). Pharmacokinetic/Pharmacodynamic Study of Udenafil in Adolescents.
- ResearchGate. (n.d.). The chemical structures of (A) Udenafil, (B) DA-8164 (a metabolite of...).
- Shim, H. J., et al. (2005). Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans. Biopharmaceutics & Drug Disposition, 26(4), 161-166.
- Wang, J., & Urban, L. (2004). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. Journal of Chemical Information and Computer Sciences, 44(4), 1437-1444.
- Kim, B. H., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854.
- Wójcikowski, J., & Daniel, W. A. (2022). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 14(11), 2465.
Sources
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in the formation of DA-8164 after intravenous and/or oral administration of DA-8159, a new erectogenic, to mice, rats, rabbits, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Udenafil
This guide provides a comprehensive comparison of the metabolic fate of Udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, in both controlled laboratory settings (in vitro) and within living organisms (in vivo). Understanding the biotransformation of Udenafil is critical for drug development, offering insights into its efficacy, safety profile, and potential drug-drug interactions. This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics.
Introduction: The Significance of Udenafil Metabolism Studies
Udenafil (5-[2-propyloxy-5-(1-methyl-2-pyrrolidinylethylamidosulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one) is a potent and selective inhibitor of PDE5, an enzyme involved in the regulation of blood flow to the corpus cavernosum of the penis.[1][2] Its clinical efficacy in treating erectile dysfunction is well-established.[2][3] The metabolism of a drug candidate like Udenafil is a pivotal aspect of its preclinical and clinical evaluation. It dictates the compound's pharmacokinetic profile, including its half-life, clearance, and the formation of potentially active or toxic metabolites.[1] Comparing in vitro and in vivo metabolism data is a cornerstone of modern drug development, allowing for the early prediction of human metabolism and the identification of potential species differences.
The primary objectives of studying Udenafil's metabolism are:
-
To identify the metabolic pathways and the resulting metabolites.
-
To characterize the enzymes responsible for its biotransformation.
-
To assess whether metabolites contribute to the therapeutic effect or potential adverse reactions.
-
To predict its pharmacokinetic behavior in humans and anticipate potential drug-drug interactions.
In Vitro Metabolism of Udenafil: A Mechanistic Deep Dive
In vitro metabolism studies are fundamental for isolating and characterizing the metabolic pathways of a drug in a controlled environment, free from the complexities of a whole organism. Human liver microsomes are a standard and widely used in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][5]
Key Findings from In Vitro Studies
Studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have unequivocally identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for Udenafil's metabolism.[3][6] The genetically polymorphic CYP3A5 also contributes to its metabolism to a lesser extent.[3][7]
The major metabolic transformations observed in vitro include:
-
N-dealkylation: This is a prominent pathway, leading to the formation of the major active metabolite, DA-8164 .[3][8]
-
Hydroxylation: The addition of hydroxyl groups to the Udenafil molecule.[8][9]
-
Hydrolysis: Cleavage of chemical bonds by the addition of water.[9]
A recent study employing high-resolution mass spectrometry identified a total of eleven metabolites in incubations with human liver microsomes, arising from hydrolysis, oxidation, or demethylation of the parent drug.[9] In earlier studies with rat liver microsomes, three main metabolites were identified: N-dealkylated udenafil (NDAUDF), hydroxyudenafil (UDFM1), and N-demethyludenafil (UDFM3).[8]
In Vitro Metabolic Pathway of Udenafil
The following diagram illustrates the primary metabolic pathways of Udenafil as determined from in vitro experiments.
Caption: In vitro metabolic pathways of Udenafil.
Experimental Protocol: Udenafil Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability and identify the metabolites of Udenafil using pooled human liver microsomes.
Objective: To determine the rate of metabolism of Udenafil and identify its primary metabolites in a human-derived in vitro system.
Materials:
-
Udenafil
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), Udenafil (at a final concentration, e.g., 1 µM), and pooled HLMs (e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining Udenafil and identify the formed metabolites.
Data Analysis:
-
The disappearance of Udenafil over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The LC-MS/MS data is analyzed to detect and structurally characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
In Vivo Metabolism of Udenafil: The Whole Organism Perspective
In vivo studies, conducted in preclinical animal models and human clinical trials, provide a holistic view of a drug's metabolism, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the clinical relevance of the metabolic pathways identified in vitro.
Key Findings from In Vivo Studies
Human pharmacokinetic studies have shown that Udenafil is rapidly absorbed after oral administration, reaching peak plasma concentrations in 0.8 to 1.3 hours.[3][10][11] The terminal half-life ranges from 7.3 to 12.1 hours.[10][11]
Consistent with in vitro findings, the major circulating metabolite in humans is the N-dealkylated derivative, DA-8164 .[12] Plasma concentrations of DA-8164 are approximately 50% of those of the parent drug, and it is also pharmacologically active, contributing to the overall therapeutic effect.[8] This underscores the importance of the N-dealkylation pathway in vivo.
In rats, following oral administration, the majority of the administered dose is excreted in the feces, indicating significant biliary excretion and/or incomplete absorption.[13] Studies in rats have identified three primary metabolites in urine and feces, which is consistent with the number of major metabolites found in in vitro rat liver preparations.[9]
In Vivo Metabolic Profile of Udenafil
The metabolic profile of Udenafil in vivo is largely reflective of the in vitro findings, with CYP3A4-mediated metabolism being the dominant clearance mechanism.
Caption: In vivo pharmacokinetic and metabolic pathway of Udenafil.
Experimental Protocol: In Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol describes a typical Phase I clinical study to evaluate the pharmacokinetics of Udenafil and its major metabolite in humans.
Objective: To characterize the pharmacokinetic profile of Udenafil and its active metabolite DA-8164 after a single oral dose in healthy human subjects.
Study Design:
-
A single-center, open-label, single-dose study.
-
A cohort of healthy male volunteers.
-
Subjects receive a single oral dose of Udenafil (e.g., 100 mg).
Procedure:
-
Subject Screening and Enrollment: Healthy volunteers are screened for eligibility based on inclusion and exclusion criteria and provide informed consent.
-
Dosing: After an overnight fast, subjects are administered a single oral dose of Udenafil with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected from a forearm vein at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 8, 12, 24, 32, and 48 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The plasma is stored frozen (-20°C or below) until analysis.
-
Bioanalysis: Plasma concentrations of Udenafil and DA-8164 are determined using a validated LC-MS/MS method.[14]
-
Safety Monitoring: Subjects are monitored for any adverse events throughout the study.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (terminal half-life)
-
CL/F (apparent oral clearance)
-
Comparison of In Vitro and In Vivo Metabolism Data
A direct comparison of the in vitro and in vivo metabolism data for Udenafil reveals a strong correlation, which is a favorable outcome in drug development.
| Feature | In Vitro Findings | In Vivo Findings | Correlation & Remarks |
| Primary Metabolizing Enzyme | CYP3A4, with a minor role for CYP3A5.[3][6][7] | Inferred to be CYP3A4 due to the nature of the metabolites and known drug-drug interactions with CYP3A4 inhibitors.[6][15] | High. In vitro data accurately predicts the key enzyme family responsible for Udenafil's clearance in vivo. |
| Major Metabolic Pathway | N-dealkylation, hydroxylation, N-demethylation.[8][9] | N-dealkylation is the major pathway, leading to the formation of the primary active metabolite, DA-8164.[12] | High. The most significant pathway identified in vitro is confirmed to be the primary route of metabolism in vivo. |
| Major Metabolites | DA-8164 (N-dealkylated), hydroxyudenafil, N-demethyludenafil, and other oxidative metabolites.[3][8][9] | DA-8164 is the major circulating metabolite.[12] | Good. The primary metabolite formed in vitro is also the main metabolite observed in human circulation. The full spectrum of minor metabolites found in vitro may not all be readily detectable in vivo due to lower concentrations or rapid subsequent metabolism. |
| Active Metabolites | DA-8164 is known to be pharmacologically active, with about half the in vitro potency of the parent drug.[3][8] | DA-8164 circulates at significant concentrations (around 50% of the parent drug), suggesting it contributes to the overall clinical effect.[8] | High. The in vitro pharmacological activity of the major metabolite is clinically relevant, as confirmed by its substantial presence in vivo. |
The Predictive Power of In Vitro Models for Udenafil
The strong concordance between the in vitro and in vivo data for Udenafil highlights the predictive utility of using human liver microsomes in early drug development. This in vitro system successfully:
-
Identified the correct primary metabolic enzyme (CYP3A4).
-
Pinpointed the major metabolic pathway (N-dealkylation).
-
Predicted the formation of the principal and pharmacologically active metabolite (DA-8164).
This predictive success provides confidence in using in vitro data to anticipate potential drug-drug interactions. For instance, co-administration of Udenafil with strong CYP3A4 inhibitors (like ketoconazole) would be expected to significantly increase Udenafil plasma concentrations, a prediction that has been confirmed in clinical studies.[6][15]
Conclusion
The metabolism of Udenafil is characterized by a high degree of correlation between in vitro and in vivo findings. The biotransformation is predominantly mediated by CYP3A4, with N-dealkylation being the principal metabolic pathway, leading to the formation of a major active metabolite, DA-8164. This consistency between laboratory models and human studies validates the use of in vitro tools like human liver microsomes for the early assessment of metabolic pathways and drug interaction potential of new chemical entities. For researchers and drug development professionals, the metabolic profile of Udenafil serves as a clear example of a successful in vitro-in vivo extrapolation, providing a solid foundation for its safe and effective clinical use.
References
-
Paick, J. S., Kim, S. W., & Park, J. K. (2008). Udenafil for the treatment of erectile dysfunction. Expert Opinion on Pharmacotherapy, 9(15), 2687–2699. [Link]
-
Kim, Y. C., Lee, Y. M., Kim, H., et al. (2008). The Contributions of Cytochromes P450 3A4 and 3A5 to the Metabolism of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Udenafil, and Vardenafil. Drug Metabolism and Disposition, 36(6), 986-990. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. British Journal of Clinical Pharmacology, 65(6), 848–854. [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Udenafil. Science Alert, 2(2), 112-118. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. PubMed. [Link]
-
Synapse - Patsnap. (2024). What is the mechanism of Udenafil? Patsnap Synapse. [Link]
-
Pyo, J. (2021). New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. Current Pharmaceutical Analysis, 17(8), 1000-1007. [Link]
-
Lee, J., Park, M. S., Kim, Y. H., et al. (2016). The Effect of Age on the Pharmacokinetics of Udenafil in Healthy Subjects. The Journal of Clinical Pharmacology, 56(11), 1403-1409. [Link]
-
Chen, F., Li, N., Wang, F., et al. (2014). Metabolism of Aildenafil in Vivo in Rats and in Vitro in Mouse, Rat, Dog, and Human Liver Microsomes. Xenobiotica, 44(5), 440-452. [Link]
-
Ji, H. Y., Lee, H. W., Kim, H. H., et al. (2004). Role of human cytochrome P450 3A4 in the metabolism of DA-8159, a new erectogenic. Xenobiotica, 34(11-12), 1053-1062. [Link]
-
Lee, H. S., Ji, H. Y., & Lee, H. S. (2018). Non-targeted metabolomics-guided sildenafil metabolism study in human liver microsomes. Journal of Chromatography B, 1072, 268-275. [Link]
-
Empey, P. E., Miller, M. B., & Poloyac, S. M. (2016). CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. The Pharmacogenomics Journal, 16(5), 478–483. [Link]
-
Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248. [Link]
-
Lee, H. S., Ji, H. Y., & Lee, H. S. (2018). Non-targeted metabolomics-guided sildenafil metabolism study in human liver microsomes. ResearchGate. [Link]
-
Kim, J. J., Kim, Y. S., & Kim, S. W. (2015). Udenafil, a Phosphodiesterase 5 Inhibitor, Reduces Body Weight in High-Fat-Fed Mice. Korean Journal of Urology, 56(1), 56-62. [Link]
-
de Oliveira, M. A. L., & de Santana, D. P. (2011). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Química Nova, 34(4), 659-665. [Link]
-
Nakov, N., Acevska, J., et al. (2022). Analytical techniques for udenafil estimation: A comprehensive review. International Journal of Pharmaceutical Research and Development, 14(3), 1-8. [Link]
-
de la Cruz, R., & Lopez, A. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Journal of Analytical Methods in Chemistry. [Link]
-
Kim, B. H., Lim, H. S., Chung, J. Y., et al. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. ResearchGate. [Link]
-
Lee, H. S., Ji, H. Y., & Lee, H. S. (2018). In vitro metabolite profiling of sildenafil based on metabolomics approach. ResearchGate. [Link]
-
Hill, J. A., & Goldberg, S. W. (2017). Results of a Phase I/II Multi-Center Investigation of Udenafil in Adolescents after Fontan Palliation. PLoS ONE, 12(3), e0173192. [Link]
-
Kim, B. H., & Kim, S. W. (2010). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Therapeutic Advances in Urology, 2(1), 31–37. [Link]
-
Lee, J. Y., & Cho, Y. S. (2009). Comparison of the Pharmacokinetics Between Udenafil 100 mg tablets and 200 mg tablets in Healthy Volunteers. ResearchGate. [Link]
-
Zhang, H., & Gao, C. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
Obach, R. S. (2017). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]
Sources
- 1. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 2. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Age on the Pharmacokinetics of Udenafil in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of N-desalkyludenafil and N-desmethyl sildenafil: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological activity of two key active metabolites of phosphodiesterase type 5 (PDE5) inhibitors: N-desalkyludenafil and N-desmethyl sildenafil. As direct head-to-head experimental data is not extensively available in public literature, this comparison synthesizes known information about each metabolite relative to its parent compound, offering a framework for researchers in drug development and pharmacology.
Introduction: The Significance of Active Metabolites in PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] These drugs, including sildenafil (Viagra) and udenafil (Zydena), function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[3][4] This inhibition enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and increased blood flow.[5][6]
The clinical efficacy and duration of action of these parent drugs are significantly influenced by their metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8] This process often yields metabolites that retain substantial biological activity. Understanding the potency and pharmacokinetic profile of these active metabolites is crucial for a comprehensive assessment of a drug's overall therapeutic effect and potential for drug-drug interactions.
This guide focuses on two such major active metabolites:
-
N-desmethyl sildenafil (UK-103,320): The primary active metabolite of sildenafil.[7][9]
-
N-desalkyludenafil (DA-8164): A major active metabolite of udenafil.[10][11]
Comparative Overview: Potency and Metabolism
While direct comparative studies are scarce, we can infer the relative activities of N-desalkyludenafil and N-desmethyl sildenafil by examining their properties in relation to their well-characterized parent compounds.
| Feature | N-desalkyludenafil | N-desmethyl sildenafil |
| Parent Drug | Udenafil | Sildenafil |
| Synonyms | DA-8164 | UK-103,320 |
| Primary Metabolizing Enzyme | CYP3A4[10] | CYP3A4 (major), CYP2C9 (minor)[7][8] |
| In Vitro PDE5 Inhibitory Potency | Approx. 50% of Udenafil[10][12] | Approx. 50% of Sildenafil[7][8] |
| Contribution to Overall Effect | Considered a major active metabolite[10] | Accounts for ~20% of Sildenafil's effect[5][8] |
| Reported In Vivo Activity | Induces penile erection in animal models[13] | Contributes to overall pharmacological effect[7] |
Expert Insights: The data indicates that both metabolites exhibit approximately half the PDE5 inhibitory potency of their respective parent drugs in vitro.[8][10] N-desmethyl sildenafil's contribution to the overall clinical effect of sildenafil is estimated to be around 20%, a function of both its potency and its plasma concentrations, which are about 40% of the parent drug.[5][8] For N-desalkyludenafil, while its precise contribution to udenafil's total effect in humans is less quantified in the available literature, it is recognized as a major active metabolite, suggesting a significant role.[10] Both metabolites are primarily formed via CYP3A4, highlighting a potential for similar drug-drug interactions with inhibitors or inducers of this enzyme.[8][10]
Mechanism of Action: The NO/cGMP Signaling Pathway
Both N-desalkyludenafil and N-desmethyl sildenafil exert their effects by participating in the same signaling pathway as their parent compounds. The mechanism is initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4][6]
-
NO Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.
-
cGMP Synthesis: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Elevated cGMP levels lead to a decrease in intracellular calcium, causing smooth muscle relaxation (vasodilation) in the corpus cavernosum.
-
Erection: This vasodilation increases blood inflow, leading to penile erection.
-
Signal Termination: The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP.[14]
-
Inhibitor Action: N-desalkyludenafil and N-desmethyl sildenafil, like their parent drugs, competitively inhibit PDE5, preventing the breakdown of cGMP and thus prolonging the vasodilation effect.[4]
Signaling Pathway Diagram
Caption: NO/cGMP pathway and the inhibitory action of PDE5 metabolites.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
To directly compare the inhibitory activity of N-desalkyludenafil and N-desmethyl sildenafil, a robust in vitro enzyme assay is required. The following protocol describes a fluorescence polarization (FP)-based assay, a common and reliable method for quantifying inhibitor potency (IC50).[15][16]
Principle: This assay measures the binding of a fluorescently labeled cGMP substrate (cGMP-FAM) to the PDE5 enzyme. When the small cGMP-FAM molecule is hydrolyzed by PDE5, it is released and tumbles rapidly in solution, resulting in low fluorescence polarization. In the presence of an inhibitor, cGMP-FAM hydrolysis is blocked, it remains bound to the larger enzyme, tumbles slower, and emits a higher polarization signal.
Materials and Reagents
-
Recombinant Human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT)
-
Test Compounds: N-desalkyludenafil, N-desmethyl sildenafil
-
Positive Control: Sildenafil or Udenafil
-
DMSO (for compound dilution)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10 mM stock solutions of N-desalkyludenafil, N-desmethyl sildenafil, and the positive control in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions). This allows for the determination of a dose-response curve.
-
Prepare a DMSO-only control for measuring 100% enzyme activity (no inhibition).
-
-
Reagent Preparation:
-
Thaw all enzymatic components on ice.
-
Dilute the PDE5A1 enzyme in cold PDE Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust assay window.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate in PDE Assay Buffer to its working concentration (typically near its Km value for the enzyme).
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the serially diluted compounds, positive control, and DMSO-only control to the designated wells of the 384-well plate.
-
Add the diluted PDE5A1 enzyme solution (e.g., 10 µL) to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Data Acquisition & Analysis:
-
Read the fluorescence polarization (in milli-polarization units, mP) on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Sample_mP - Min_mP) / (Max_mP - Min_mP))
-
Sample_mP: Signal from wells with the test compound.
-
Min_mP: Signal from a control well with no enzyme (minimum signal).
-
Max_mP: Signal from the DMSO-only wells (maximum signal).
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro PDE5 inhibition FP assay.
Structure-Activity Relationship (SAR) Insights
The field of PDE5 inhibitor design has yielded significant insights into the structural requirements for potent and selective inhibition.[17][18] The core structures of sildenafil and udenafil, pyrazolopyrimidinones, are designed to mimic the purine ring of cGMP, allowing them to bind competitively to the active site of the PDE5 enzyme.[19]
The key metabolic transformations—N-demethylation for sildenafil and N-dealkylation for udenafil—occur on the piperazine and pyrrolidine moieties, respectively. These groups are positioned in the solvent-accessible region of the PDE5 binding pocket. The fact that both metabolites retain significant activity (approx. 50%) suggests that these specific alkyl groups are not critical for the primary binding interactions within the catalytic site but rather contribute to optimizing potency, selectivity, and pharmacokinetic properties. A direct comparison of their activity would provide valuable data for future SAR studies aimed at fine-tuning these properties in next-generation PDE5 inhibitors.[20]
Conclusion and Future Directions
N-desalkyludenafil and N-desmethyl sildenafil are both pharmacologically active metabolites that play a role in the therapeutic effects of their parent drugs, udenafil and sildenafil. Available data suggests they possess comparable potency relative to their parent compounds, each exhibiting approximately 50% of the in vitro PDE5 inhibitory activity.[7][8][10][12]
However, a definitive comparison of their absolute and relative potencies is absent from the current scientific literature. For researchers in drug development, conducting direct, head-to-head in vitro assays, such as the fluorescence polarization protocol detailed in this guide, is essential. Such studies would not only clarify the pharmacological profile of these specific metabolites but also contribute valuable structure-activity relationship data to the broader field of PDE5 inhibitor research. Further investigation into their respective pharmacokinetic profiles and selectivity against other phosphodiesterase isoforms would also provide a more complete picture of their clinical significance.
References
-
How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (URL: [Link])
-
Structure-activity relationships of PDE5 inhibitors. PubMed. (URL: [Link])
-
Sildenafil. Wikipedia. (URL: [Link])
-
Udenafil for the treatment of erectile dysfunction. PubMed Central. (URL: [Link])
-
Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. (URL: [Link])
-
Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. ACS Publications. (URL: [Link])
-
VIAGRA Prescribing Information. accessdata.fda.gov. (URL: [Link])
-
An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. (URL: [Link])
-
Structure –Activity Relationships of PDE5 Inhibitors. Ingenta Connect. (URL: [Link])
-
Udenafil | C25H36N6O4S. PubChem. (URL: [Link])
-
Sildenafil. StatPearls - NCBI Bookshelf. (URL: [Link])
-
Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. NIH. (URL: [Link])
-
s New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. Bentham Science Publishers. (URL: [Link])
-
Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. ResearchGate. (URL: [Link])
-
What is the mechanism of Udenafil? Patsnap Synapse. (URL: [Link])
-
Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. (URL: [Link])
-
Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. The Korean Society of Clinical Pharmacology and Therapeutics. (URL: [Link])
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. (URL: [Link])
-
Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. PubMed Central. (URL: [Link])
-
(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. (URL: [Link])
-
Vigorex | 25 mg | Tablet. MedEx. (URL: [Link])
-
N-Desalkyludenafil | C18H23N5O4S. PubChem. (URL: [Link])
-
PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. (URL: [Link])
-
Sildenafil inhibits the up-regulation of phosphodiesterase type 5 elicited with nicotine and tumour necrosis factor-alpha in cavernosal vascular smooth muscle cells: mediation by superoxide. PubMed. (URL: [Link])
-
PDE5 inhibitor. Wikipedia. (URL: [Link])
Sources
- 1. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 7. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. targetmol.com [targetmol.com]
- 10. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Desalkyludenafil | C18H23N5O4S | CID 135499879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sildenafil inhibits the up-regulation of phosphodiesterase type 5 elicited with nicotine and tumour necrosis factor-alpha in cavernosal vascular smooth muscle cells: mediation by superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure -Activity Relationships of PDE5 Inhibitors (Supporting ...: Ingenta Connect [ingentaconnect.com]
- 19. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Phosphodiesterase Type 5 (PDE5) Inhibitors: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in PDE5 Inhibitor Development
In the landscape of therapeutic drug development, particularly for orally administered agents, metabolic stability is a cornerstone of a successful clinical candidate. It dictates a drug's pharmacokinetic profile, influencing its half-life, bioavailability, dosing frequency, and potential for drug-drug interactions. For phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs pivotal in the management of erectile dysfunction and pulmonary arterial hypertension, understanding their metabolic fate is paramount. This guide provides a comprehensive comparative analysis of the metabolic stability of four prominent PDE5 inhibitors: sildenafil, tadalafil, vardenafil, and avanafil.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized, expert perspective on the causal relationships between chemical structure, metabolic pathways, and the resulting pharmacokinetic characteristics. By providing detailed experimental protocols and in-depth analysis, this guide aims to be a self-validating resource, empowering scientists to make informed decisions in the discovery and optimization of novel PDE5 inhibitors.
The Mechanistic Underpinning: PDE5 Inhibition and the cGMP Pathway
To appreciate the nuances of metabolic stability among these inhibitors, a foundational understanding of their mechanism of action is essential. PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, activating guanylate cyclase to produce cGMP. This second messenger is responsible for smooth muscle relaxation and vasodilation, leading to penile erection.[1] PDE5 is the enzyme that degrades cGMP, terminating this signaling cascade. By competitively inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.[1][2]
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Comparative Metabolic Pathways of Leading PDE5 Inhibitors
The metabolic fate of sildenafil, tadalafil, vardenafil, and avanafil is predominantly governed by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] While all are substrates for CYP3A4, variations in their interaction with this and other CYP isoforms, as well as their susceptibility to different metabolic reactions, lead to their distinct pharmacokinetic profiles.
Sildenafil
Sildenafil is extensively metabolized in the liver, primarily by CYP3A4 (major pathway) and to a lesser extent by CYP2C9 (minor pathway).[4] The primary metabolic transformation is N-demethylation of the piperazine ring, which results in the formation of an active metabolite, N-desmethylsildenafil (UK-103,320) . This metabolite has a PDE5 inhibitory potency that is approximately 50% of the parent compound and contributes to about 20% of the overall pharmacological effect.[4] The elimination half-life of sildenafil is approximately 3-4 hours.[4]
Caption: Metabolic pathway of Sildenafil.
Tadalafil
Tadalafil's metabolic profile is distinct from the other PDE5 inhibitors, contributing to its significantly longer half-life of approximately 17.5 hours.[5] It is metabolized almost exclusively by CYP3A4 to a catechol metabolite, which is then methylated and glucuronidated to form the major circulating metabolite, methylcatechol glucuronide.[5] This metabolite is essentially inactive against PDE5.[5] The prolonged half-life of tadalafil is a key differentiator, allowing for a wider window of therapeutic effect.[5]
Caption: Metabolic pathway of Tadalafil.
Vardenafil
Similar to sildenafil, vardenafil is metabolized primarily by CYP3A4 , with a minor contribution from CYP3A5 and CYP2C isoforms.[4] The main metabolic pathway is N-de-ethylation, leading to the formation of an active metabolite. The elimination half-life of vardenafil is around 4-5 hours.[6]
Caption: Metabolic pathway of Vardenafil.
Avanafil
Avanafil is characterized by its rapid onset of action and is metabolized predominantly by CYP3A4 , with a minor role for CYP2C isoforms.[7][8] It has two major metabolites, M4 and M16. The M4 metabolite (hydroxy avanafil) is active, with about 18% of the PDE5 inhibitory potency of the parent compound, and accounts for approximately 4% of the overall pharmacological activity.[7] The M16 metabolite is considered inactive.[7] Avanafil has a terminal elimination half-life of approximately 5 to 17 hours.[1][7]
Caption: Metabolic pathway of Avanafil.
Quantitative Comparison of Metabolic Stability and Pharmacokinetic Parameters
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Primary Metabolizing Enzyme(s) | CYP3A4, CYP2C9[4] | CYP3A4[5] | CYP3A4, CYP3A5, CYP2C[4] | CYP3A4, CYP2C[7][8] |
| Active Metabolite(s) | Yes (N-desmethylsildenafil)[4] | No[5] | Yes (N-desethyl vardenafil) | Yes (M4)[7] |
| Elimination Half-life (t½) | ~3-4 hours[4] | ~17.5 hours[5] | ~4-5 hours[6] | ~5-17 hours[1][7] |
| Time to Max. Concentration (Tmax) | ~60 minutes[9] | ~120 minutes[9] | ~60 minutes[9] | ~30-45 minutes[7] |
| Bioavailability | ~40%[4] | Not specified | ~15%[3] | Not specified |
| Excretion | Feces (~80%), Urine (~13%)[4] | Feces (~61%), Urine (~36%)[5] | Not specified | Feces (~62%), Urine (~21%)[1] |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To provide a practical framework for researchers, this section details a standard protocol for determining the in vitro metabolic stability of a test compound using human liver microsomes (HLM). This assay is a cornerstone for early-stage drug discovery and provides crucial data for predicting in vivo hepatic clearance.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials and Reagents
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: Workflow for the human liver microsome (HLM) metabolic stability assay.
Step-by-Step Procedure
-
Preparation of Incubation Mixture:
-
Thaw pooled human liver microsomes on ice.
-
In a 96-well plate, add the required volume of 0.1 M phosphate buffer (pH 7.4).
-
Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Time-course Incubation:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against the incubation time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation:
-
CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Expert Analysis and Field-Proven Insights
The metabolic stability of a PDE5 inhibitor is a delicate balance. While high stability can lead to a longer duration of action, as exemplified by tadalafil, it can also increase the risk of drug accumulation and potential for drug-drug interactions if not carefully managed. Conversely, rapid metabolism, as seen with sildenafil and vardenafil, results in a shorter half-life, which may be desirable for on-demand therapies but requires more precise timing of administration.
Structure-Activity-Metabolism Relationships: The chemical structures of these inhibitors directly influence their susceptibility to metabolism. The N-demethylation of sildenafil's piperazine ring and the N-de-ethylation of vardenafil are common metabolic pathways for compounds containing these moieties. Tadalafil's more complex and rigid structure appears to be less amenable to metabolism, contributing to its longer half-life. Avanafil's structure allows for rapid absorption and a moderate half-life, positioning it as a fast-acting option.
The Role of Active Metabolites: The presence of active metabolites, as seen with sildenafil, vardenafil, and avanafil, adds another layer of complexity to the pharmacokinetic-pharmacodynamic relationship. The contribution of these metabolites to the overall therapeutic effect and potential side effects must be thoroughly characterized during drug development.
Predictive Value of In Vitro Assays: The human liver microsome assay is a robust and predictive tool in early drug discovery. It allows for the rapid screening and ranking of compounds based on their metabolic stability, enabling medicinal chemists to prioritize structures with more favorable pharmacokinetic profiles. However, it is crucial to remember that this assay primarily assesses Phase I metabolism. For compounds that may undergo significant Phase II metabolism (e.g., glucuronidation), assays with hepatocytes may provide a more complete picture.
Conclusion
The metabolic stability of PDE5 inhibitors is a critical determinant of their clinical utility. Sildenafil, tadalafil, vardenafil, and avanafil each exhibit unique metabolic profiles that result in their distinct pharmacokinetic properties. A thorough understanding of their metabolic pathways, driven by in vitro assays such as the human liver microsome stability assay, is essential for the rational design and development of the next generation of PDE5 inhibitors. By integrating metabolic considerations early in the drug discovery process, researchers can optimize the pharmacokinetic properties of new chemical entities, ultimately leading to safer and more effective therapies.
References
- Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). Clinical Interventions in Aging, 9, 1375–1385.
- Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. (2010). Therapeutic Advances in Urology, 2(1), 25–31.
- Sildenafil. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. (2010). Therapeutic Advances in Urology, 2(1), 25–31.
- Avanafil for erectile dysfunction. (2013). The Annals of Pharmacotherapy, 47(10), 1312–1320.
- Avanafil for treatment of erectile dysfunction: review of its potential. (2012). Vascular Health and Risk Management, 8, 539–546.
- The Pharmacokinetic and Pharmacodynamic Profile of Avanafil Dibesylate: A Technical Guide. (n.d.). BenchChem.
- Tadalafil. (2024, March 20). In StatPearls.
- Comparative Metabolic Stability of Sildenafil and Other PDE5 Inhibitors: A Guideline for Researchers. (n.d.). BenchChem.
- Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats. (2015).
- Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). Clinical Interventions in Aging, 9, 1375–1385.
- How Does Avanafil Compare for Erectile Dysfunction? (2012, August 14). Medscape.
- Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io.
- Microsomal Stability Assays. (n.d.). MilliporeSigma.
- Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). Clinical Interventions in Aging, 9, 1375–1385.
- Sildenafil. (n.d.). In Wikipedia. Retrieved January 12, 2026.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity Assessment of Antibodies Against Udenafil and Its Major Metabolite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical monitoring, the specificity of immunoassays is paramount. This guide provides a comprehensive, in-depth analysis of the principles and methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies developed for the detection of Udenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Particular focus is placed on distinguishing the parent drug from its principal active metabolite, ensuring data integrity in pharmacokinetic, pharmacodynamic, and toxicological studies.
The Imperative for Specificity: Udenafil and Its Metabolic Landscape
Udenafil, chemically known as 5-[2-propyloxy-5-(1-methyl-2-pyrollidinylethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one, is a therapeutic agent used in the management of erectile dysfunction.[1] Its mechanism of action, like other PDE5 inhibitors, involves the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to smooth muscle relaxation and increased blood flow.[2] Upon administration, Udenafil undergoes hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This process generates several metabolites, with DA-8164 being the major active metabolite.[3] Other identified metabolites include M1 (hydroxyl DA-8159) and M2 (N-demethyl DA-819).[3] Due to the structural similarities between the parent drug and its metabolites, antibodies raised against Udenafil may exhibit varying degrees of cross-reactivity, potentially leading to inaccurate quantification in immunoassays. This guide will focus on the assessment of cross-reactivity with the major active metabolite, DA-8164, for which structural information is readily available.
Understanding the Structural Nuances: Udenafil vs. DA-8164
The potential for antibody cross-reactivity is intrinsically linked to the structural homology between the target antigen and related molecules. Below are the chemical structures of Udenafil and its major active metabolite, DA-8164.
Figure 1: Chemical Structures of Udenafil and its Major Metabolite DA-8164
-
Udenafil: The parent drug molecule.
-
DA-8164: The N-dealkylated metabolite of Udenafil. The primary structural difference is the removal of the ethyl-pyrrolidine group from the sulfonamide nitrogen.
This seemingly minor structural alteration can have a significant impact on antibody recognition. An antibody with an epitope that encompasses the ethyl-pyrrolidine moiety would be expected to have low cross-reactivity with DA-8164. Conversely, an antibody recognizing a distal part of the molecule might show high cross-reactivity.
dot graph { layout=neato; node [shape=none, margin=0]; Udenafil [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135413547&t=l"]; DA8164 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53389025&t=l"]; Udenafil_label [label="Udenafil"]; DA8164_label [label="DA-8164"]; Udenafil -- Udenafil_label [len=1.5]; DA8164 -- DA8164_label [len=1.5]; } Caption: Structures of Udenafil and its major metabolite.
The Gold Standard for Cross-Reactivity Assessment: Competitive ELISA
For small molecules like Udenafil, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method for quantifying antibody specificity and cross-reactivity. This assay format relies on the competition between a labeled antigen (tracer) and the unlabeled antigen in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the unlabeled antigen in the sample.
Principle of Competitive ELISA for Cross-Reactivity Assessment
Experimental Protocol: A Step-by-Step Guide to Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a robust method for determining the cross-reactivity of an anti-Udenafil antibody with its metabolite, DA-8164.
Materials and Reagents
-
High-binding 96-well microplates
-
Anti-Udenafil antibody (polyclonal or monoclonal)
-
Udenafil standard
-
DA-8164 metabolite standard
-
Udenafil-Enzyme conjugate (e.g., Udenafil-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Plate Coating: Dilute the anti-Udenafil antibody to an optimal concentration in Coating Buffer. Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Standard and Metabolite Preparation: Prepare serial dilutions of Udenafil and DA-8164 standards in Assay Buffer. A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or metabolite dilution. To each well, add 50 µL of a pre-determined optimal dilution of the Udenafil-Enzyme conjugate. Mix gently and incubate for 1 hour at room temperature. Transfer 100 µL of this mixture to the antibody-coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity of the antibody with the metabolite is determined by comparing the concentration of the metabolite that causes a 50% inhibition of the maximum signal (IC50) with the IC50 of the parent drug, Udenafil.
Calculation of Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of Udenafil / IC50 of Metabolite) x 100
Hypothetical Data and Interpretation
The following table presents hypothetical data from a competitive ELISA to assess the cross-reactivity of a hypothetical anti-Udenafil antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Udenafil | 10 | 100 | High affinity for the target analyte. |
| DA-8164 | 250 | 4 | Low cross-reactivity with the major metabolite. |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the anti-Udenafil antibody exhibits high specificity for the parent drug, with only 4% cross-reactivity with the major active metabolite, DA-8164. This indicates that the antibody's primary binding epitope likely involves the ethyl-pyrrolidine group, which is absent in the metabolite. Such an antibody would be highly suitable for specific quantification of Udenafil in biological samples with minimal interference from its major metabolite.
Conclusion
The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for therapeutic drug monitoring and research. The competitive ELISA format provides a robust and quantitative method for evaluating the specificity of anti-Udenafil antibodies. By understanding the structural differences between Udenafil and its metabolites and applying the detailed experimental protocol outlined in this guide, researchers can confidently characterize their antibody reagents and ensure the accuracy and validity of their immunoassay data. This diligence is fundamental to the principles of scientific integrity and contributes to the successful development and monitoring of novel therapeutics.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Udenafil? Retrieved from [Link]
- Kang, S. G., & Kim, J. J. (2013). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Therapeutic advances in urology, 5(2), 101–110.
-
Wikipedia. (n.d.). Udenafil. Retrieved from [Link]
- Paick, J. S., & Kim, S. W. (2007). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction.
-
National Center for Biotechnology Information. (n.d.). Udenafil. PubChem Compound Database. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
- Kang, S. G., & Kim, J. J. (2014). Udenafil for the treatment of erectile dysfunction. Therapeutics and clinical risk management, 10, 397–406.
-
Diva-portal.org. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]
- Kim, Y. H., et al. (2015). Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Drug design, development and therapy, 9, 5243–5250.
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of visualized experiments : JoVE, (143), 10.3791/58716.
-
U.S. Food and Drug Administration. (2019, February). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
- Salem, E. A., et al. (2006). Udenafil, a long-acting PDE5 inhibitor for erectile dysfunction. Current opinion in investigational drugs (London, England : 2000), 7(8), 747–754.
- Andreasson, U., et al. (2015).
- Paick, J. S., & Kim, S. W. (2007). Udenafil for the treatment of erectile dysfunction.
-
European Medicines Agency. (2017, May 18). Guideline on immunogenicity assessment of therapeutic proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors. Retrieved from [Link]
- Barone, A., et al. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Frontiers in pharmacology, 15, 1358965.
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Guideline on bioanalytical method validation. Retrieved from [Link]
- Serafini, S., et al. (2012). Phosphodiesterase-5 inhibition augments endogenous antitumor immunity by reducing myeloid-derived suppressor cell function. The Journal of experimental medicine, 209(1), 3–12.
Sources
A Comparative Guide to Inter-laboratory Quantification of N-desalkyludenafil in Human Plasma
Abstract
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, ensuring data integrity for regulatory submissions. N-desalkyludenafil is the primary active metabolite of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Consistent measurement of N-desalkyludenafil across different analytical laboratories is critical for combining data from multi-site clinical trials. This guide presents a comparative overview of an inter-laboratory validation for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desalkyludenafil in human plasma. We detail the experimental design, share comparative performance data between two laboratories, and provide a harmonized protocol to ensure reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate bioanalytical methods for udenafil and its metabolites.
Introduction: The Bioanalytical Imperative for N-desalkyludenafil
Udenafil is a potent and selective PDE5 inhibitor used in the management of erectile dysfunction.[3][4] Following administration, it is primarily metabolized by cytochrome P450 3A4 to its active metabolite, N-desalkyludenafil.[5] This metabolite contributes to the overall pharmacological effect, making its accurate quantification essential for a complete understanding of the drug's pharmacokinetic (PK) profile and dose-response relationship.[5]
When clinical trials are conducted across multiple sites, bioanalytical testing is often performed in different laboratories. To ensure the consistency and reliability of data, it is imperative that the analytical methods used are not only validated at each site but also cross-validated between sites.[6][7][8] This process, known as an inter-laboratory comparison or cross-validation, demonstrates that the method yields equivalent results, irrespective of the laboratory, instrumentation, or analyst.[6][9]
This guide provides a framework for such a comparison, based on a robust LC-MS/MS method. LC-MS/MS is the gold standard for quantifying small molecules like N-desalkyludenafil in complex biological matrices due to its high sensitivity, selectivity, and speed.[10][11][12] The validation and comparison adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[13][14][15]
Methodology Comparison: A Two-Laboratory Study
To assess the inter-laboratory performance of the N-desalkyludenafil quantification method, a cross-validation study was designed between two hypothetical, independent bioanalytical laboratories: "Lab A" (the originating lab) and "Lab B" (the receiving lab). Both laboratories utilized LC-MS/MS systems, though with different models, to reflect a real-world scenario.
Core Analytical Approach
The fundamental approach in both laboratories involved protein precipitation for sample extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Simple and rapid protein precipitation with acetonitrile was chosen for its high recovery and efficiency in removing the bulk of plasma proteins.[16]
-
Chromatography: Reversed-phase liquid chromatography provides excellent separation of the analyte from endogenous matrix components.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for N-desalkyludenafil and its stable isotope-labeled internal standard (SIL-IS).[17]
The workflow for this analytical process is illustrated below.
Caption: Workflow for inter-laboratory method cross-validation.
Comparative Performance Data
The success of an inter-laboratory comparison hinges on demonstrating that the method performs equivalently in both laboratories. Key validation parameters were assessed, including calibration curve performance, accuracy, and precision.
Calibration Curve and Sensitivity
Both laboratories demonstrated excellent linearity over the established concentration range, with correlation coefficients (r²) exceeding the typical acceptance criterion of ≥0.99.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Mean Correlation Coeff. (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Lower Limit of Quant. (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Accuracy within ±20%, Precision ≤20% |
| LLOQ Accuracy (% Bias) | -4.5% | 6.2% | Within ±20% of nominal |
| LLOQ Precision (%CV) | 8.9% | 11.3% | ≤20% |
Inter-laboratory Accuracy and Precision
Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) were analyzed in triplicate on three separate days by each laboratory to determine intra- and inter-assay accuracy and precision. The same batches of QCs were used to directly compare performance.
Table 2: Inter-laboratory Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory A Accuracy (% Bias) | Laboratory A Precision (%CV) | Laboratory B Mean Conc. (ng/mL) | Laboratory B Accuracy (% Bias) | Laboratory B Precision (%CV) | Inter-Lab % Difference |
| LQC (0.3) | 0.29 | -3.3% | 7.5% | 0.31 | +3.3% | 9.8% | 6.7% |
| MQC (50) | 51.2 | +2.4% | 4.1% | 48.9 | -2.2% | 5.5% | -4.6% |
| HQC (150) | 147.5 | -1.7% | 3.8% | 153.1 | +2.1% | 4.9% | 3.7% |
Acceptance Criteria:
-
Accuracy: Mean concentration within ±15% of the nominal value. [18][19]* Precision: Coefficient of variation (%CV) not exceeding 15%. [18][19]* Inter-Lab % Difference: Calculated as [(Lab A - Lab B) / Mean(Lab A, Lab B)] * 100. A difference of ≤20% is generally considered acceptable. [7] The data clearly indicate that both laboratories met all standard acceptance criteria for accuracy and precision. The low inter-laboratory percentage difference further validates the method's transferability and robustness.
Harmonized Experimental Protocol
To achieve the results detailed above, a rigorously defined and harmonized protocol is essential. The following section provides the step-by-step methodology transferred from Laboratory A to Laboratory B.
Materials and Reagents
-
Reference Standards: N-desalkyludenafil and N-desalkyludenafil-d5 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Formic Acid (Optima Grade), Deionized Water.
-
Matrix: Blank human plasma (K2-EDTA).
Sample Preparation Protocol
-
Thaw Samples: Thaw plasma samples, calibration standards, and QCs to room temperature.
-
Aliquot: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (N-desalkyludenafil-d5 in 50:50 acetonitrile:water) to all tubes except for blank matrix blanks.
-
Vortex: Briefly vortex all tubes (approx. 10 seconds).
-
Precipitate Protein: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrument Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 95% B over 2.0 min, hold 0.5 min, return to 10% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Total Run Time | 3.5 min |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (N-desalkyludenafil) | m/z 489.3 → 283.1 |
| MRM Transition (IS, -d5) | m/z 494.3 → 288.1 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Note: Specific gas and compound-dependent parameters (e.g., collision energy, declustering potential) must be optimized for the specific mass spectrometer used.
Addressing Common Bioanalytical Challenges
During method development and validation, several challenges can arise. Awareness and proactive strategies are key to ensuring robust method performance. [16][20][21]
-
Matrix Effects: Co-eluting endogenous components can suppress or enhance the analyte signal. This was mitigated by using a stable isotope-labeled internal standard, which co-elutes and experiences similar matrix effects, thereby providing reliable normalization. [16]* Analyte Stability: The stability of N-desalkyludenafil in plasma was thoroughly assessed through freeze-thaw, short-term (bench-top), and long-term storage experiments to ensure sample integrity throughout the analytical workflow. [16]* Method Transferability: Minor differences in instrumentation and lab environment can impact results. The success of this inter-laboratory comparison underscores the importance of a detailed, unambiguous SOP and open communication between participating laboratories. [8]
Conclusion
This guide demonstrates the successful inter-laboratory comparison and validation of an LC-MS/MS method for the quantification of N-desalkyludenafil in human plasma. The presented data show a high degree of correlation and agreement between two independent laboratories, confirming the method's robustness, transferability, and suitability for supporting multi-site clinical trials. By adhering to a harmonized protocol and established validation principles, researchers can ensure the generation of consistent, reliable, and high-quality bioanalytical data essential for modern drug development.
References
-
SciELO. A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available from: [Link]
-
International Journal of Pharmaceutical Research and Development. Analytical techniques for udenafil estimation: A comprehensive review. Available from: [Link]
-
Bentham Science Publishers. s New Metabolites of Udenafil Identified through Liquid Chromatography– Quadrupole Time-of-flight Mass Spectrometry. Available from: [Link]
-
European Medicines Agency (EMA). Guideline Bioanalytical method validation. Available from: [Link]
-
National Institutes of Health (NIH). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. Available from: [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. Available from: [Link]
-
Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
ScienceDirect. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Available from: [Link]
-
International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. Available from: [Link]
-
ResearchGate. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction | Request PDF. Available from: [Link]
-
CompaLab. What is an inter laboratory comparison ?. Available from: [Link]
-
Taylor & Francis Online. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Available from: [Link]
-
PubMed. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. Available from: [Link]
-
National Institutes of Health (NIH). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]
-
PubMed. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. Available from: [Link]
-
National Institutes of Health (NIH). Udenafil: efficacy and tolerability in the management of erectile dysfunction. Available from: [Link]
-
ResearchGate. The Efficacy and Safety of Udenafil, a New Selective Phosphodiesterase Type 5 Inhibitor, in Patients with Erectile Dysfunction | Request PDF. Available from: [Link]
-
ResolveMass Laboratories Inc. Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Available from: [Link]
-
PubMed. Rapid and sensitive determination of udenafil in plasma by LC-MS/MS for intranasal pharmacokinetic study in rats. Available from: [Link]
-
Simbec-Orion. Common challenges in bioanalytical method development. Available from: [Link]
-
Bioanalysis Zone. In the Zone: The bioanalyst – challenges and solutions. Available from: [Link]
-
National Institutes of Health (NIH). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available from: [Link]
-
BioAgilytix Labs. Strategies To Overcome Bioanalytical Challenges. Available from: [Link]
-
National Institutes of Health (NIH). 2023 White Paper on Recent Issues in Bioanalysis. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. agilent.com [agilent.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. simbecorion.com [simbecorion.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
A Head-to-Head Comparison of Udenafil and Sildenafil Metabolite Profiles: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the metabolite profiles of two prominent phosphodiesterase type 5 (PDE5) inhibitors: udenafil and sildenafil. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuances of their metabolic pathways, the pharmacological activity of their metabolites, and the analytical methodologies required for their characterization. Our objective is to furnish a comprehensive resource that informs preclinical and clinical research, aids in the development of novel PDE5 inhibitors, and provides a deeper understanding of the structure-activity relationships that govern the metabolism of these important therapeutics.
Introduction: Udenafil and Sildenafil at a Glance
Udenafil and sildenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By preventing the degradation of cGMP, these drugs facilitate smooth muscle relaxation and vasodilation, forming the basis of their therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension. While their primary mechanism of action is analogous, their distinct chemical structures give rise to differences in their pharmacokinetic and metabolic profiles, which in turn can influence their clinical performance, duration of action, and potential for drug-drug interactions. A thorough understanding of their metabolism is therefore paramount for both clinical application and future drug design.
Metabolic Pathways: A Comparative Overview
The biotransformation of both udenafil and sildenafil is predominantly a hepatic process, primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, the CYP3A4 isoenzyme plays a major role in the metabolism of both compounds, with a minor contribution from CYP2C9 in the case of sildenafil.[1] Genetic polymorphisms in these enzymes, particularly CYP3A5, can contribute to interindividual variability in the disposition of these drugs.[2]
Sildenafil Metabolism
The primary metabolic pathway for sildenafil is N-demethylation of the piperazine ring, leading to the formation of its major active metabolite, N-desmethyl sildenafil (also known as UK-103,320).[1][3] This metabolite is pharmacologically significant as it retains approximately 50% of the PDE5 inhibitory activity of the parent compound and has a similar selectivity profile.[1] N-desmethyl sildenafil is further metabolized before excretion. The majority of sildenafil and its metabolites are eliminated in the feces (approximately 80%), with a smaller portion excreted in the urine (around 13%).[3]
Udenafil Metabolism
Udenafil undergoes more extensive metabolism, with several metabolites identified. The major metabolic pathway is N-dealkylation , resulting in the formation of its principal active metabolite, DA-8164 .[4] Similar to sildenafil's primary metabolite, DA-8164 exhibits approximately half the in vitro PDE5 inhibitory potency of udenafil.[4] Other identified metabolites of udenafil include hydroxylated and N-demethylated products, such as M1 (hydroxyl DA-8159) and M2 (N-demethyl DA-819).[4] A recent study employing high-resolution mass spectrometry identified eleven new metabolites of udenafil in vitro, which were found to be hydrolyzed, oxidized, or demethylated forms of the parent drug or its initial metabolites.[2] Like sildenafil, udenafil and its metabolites are primarily excreted through the fecal route.
Visualization of Metabolic Pathways
To visually represent these metabolic transformations, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of Sildenafil.
Caption: Metabolic pathway of Udenafil.
Head-to-Head Metabolite Profile Comparison
The following table provides a direct comparison of the key metabolic features of udenafil and sildenafil.
| Feature | Udenafil | Sildenafil |
| Primary Metabolizing Enzyme | CYP3A4[4] | CYP3A4 (major), CYP2C9 (minor)[1] |
| Major Metabolic Reaction | N-dealkylation[4] | N-demethylation[1][3] |
| Major Active Metabolite | DA-8164[4] | N-desmethyl sildenafil (UK-103,320)[1][3] |
| Potency of Major Metabolite | ~50% of parent compound[4] | ~50% of parent compound[1] |
| Other Identified Metabolites | Hydroxylated and N-demethylated metabolites (M1, M2), and others[2][4] | Further oxidized and conjugated metabolites[1] |
| Primary Route of Excretion | Fecal[4] | Fecal (~80%), Renal (~13%)[3] |
Pharmacological Implications of Metabolites
The presence of active metabolites for both udenafil and sildenafil has significant pharmacological implications. The contribution of these metabolites to the overall therapeutic effect and duration of action is a key consideration. For sildenafil, N-desmethyl sildenafil's substantial PDE5 inhibitory activity contributes to the drug's overall efficacy.[1] Similarly, the prolonged presence of the active metabolite DA-8164 may contribute to udenafil's longer duration of action compared to sildenafil.
A critical aspect for drug development is the selectivity of these metabolites for other phosphodiesterase isoenzymes. While the major metabolites of both drugs are reported to have selectivity profiles similar to their parent compounds, a comprehensive analysis of their activity against a full panel of PDEs would provide a more complete picture of their potential for off-target effects. For instance, inhibition of PDE6 in the retina is associated with visual disturbances, a known side effect of sildenafil. Understanding the PDE6 inhibitory potential of the metabolites is therefore crucial.
Experimental Protocols for Metabolite Analysis
The accurate identification and quantification of udenafil, sildenafil, and their metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.
Sample Preparation
A robust sample preparation method is critical to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analytes of interest.
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Udenafil | 517.2 | [Specific fragment] |
| DA-8164 | [M+H]+ | [Specific fragment] |
| Sildenafil | 475.2 | 283.2 |
| N-desmethyl sildenafil | 461.2 | 283.2 |
(Note: Specific fragment ions for udenafil and DA-8164 would need to be determined through infusion and fragmentation experiments.)
Experimental Workflow Visualization
Caption: Workflow for metabolite analysis.
Conclusion
The metabolic profiles of udenafil and sildenafil, while sharing the central role of CYP3A4-mediated metabolism, exhibit notable differences in the array of metabolites produced. Both drugs generate pharmacologically active metabolites that contribute to their overall therapeutic effect. The N-demethylation of sildenafil to N-desmethyl sildenafil is a well-characterized pathway. Udenafil's metabolism appears to be more complex, with a larger number of identified metabolites, headlined by the active N-dealkylated metabolite DA-8164.
For researchers in drug development, these differences underscore the importance of comprehensive metabolite profiling early in the discovery pipeline. A thorough understanding of a drug candidate's metabolic fate is crucial for predicting its pharmacokinetic behavior, potential for drug-drug interactions, and overall safety and efficacy profile. The analytical workflows detailed in this guide provide a robust framework for conducting such essential investigations. Future research should focus on a more detailed comparative characterization of the full pharmacological profiles of all major and minor metabolites of both udenafil and sildenafil to further refine our understanding of their clinical performance.
References
- How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implic
-
Sildenafil - Wikipedia. (URL: [Link])
-
New Metabolites of Udenafil Identified through Liquid Chromatography–Quadrupole Time-of-flight Mass Spectrometry. (URL: [Link])
-
Udenafil for the treatment of erectile dysfunction. (URL: [Link])
Sources
- 1. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of sildenafil, its N-desmethyl metabolite and other drugs in human urine by gradient RP-HPLC method | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil in a Laboratory Setting
This document provides essential procedural guidance for the safe and compliant disposal of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, a significant metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Udenafil.[1] As a biologically active compound used in pharmacological and metabolic research, its proper handling and disposal are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
Foundational Principle: Waste Characterization and Hazard Assessment
The cornerstone of any disposal procedure is a thorough understanding of the substance's properties and potential hazards. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, as an active pharmaceutical ingredient (API) metabolite, must be presumed to have biological activity.[1] The disposal process begins not at the waste container, but with a critical assessment of the available data.
Safety Data Sheet (SDS) Review
Before handling or disposing of this compound, the first and most critical step is to obtain and thoroughly review its Safety Data Sheet (SDS). In the absence of an SDS for this specific metabolite, one should consult the SDS for the parent compound, Udenafil, or other structurally related APIs. The SDS provides indispensable information regarding hazards, handling precautions, and emergency procedures. For example, an SDS for a similar research compound may warn that it is "Toxic if swallowed" and "May cause damage to organs through prolonged or repeated exposure," dictating a high level of caution.[2]
Regulatory Framework: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Pharmaceutical waste is deemed hazardous if it is specifically "listed" (P- or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5]
While N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is not explicitly a P- or U-listed waste, its pharmacological activity necessitates that it be managed as a potentially hazardous chemical waste. The guiding principle is one of caution: all non-trivial quantities of active pharmaceutical compounds and their metabolites must be disposed of through a regulated chemical waste stream. [6] Disposing of this material down the drain or in the standard trash is a serious violation of environmental and safety protocols.[7]
Compound Information Summary
| Property | Data | Source |
| Chemical Name | 3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | [8] |
| Synonym | N-Desalkyludenafil | [1][8] |
| CAS Number | 319491-68-4 | [9][10] |
| Molecular Formula | C18H23N5O4S | [8][10] |
| Molecular Weight | 405.47 g/mol | [1][8] |
| Presumed Hazard | Biologically active; handle as a hazardous chemical waste. | [6][7] |
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is handled and disposed of in a manner that mitigates risk to personnel and the environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound, whether in pure form or in solution, ensure appropriate PPE is worn. This establishes a primary barrier to exposure.
-
Eye Protection: Wear ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood or ventilated enclosure where aerosols could be generated, a NIOSH-approved respirator may be necessary.[11][12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
NEVER dispose of this compound in the trash, down the sink, or in a biohazardous waste bag.[6][7] Unused pharmaceuticals can persist in the environment and are not effectively removed by standard wastewater treatment.[13]
-
Designated Container: Collect all waste containing N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil (pure compound, contaminated materials, solutions) in a dedicated, leak-proof waste container with a secure screw-top lid.
-
Compatibility: Ensure the container material is compatible with any solvents used.
Step 3: Accurate and Compliant Labeling
The waste container must be labeled immediately upon the first addition of waste. This is a strict regulatory requirement.
-
Label Contents: The label must clearly state "Hazardous Waste."
-
Chemical Identification: List the full chemical name: "N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil" and any other chemical constituents (e.g., solvents) with their approximate concentrations.
Step 4: Arrange for Professional Disposal
Laboratory personnel are not the final disposers of hazardous chemical waste. This role is fulfilled by your institution's Environmental Health & Safety (EHS) department and its contracted, licensed waste management vendors.
-
Contact EHS: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a pickup.[14]
-
Professional Management: The EHS department will transport the waste to a central accumulation area before it is picked up by a certified hazardous waste disposal company.[15]
-
Final Destruction: The accepted and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.[13][14] This process ensures the complete destruction of the active molecule.
Caption: Disposal workflow for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
Decontamination and Spill Management
Accidents involving potent compounds require a swift and correct response to prevent exposure and contamination.
Surface and Equipment Decontamination
-
Gross Contamination Removal: Use an absorbent pad to wipe up any visible powder or solution. Treat the pad as hazardous waste.
-
Washing: Wash the surface or equipment with soap and water.
-
Rinsing: Follow with a solvent rinse (e.g., 70% ethanol or isopropanol) if appropriate for the surface material.
-
Waste Collection: All cleaning materials (wipes, pads) and the initial rinsate must be collected as hazardous waste.
Spill Response
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.
-
Contain: For liquid spills, use a chemical spill kit to absorb the material. For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.
-
Clean: Following your institution's specific spill cleanup procedures, collect all contaminated materials into your hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
The Scientific Imperative for Proper Disposal
The protocols detailed above are not merely regulatory hurdles; they are rooted in the scientific principles of risk mitigation and environmental stewardship. As a PDE5 inhibitor metabolite, N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is designed to be biologically active.[1][16]
-
Environmental Persistence: The release of APIs into aquatic ecosystems is a documented environmental concern.[13] These compounds are often resistant to degradation and can have unintended effects on wildlife.
-
Regulatory Compliance: Failure to adhere to EPA and local regulations can result in significant fines and penalties for both the individual researcher and the institution.[3][4]
-
Personnel Safety: The primary goal is to prevent accidental exposure of laboratory and support staff to a pharmacologically active compound. Following these procedures is a critical component of a robust laboratory safety culture.
By adhering to this comprehensive disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
- Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs.
- University of Delaware.
- Benchchem. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
- Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety.
- LGC Standards. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
- U.S. Food and Drug Administration. Drug Disposal: FDA's Flush List for Certain Medicines.
- Reginfo.gov. Management Standards for Hazardous Waste Pharmaceuticals.
- National Center for Biotechnology Inform
- Pharmaffiliates. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
- LGC Standards. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
- U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- PennState Extension.
- Daniels Health.
- Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research.
- LGC Standards. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
- Sigma-Aldrich.
- Cayman Chemical.
- TargetMol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. View Rule [reginfo.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil [lgcstandards.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. targetmol.com [targetmol.com]
- 13. riprc.org [riprc.org]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. easyrxcycle.com [easyrxcycle.com]
- 16. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide to Personal Protective Equipment for Handling N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. Given that this compound is a metabolite of Udenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and comprehensive toxicological data for the metabolite may not be readily available, a conservative approach based on the principles of handling high-potency active pharmaceutical ingredients (HPAPIs) is mandated.[1][2][3] This guide is structured to provide a clear, logical framework for risk assessment, personal protective equipment (PPE) selection, and operational protocols to ensure both personnel safety and product integrity.
The Precautionary Principle: Understanding the Risk
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is an active metabolite of Udenafil, a compound designed for high pharmacological activity.[4][5] In the absence of specific Safety Data Sheet (SDS) and occupational exposure limit (OEL) data for this metabolite, it must be treated as a potent compound.[1] The primary risks associated with handling such compounds in a research setting include inhalation of airborne particulates, dermal absorption, and accidental ingestion, which could lead to unintended pharmacological effects.[3]
Before any handling of this compound, a thorough risk assessment is non-negotiable. This assessment should consider:
-
The physical form of the compound: Solid (powder) or in solution. Powders pose a higher risk of aerosolization.[6]
-
The scale of the operation: Weighing and dispensing small quantities versus larger-scale synthesis.
-
The nature of the procedure: High-energy operations like milling or sonication increase the risk of generating airborne particles.[7]
-
The duration of exposure: The length of time the researcher will be handling the compound.
It is a critical best practice to assume that any new chemical entity (NCE) or compound with insufficient toxicological data exhibits the characteristics of a potent compound.[1]
The Core of Protection: A Multi-Layered PPE and Containment Strategy
Engineering controls are the primary line of defense when handling potent compounds.[2] PPE should be considered the final, but essential, barrier between the researcher and the chemical.
-
Ventilation: All handling of powdered N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[1][7] This is crucial for containing airborne particles at the source.
-
Isolation: For repetitive or higher-quantity tasks, isolation technology such as a glovebox or a flexible barrier isolator offers the highest level of containment.[1][6]
The selection of PPE is dictated by the risk assessment of the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.
| Laboratory Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection | Foot Protection |
| Weighing & Dispensing (Solid) | N95/FFP2 respirator (minimum); PAPR recommended for larger quantities or longer durations. | Double-gloving with chemical-resistant gloves (e.g., nitrile).[8] | Chemical safety goggles and a face shield. | Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs.[9] | Disposable shoe covers over closed-toe laboratory shoes.[8] |
| Solution Preparation | N95/FFP2 respirator if handling the solid starting material. Not typically required once in solution within a fume hood. | Double-gloving with chemical-resistant gloves. | Chemical safety goggles. | Laboratory coat over dedicated work clothing. | Closed-toe laboratory shoes. |
| Analytical Procedures (e.g., HPLC) | Not typically required if samples are in sealed vials. | Single pair of chemical-resistant gloves. | Safety glasses. | Laboratory coat. | Closed-toe laboratory shoes. |
| Spill Cleanup (Solid) | Powered Air-Purifying Respirator (PAPR) or a full-face respirator with appropriate cartridges. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant, disposable coverall. | Chemical-resistant boots or disposable overboots. |
Operational Plans: Step-by-Step Guidance
A. Protocol for Weighing and Handling Solid N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
-
Preparation: Cordon off the designated handling area. Ensure the chemical fume hood or containment device is functioning correctly.
-
Donning PPE:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don disposable coverall and shoe covers.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
-
Don eye and face protection.
-
Don respiratory protection and perform a seal check.
-
-
Handling:
-
Perform all manipulations within the fume hood.
-
Use disposable weighing boats and spatulas.
-
Carefully open the container, avoiding any puff of powder.
-
Weigh the desired amount and securely close the primary container.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
-
Wipe down the exterior of all containers and equipment with an appropriate solvent before removing them from the fume hood.
-
Segregate all disposable materials (gloves, weighing boats, etc.) into a designated hazardous waste container.[10]
-
B. Doffing PPE: A Critical Decontamination Step
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Location: Remove PPE in a designated area, preferably an anteroom or just outside the immediate work area.
-
Procedure:
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove the coverall and shoe covers, rolling them outwards and away from the body.
-
Remove face and eye protection.
-
Remove respiratory protection.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential for preventing secondary exposure and environmental contamination.
Surface and Equipment Decontamination
-
Routine Cleaning: After each use, all surfaces (fume hood sash, work surface, etc.) and non-disposable equipment must be decontaminated.[11]
-
Decontamination Agent: The choice of solvent should be based on the solubility of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. A common practice is to use a sequence of solvents (e.g., one the compound is soluble in, followed by water or 70% ethanol) to ensure complete removal.[11][12]
-
Procedure:
-
Apply the decontaminating solvent to a disposable, absorbent wipe.
-
Wipe the surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated area.
-
Use a new wipe for each pass.
-
Follow with a water or ethanol rinse using the same technique.
-
All used wipes must be disposed of as hazardous chemical waste.[11]
-
Waste Disposal
-
Classification: All materials that have come into contact with N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, including PPE, disposable labware, and cleaning materials, must be treated as hazardous chemical waste.[10][13]
-
Segregation and Labeling:
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from general laboratory traffic.[15]
-
Disposal: Arrange for professional disposal through a licensed hazardous waste management service.[14] Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[10] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[10][13]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Potent Compounds.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Respirex International. Pharmaceutical PPE. Retrieved from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
ACS Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
-
University of Kentucky Research Safety. Disinfection & Decontamination. Retrieved from [Link]
-
Mary Ann Liebert, Inc., publishers. (2020). Decontamination of High-Containment Laboratories for Demolition: A Risk-Based Approach. Health Security. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Cambrex. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]
-
Acros Organics. Material Safety Data Sheet. Retrieved from [Link]
-
Dove Medical Press. (2014). Udenafil for the treatment of erectile dysfunction. Dovepress. Retrieved from [Link]
-
UC San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
-
National Institutes of Health. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. Retrieved from [Link]
-
PubMed. (2008). Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. Retrieved from [Link]
-
PubMed. (2018). Effects of Renal Impairment on the Pharmacokinetics and Safety of Udenafil. Retrieved from [Link]
-
Pharmaffiliates. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil. Retrieved from [Link]
-
genesapiens. N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil 250mg. Retrieved from [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. escopharma.com [escopharma.com]
- 8. safetyware.com [safetyware.com]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vumc.org [vumc.org]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
